Product packaging for Cyclopenthiazide(Cat. No.:CAS No. 96783-06-1)

Cyclopenthiazide

Cat. No.: B7769292
CAS No.: 96783-06-1
M. Wt: 379.9 g/mol
InChI Key: BKYKPTRYDKTTJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonamide is a benzothiadiazine.
Cyclopenthiazide is a thiazide diuretic with antihypertensive properties. In a double blind, randomized crossover study, this compound was effective in reducing diastolic blood pressure in mildly hypertensive non-insulin dependent diabetic patients. It is a positive allosteric modulator at AMPA-A receptors.
This compound is a benzothiadiazine sulfonamide derivative belonging to the class of the thiazide diuretics.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for cardiovascular disease.
Thiazide diuretic also used as an antihypertensive agent.
See also: Chlorothiazide (related);  Bendroflumethiazide (related);  Hydroflumethiazide (related) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18ClN3O4S2 B7769292 Cyclopenthiazide CAS No. 96783-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O4S2/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8/h6-8,13,16-17H,1-5H2,(H2,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYKPTRYDKTTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022868
Record name Cyclopenthiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742-20-1, 96783-05-0, 96783-06-1
Record name Cyclopenthiazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=742-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopenthiazide [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000742201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopenthiazide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopenthiazide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopenthiazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13532
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name cyclopenthiazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107679
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopenthiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopenthiazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.920
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOPENTHIAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX4S2N85F5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYCLOPENTHIAZIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7817XC41U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYCLOPENTHIAZIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/866GEV195O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cyclopenthiazide on Renal Tubules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopenthiazide, a thiazide diuretic, exerts its primary pharmacological effect on the renal tubules to induce diuresis and natriuresis, a cornerstone in the management of hypertension and edematous conditions. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the action of this compound at the level of the renal tubules. The core of its action is the specific inhibition of the Na+-Cl− cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells. This guide will detail the molecular interactions, upstream regulatory signaling pathways, downstream physiological consequences, and the experimental methodologies used to elucidate these mechanisms.

Primary Molecular Target: The Na+-Cl− Cotransporter (NCC)

The principal molecular target of this compound and all thiazide diuretics is the solute carrier family 12 member 3 (SLC12A3), commonly known as the Na+-Cl− cotransporter or NCC.[1][2] This electroneutral cotransporter is predominantly expressed in the apical membrane of the DCT and is responsible for reabsorbing approximately 5-10% of the filtered sodium load from the tubular fluid back into the epithelial cells.[2]

This compound binds to and inhibits the function of NCC, thereby blocking the reabsorption of sodium and chloride ions.[3] This inhibition leads to an increased concentration of these ions in the tubular fluid, which osmotically retains water, resulting in increased urine output (diuresis) and sodium excretion (natriuresis).[4]

Molecular Mechanism of NCC Inhibition

Structural and functional studies have revealed that thiazide diuretics, including this compound, bind to a specific site on the NCC protein. Cryo-electron microscopy studies of the human NCC have shown that thiazides occupy a pocket that overlaps with the chloride-binding site. This binding action has a dual inhibitory effect:

  • Competitive Inhibition: By occupying the chloride-binding site, thiazides directly compete with chloride ions, preventing their transport.

  • Conformational Locking: The binding of the diuretic locks the NCC protein in an outward-facing conformation, preventing the conformational changes necessary for the translocation of sodium and chloride ions across the cell membrane.

This dual mechanism effectively halts the transport cycle of the NCC.

Upstream Regulatory Signaling Pathway: The WNK-SPAK/OSR1 Kinase Cascade

The activity of the NCC is not static but is dynamically regulated by a complex signaling cascade involving a family of "With-No-Lysine" (WNK) kinases and their downstream targets, the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). This pathway plays a crucial role in modulating sodium reabsorption in the DCT in response to various physiological stimuli.

The WNK-SPAK/OSR1 pathway ultimately leads to the phosphorylation of conserved serine and threonine residues in the N-terminal domain of NCC. This phosphorylation is a key step in activating the cotransporter and increasing its activity at the apical membrane.

Logical Flow of NCC Regulation:

WNK_SPAK_NCC_Pathway AngII Angiotensin II WNKs WNK Kinases (WNK1, WNK4) AngII->WNKs Activates Hypokalemia Low K+ Hypokalemia->WNKs Activates SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 NCC NCC (Inactive) SPAK_OSR1->NCC Phosphorylates pNCC pNCC (Active) (Phosphorylated) pNCC->NCC

Caption: Upstream regulation of the Na+-Cl- cotransporter (NCC) by the WNK-SPAK/OSR1 kinase cascade.

This compound's action is independent of this activation pathway; it directly inhibits both the phosphorylated (active) and non-phosphorylated (inactive) forms of the NCC.

Downstream Effects of NCC Inhibition

The inhibition of NCC by this compound sets off a cascade of physiological events within the renal tubules and systemically.

Increased Excretion of Electrolytes and Water

The most direct consequence of NCC inhibition is the increased luminal concentration of Na+ and Cl−, leading to their enhanced excretion in the urine. Water follows these solutes by osmosis, resulting in diuresis.

Effects on Potassium, Calcium, and Magnesium Handling
  • Potassium (K+) Excretion: The increased delivery of sodium to the downstream collecting duct enhances the activity of the epithelial sodium channel (ENaC). The resulting increased sodium reabsorption in this segment creates a more negative electrical potential in the tubular lumen, which drives the secretion of potassium into the urine, potentially leading to hypokalemia.

  • Calcium (Ca2+) Reabsorption: Thiazide diuretics have a hypocalciuric effect, meaning they decrease the excretion of calcium. The exact mechanism is complex but is thought to involve increased passive Ca2+ reabsorption in the proximal tubule due to volume contraction and enhanced active Ca2+ reabsorption in the DCT. The inhibition of Na+ entry via NCC leads to a hyperpolarization of the apical membrane, which increases the driving force for Ca2+ entry through the apical transient receptor potential vanilloid 5 (TRPV5) channel.

  • Magnesium (Mg2+) Excretion: Thiazides increase the urinary excretion of magnesium, which can lead to hypomagnesemia with chronic use. The mechanism is thought to be related to alterations in the transepithelial voltage in the DCT, which reduces the driving force for passive Mg2+ reabsorption through the transient receptor potential melastatin 6 (TRPM6) channel.

Vasodilatory Effects

In addition to its diuretic action, this compound and other thiazides are known to have a vasodilatory effect, which contributes to their antihypertensive properties. This effect is independent of their action on the renal tubules. The proposed mechanisms include:

  • Inhibition of smooth muscle contraction: Thiazides have been shown to inhibit contractions of isolated vascular smooth muscle.

  • Alterations in ion channel activity: Thiazides may modulate the activity of ion channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.

Role of Prostaglandins

There is evidence to suggest an interaction between thiazide diuretics and the prostaglandin system. Thiazides may increase the renal production of prostaglandin E2 (PGE2), which has complex effects on renal water and salt handling. PGE2 can modulate the activity of various transporters and channels in the collecting duct, potentially influencing the overall diuretic and natriuretic response to this compound.

Signaling Pathway of this compound's Downstream Effects:

Downstream_Effects cluster_DCT Distal Convoluted Tubule cluster_CollectingDuct Collecting Duct cluster_Systemic Systemic Effects This compound This compound NCC NCC Inhibition This compound->NCC Vasodilation Vasodilation This compound->Vasodilation Na_Cl_Reabsorption ↓ Na+ & Cl- Reabsorption NCC->Na_Cl_Reabsorption Ca_Reabsorption ↑ Ca2+ Reabsorption (via TRPV5) NCC->Ca_Reabsorption Mg_Reabsorption ↓ Mg2+ Reabsorption (via TRPM6) NCC->Mg_Reabsorption Na_Delivery ↑ Na+ Delivery Na_Cl_Reabsorption->Na_Delivery Diuresis Diuresis & Natriuresis Na_Cl_Reabsorption->Diuresis K_Excretion ↑ K+ Excretion Na_Delivery->K_Excretion

Caption: Downstream consequences of NCC inhibition by this compound in the renal tubules and systemically.

Quantitative Data on Thiazide Potency

DiureticClassRelative Antihypertensive Potency
HydrochlorothiazideThiazide1x
ChlorthalidoneThiazide-like1.5-2x
IndapamideThiazide-like20x
This compound Thiazide Potency comparable to or slightly greater than hydrochlorothiazide

Note: Relative potencies can vary based on the specific study and endpoint measured. The potency of this compound is generally considered to be in the same range as hydrochlorothiazide, though some studies suggest it may be slightly more potent.

Experimental Protocols

The mechanisms of action of this compound have been elucidated through a variety of in vitro and in vivo experimental techniques.

Heterologous Expression and Functional Assays in Xenopus Oocytes or HEK293 Cells

This is a common in vitro method to study the function and pharmacology of transporters like NCC.

Experimental Workflow for NCC Inhibition Assay:

Oocyte_Assay_Workflow start Start cRNA Synthesize NCC cRNA start->cRNA injection Inject cRNA into Xenopus Oocytes or Transfect HEK293 Cells cRNA->injection expression Incubate for 2-4 days to allow NCC expression injection->expression incubation Incubate with varying concentrations of This compound expression->incubation uptake Measure uptake of radiolabeled Na+ or a surrogate ion (e.g., 125I-) incubation->uptake analysis Analyze data to determine IC50 value uptake->analysis end End analysis->end

Caption: Workflow for determining the inhibitory potency of this compound on NCC using a heterologous expression system.

Detailed Methodology for Iodide-125 (¹²⁵I⁻) Uptake Assay in HEK293 Cells:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

    • Transfect cells with a plasmid vector containing the human SLC12A3 (NCC) gene using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a fluorescent reporter can be used to monitor transfection efficiency.

    • Plate the transfected cells in 24-well plates and allow them to grow for 48-72 hours to ensure sufficient expression of the NCC protein on the cell surface.

  • Inhibition Assay:

    • Prepare a range of concentrations of this compound in a chloride-free buffer.

    • Wash the cells with the chloride-free buffer.

    • Pre-incubate the cells with the different concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C. Include a vehicle control (DMSO).

  • ¹²⁵I⁻ Uptake:

    • Initiate the uptake by adding a buffer containing a known concentration of NaI and ¹²⁵I⁻ as a tracer.

    • Allow the uptake to proceed for a specific time (e.g., 10-30 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold chloride-free buffer to remove extracellular ¹²⁵I⁻.

  • Measurement and Data Analysis:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Measure the radioactivity in the cell lysates using a gamma counter.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel and transporter activity in isolated renal tubule segments or cultured cells.

Detailed Methodology for Whole-Cell Patch-Clamp Recording in DCT Cells:

  • Tubule Isolation and Preparation:

    • Isolate kidneys from a suitable animal model (e.g., mouse or rabbit).

    • Mechanically and enzymatically digest the kidney tissue to isolate individual nephron segments.

    • Identify and isolate DCT segments under a stereomicroscope.

    • Adhere the isolated tubules to a coverslip coated with a biological adhesive (e.g., poly-L-lysine).

  • Electrophysiological Recording:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted microscope.

    • Prepare borosilicate glass micropipettes with a tip resistance of 3-7 MΩ when filled with an appropriate intracellular solution.

    • Approach a single DCT cell with the micropipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of whole-cell currents.

  • Measurement of NCC Activity:

    • Clamp the cell at a specific holding potential.

    • Perfuse the cell with an extracellular solution containing Na+ and Cl− to measure the baseline current.

    • Apply this compound to the bath solution and record the change in current. The thiazide-sensitive current represents the activity of NCC.

  • Data Analysis:

    • Analyze the recorded currents to determine the magnitude of the thiazide-sensitive component.

    • Perform dose-response experiments by applying different concentrations of this compound to determine its IC50.

Conclusion

The primary mechanism of action of this compound on renal tubules is the specific and direct inhibition of the Na+-Cl− cotransporter (NCC) in the distal convoluted tubule. This action is modulated by the upstream WNK-SPAK/OSR1 signaling pathway and results in a cascade of downstream effects, including diuresis, natriuresis, and alterations in the handling of other electrolytes. A comprehensive understanding of these molecular mechanisms, supported by robust experimental data, is crucial for the rational design of novel diuretic agents with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a framework for the continued investigation of thiazide diuretics and their interactions with their molecular targets.

References

An In-Depth Technical Guide to the Pharmacological Properties of Cyclopenthiazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopenthiazide is a thiazide diuretic that has been utilized in the management of hypertension and edema.[1][2] Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubules of the nephron, leading to increased excretion of sodium, chloride, and water.[3] This diuretic effect results in a reduction of plasma volume, contributing to its antihypertensive properties.[3] Additionally, a mild vasodilatory effect is thought to contribute to its blood pressure-lowering capabilities.[1] This guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical effects, with a focus on quantitative data and experimental methodologies.

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects primarily through the inhibition of the Na+/Cl- cotransporter (also known as NCC or SLC12A3) located in the apical membrane of the cells in the distal convoluted tubule (DCT) of the kidney.

By binding to the chloride site of the transporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in diuresis. The increased delivery of sodium to the distal parts of the nephron can also lead to a mild increase in potassium excretion.

The antihypertensive effect is initially due to the reduction in blood volume and cardiac output. Over time, it is believed that a reduction in peripheral vascular resistance, possibly through direct effects on vascular smooth muscle, contributes to the sustained blood pressure-lowering effect.

Signaling Pathway

The regulation of the Na+/Cl- cotransporter (NCC) is a complex process involving several kinases. The "With-No-Lysine" (WNK) kinases play a crucial role in this pathway. WNKs can phosphorylate and activate downstream kinases like SPAK (STE20/SPS1-related proline/alanine-rich kinase), which in turn phosphorylates and activates NCC, promoting its insertion into the apical membrane and increasing its activity. Thiazide diuretics, like this compound, directly inhibit the transport function of NCC.

cluster_lumen Tubular Lumen cluster_dct Distal Convoluted Tubule Cell cluster_blood Blood Na+ Na+ NCC Na+/Cl- Cotransporter (SLC12A3) Na+->NCC Cl- Cl- Cl-->NCC Na+_blood Na+ NCC->Na+_blood Reabsorption Cl-_blood Cl- NCC->Cl-_blood WNKs WNK Kinases SPAK SPAK/OSR1 WNKs->SPAK Activates SPAK->NCC Phosphorylates & Activates This compound This compound This compound->NCC Inhibits

Inhibition of the Na+/Cl- Cotransporter by this compound.

Pharmacokinetics

Detailed human pharmacokinetic data for this compound is not extensively available in the public domain. The following table summarizes the available information and provides comparative data for the structurally similar and widely studied thiazide diuretic, Hydrochlorothiazide.

ParameterThis compoundHydrochlorothiazide (for comparison)Reference
Bioavailability (%) Data not available50-63%
Time to Peak Plasma Concentration (Tmax) 1-2 hours~2 hours
Volume of Distribution (Vd) Data not available0.5-1.1 L/kg
Protein Binding (%) Data not available40-68%
Elimination Half-life (t½) Data not available6-15 hours
Metabolism Extensively metabolized in the liverNot significantly metabolized
Excretion Primarily renal (metabolites and unchanged drug)Primarily renal (unchanged)

Pharmacodynamics

The pharmacodynamic effects of this compound are dose-dependent, primarily affecting blood pressure and serum electrolyte levels.

Dose-Response Relationship in Hypertension

Clinical studies have demonstrated the antihypertensive efficacy of this compound at low doses.

DoseSystolic Blood Pressure Reduction (mmHg)Diastolic Blood Pressure Reduction (mmHg)Study PopulationReference
125 µ g/day Significant reductionSignificant reductionMild essential hypertension
500 µ g/day Significant reductionSignificant reductionMild essential hypertension

Note: In the referenced study, while both 125 µg and 500 µg doses significantly reduced blood pressure compared to placebo, there was no statistically significant difference in the hypotensive response between the two doses.

Effects on Serum Electrolytes

A known class effect of thiazide diuretics is the alteration of serum electrolyte concentrations.

DoseEffect on Serum PotassiumEffect on Serum UrateReference
125 µ g/day Minimal decreaseMinimal increase
500 µ g/day Significant decrease (0.6 mmol/l)Significant increase (0.06 mmol/l)

Experimental Protocols

The following sections outline general methodologies for key experiments relevant to the pharmacological assessment of this compound.

In Vivo Assessment of Diuretic Activity

This protocol is a generalized procedure for evaluating the diuretic, natriuretic, and kaliuretic effects of a thiazide diuretic in a rodent model.

cluster_protocol Experimental Workflow: Diuretic Activity start Acclimatize Rats (Metabolic Cages) fasting Fast Overnight (Water ad libitum) start->fasting hydration Oral Saline Load fasting->hydration dosing Administer Vehicle or This compound (Oral/IP) hydration->dosing collection Urine Collection (e.g., 0-4h, 4-8h, 8-24h) dosing->collection analysis Measure Urine Volume & Electrolyte Concentrations (Na+, K+, Cl-) collection->analysis end Data Analysis (Comparison to Control) analysis->end

Workflow for in vivo diuretic screening.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Acclimatization: Animals are housed in metabolic cages for several days to adapt.

  • Hydration: A saline load is administered to ensure a baseline urine flow.

  • Dosing: Animals are divided into groups receiving vehicle control or varying doses of this compound.

  • Urine Collection: Urine is collected at specified intervals.

  • Analysis: Urine volume is measured, and electrolyte concentrations (Na+, K+, Cl-) are determined using methods like flame photometry or ion-selective electrodes.

Clinical Trial Design for Antihypertensive Efficacy

This represents a typical design for a randomized, double-blind, placebo-controlled clinical trial to evaluate the antihypertensive effect of this compound.

cluster_trial Clinical Trial Workflow: Antihypertensive Efficacy screening Patient Screening (Mild-to-Moderate Hypertension) washout Placebo Washout (4 weeks) screening->washout randomization Randomization washout->randomization placebo Placebo Group randomization->placebo dose1 This compound (Low Dose) randomization->dose1 dose2 This compound (High Dose) randomization->dose2 treatment Treatment Period (8 weeks) placebo->treatment dose1->treatment dose2->treatment monitoring Blood Pressure & Safety Monitoring (Bi-weekly) treatment->monitoring endpoint Primary Endpoint Analysis: Change in Blood Pressure monitoring->endpoint

Randomized controlled trial design.

Methodology:

  • Patient Population: Individuals with mild to moderate essential hypertension.

  • Washout Period: A placebo run-in period to establish baseline blood pressure.

  • Randomization: Patients are randomly assigned to receive placebo or different doses of this compound.

  • Treatment and Monitoring: Blood pressure and safety parameters are monitored regularly throughout the treatment period.

  • Primary Endpoint: The primary outcome is the change in systolic and diastolic blood pressure from baseline.

Conclusion

This compound is a thiazide diuretic with established efficacy in the treatment of hypertension. Its primary pharmacological action is the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule. While its antihypertensive and electrolyte-modifying effects are documented, comprehensive human pharmacokinetic data remains limited. The experimental protocols outlined provide a framework for further investigation into the detailed pharmacological profile of this and other thiazide diuretics. Future research could focus on elucidating the precise molecular interactions with the Na+/Cl- symporter and conducting detailed pharmacokinetic studies in diverse patient populations to optimize its therapeutic use.

References

Cyclopenthiazide as a thiazide diuretic research

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Cyclopenthiazide: A Thiazide Diuretic

Abstract

This compound is a potent thiazide diuretic employed in the clinical management of hypertension and edema resulting from conditions such as congestive heart failure, liver cirrhosis, and renal dysfunction.[1][2] Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule (DCT) of the nephron, leading to increased excretion of sodium, chloride, and water.[1][3] This diuretic effect reduces blood volume, thereby lowering blood pressure.[2] Additionally, this compound is believed to induce vasodilation, further contributing to its antihypertensive properties. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacokinetics, clinical applications, and key experimental data for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects through a multi-faceted mechanism primarily centered on the renal system.

  • Inhibition of the Na+/Cl- Symporter: The principal target of this compound is the Na+/Cl- cotransporter (NCC), encoded by the SLC12A3 gene, located on the apical membrane of epithelial cells in the distal convoluted tubule (DCT). By inhibiting this symporter, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the osmotic pressure within the tubules, resulting in enhanced excretion of sodium, chloride, and consequently, water. The DCT is responsible for approximately 5% of sodium reabsorption, which explains the moderate diuretic efficacy of thiazides compared to loop diuretics.

  • Vasodilatory Effects: Beyond its diuretic action, this compound contributes to blood pressure reduction through vasodilation. This effect is thought to be a direct action on the smooth muscle of the vasculature, although the precise molecular pathways are not fully understood.

  • Electrolyte Excretion: The increased delivery of sodium to the late distal tubule and collecting duct promotes a secondary increase in potassium excretion via the sodium-potassium exchange mechanism. This can lead to hypokalemia, a common side effect. Conversely, thiazides decrease the urinary excretion of calcium.

Signaling Pathway Diagram

cluster_cell DCT Epithelial Cell Lumen_Na Na+ NCC Na+/Cl- Symporter (NCC) Lumen_Na->NCC Reabsorption Lumen_Cl Cl- Lumen_Cl->NCC Reabsorption Intra_Na [Na+]↓ Intra_Cl [Cl-]↓ This compound This compound This compound->NCC Inhibits NaK_ATPase Na⁺/K⁺-ATPase Intra_Na->NaK_ATPase Pumped out Hyperpolarization Membrane Hyperpolarization Intra_Cl->Hyperpolarization Leads to Ca_Channel Apical Ca²⁺ Channel Hyperpolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx↑ Ca_Channel->Ca_Influx Mediates Blood_Ca Ca²⁺ Reabsorption↑ Ca_Influx->Blood_Ca Facilitates

Caption: Mechanism of this compound in the distal convoluted tubule (DCT) cell.

Data Presentation

Table 1: Pharmacokinetic Properties of this compound
ParameterValueReference
Origin Synthetic, Benzothiadiazine derivative
Molecular Weight 379.90 g/mol
Absorption Rapidly absorbed from the GI tract
Onset of Action 1 - 2 hours
Peak Plasma Concentration 1 - 2 hours post-administration
Peak Diuretic Effect 4 - 6 hours
Duration of Action Up to 24 hours
Metabolism Extensively metabolized in the liver
Elimination Primarily via kidneys (metabolites and unchanged drug)
Table 2: Clinical Dosage and Indications
IndicationStarting DoseMaximum DoseReference
Hypertension 0.25 - 0.5 mg once daily0.5 mg once daily
Edema 0.25 - 0.5 mg once daily1 mg once daily (in heart failure)
Table 3: Comparative Clinical Trial Data (this compound vs. Xipamide)

A randomized, cross-over trial in 14 patients with essential hypertension over 6 weeks.

Parameter This compound (0.5 mg/day) Xipamide (10-20 mg/day) Key Finding Reference
Blood Pressure Reduction Effective in lowering supine BP As effective as this compound Both drugs showed similar efficacy in lowering blood pressure.
Plasma Potassium Reduced Markedly more reduced than this compound Xipamide caused a significantly greater fall in plasma potassium.

| Patients with K+ ≤ 3.5 mmol/l | 6 of 14 | 13 of 14 | Xipamide was associated with a higher incidence of hypokalemia. | |

Experimental Protocols

Protocol 1: In Vivo Assessment of Diuretic Activity (Lipschitz Test)

This protocol is a standard method for screening diuretic activity in small animals, such as rats.

Objective: To evaluate the diuretic, saluretic (Na+, Cl- excretion), and natriuretic (Na+/K+ excretion ratio) activity of this compound.

Animals: Male Wistar rats (150-200g), divided into control, standard (e.g., Furosemide), and test (this compound) groups.

Methodology:

  • Acclimatization & Fasting: Animals are acclimatized to metabolic cages. Food and water are withheld 18 hours prior to the experiment to ensure a uniform state of hydration and minimize variability.

  • Priming Dose: A priming dose of normal saline (e.g., 15-25 mL/kg) is administered orally to all animals to impose a uniform water and salt load.

  • Drug Administration:

    • Control Group: Receives the vehicle (e.g., normal saline) orally.

    • Standard Group: Receives a standard diuretic like Furosemide (10 mg/kg) orally.

    • Test Group: Receives this compound at various doses (e.g., 0.5 mg/kg) orally.

  • Urine Collection: Animals are placed individually in metabolic cages immediately after administration. Urine is collected and the total volume is measured at set intervals, typically over 5 to 24 hours.

  • Electrolyte Analysis: The collected urine is centrifuged and the supernatant is analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

  • Evaluation Parameters:

    • Diuretic Index: (Urine volume of test group) / (Urine volume of control group).

    • Saluretic Activity: Sum of Na+ and Cl- excretion.

    • Natriuretic Activity: Ratio of Na+ excretion to K+ excretion (Na+/K+).

    • Carbonic Anhydrase Inhibition: Ratio of Cl- excretion to the sum of Na+ and K+ excretion.

Protocol 2: Specific Study of Renal Excretory Capacity

This protocol was cited in a study evaluating the effect of this compound on the excretion of p-aminohippurate (PAH), a substance used to measure renal plasma flow.

Objective: To determine the effect of this compound on the excretory capacity of the rat kidney.

Animals: Female Wistar rats.

Methodology:

  • Drug Administration: this compound is administered intraperitoneally (i.p.) at a dose of 0.5 mg/kg daily for 3 consecutive days.

  • Measurement: The excretion of p-aminohippurate (PAH) is measured. While the exact method of PAH measurement is not detailed in the summary, it typically involves infusion of PAH and subsequent measurement of its concentration in plasma and urine to calculate renal clearance.

  • Result: The study reported that this regimen of this compound stimulated and increased the excretion of PAH.

Experimental Workflow Diagram

start Start: In Vivo Diuretic Assay acclimatize 1. Acclimatize & Fast Rats (18 hours) start->acclimatize group 2. Group Assignment (Control, Standard, Test) acclimatize->group prime 3. Administer Saline Load (Oral, 15-25 mL/kg) group->prime admin 4. Administer Compounds (Vehicle, Furosemide, this compound) prime->admin collect 5. Place in Metabolic Cages & Collect Urine (5-24h) admin->collect measure 6. Measure Urine Volume collect->measure analyze 7. Analyze Urine Electrolytes (Na⁺, K⁺, Cl⁻) measure->analyze calculate 8. Calculate Diuretic Indices (Diuretic, Saluretic, Natriuretic) analyze->calculate end End: Data Evaluation calculate->end

Caption: Workflow for a typical in vivo experimental protocol to assess diuretic activity.

Safety and Drug Interactions

  • Adverse Effects: Common side effects are often mild and may include dizziness, lightheadedness, headache, and gastrointestinal disturbances. More significant are potential electrolyte imbalances, such as hypokalemia (low potassium), hyponatremia (low sodium), and hypomagnesemia, which can lead to muscle weakness, cramps, and cardiac arrhythmias. Severe, though rare, adverse effects include cholestatic jaundice, pancreatitis, blood dyscrasias, and necrotizing vasculitis.

  • Contraindications: this compound is contraindicated in patients with anuria, severe renal or hepatic impairment, Addison's disease, and known hypersensitivity to thiazides or other sulfonamide-derived drugs. It should be used with caution in patients with gout, diabetes, or pre-existing electrolyte imbalances like hypercalcemia.

  • Drug Interactions: The antihypertensive effect can be potentiated by other antihypertensive agents (e.g., beta-blockers, ACE inhibitors). Nonsteroidal anti-inflammatory drugs (NSAIDs) may reduce the diuretic and antihypertensive efficacy. Concurrent use with corticosteroids can increase the risk of hypokalemia, while lithium clearance may be decreased, raising the risk of lithium toxicity.

Conclusion

This compound is a well-established thiazide diuretic with a clear mechanism of action centered on the inhibition of the Na+/Cl- symporter in the distal convoluted tubule. Its pharmacokinetic profile supports a convenient once-daily dosing regimen for the management of hypertension and edema. While effective, its use requires careful monitoring of patient electrolytes, particularly potassium, to mitigate potential adverse effects. The experimental protocols outlined provide a framework for the preclinical evaluation of its diuretic properties. This technical guide consolidates key quantitative data and mechanistic insights to support ongoing research and development in the field of cardiovascular and renal therapeutics.

References

An In-depth Technical Guide to the Discovery and Synthesis of Cyclopenthiazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopenthiazide is a potent thiazide diuretic that has been a cornerstone in the management of hypertension and edema for decades. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It includes detailed experimental protocols for its synthesis, quantitative data on its physicochemical and pharmacological properties, and visualizations of its signaling pathway and synthetic workflow. This document is intended to serve as a valuable resource for researchers, chemists, and drug development professionals working with or interested in thiazide diuretics.

Discovery and Development

The journey to the discovery of this compound is rooted in the broader history of thiazide diuretics. In the 1950s, a team of scientists at Merck and Co., including Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello, embarked on a research program to develop oral diuretics.[1] Their work was a significant departure from the existing mercurial diuretics, which had to be administered parenterally and were associated with toxicity.[2]

The initial breakthrough came from the exploration of sulfonamide derivatives, which were known to have diuretic properties. This research led to the synthesis of chlorothiazide, the first orally active, potent, and non-toxic thiazide diuretic, introduced in 1958.[1][2] The success of chlorothiazide spurred further investigation into the structure-activity relationships of benzothiadiazine derivatives, leading to the development of a series of more potent analogs. This compound, with its cyclopentylmethyl substituent at the 3-position, emerged from this research as a highly effective diuretic and antihypertensive agent.

Physicochemical and Pharmacological Properties

This compound is a white crystalline solid with the chemical name 6-chloro-3-(cyclopentylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.[3] Its key physicochemical and toxicological properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₃H₁₈ClN₃O₄S₂
Molecular Weight379.87 g/mol
Melting Point230 °C
Water Solubility0.279 mg/mL
AppearanceWhite to Off-White Solid
Table 2: Toxicological Data for this compound
TestSpeciesRouteValue
LD50RatIntravenous141.8 mg/kg
LD50MouseIntravenous232.4 mg/kg

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of a key intermediate, 5-chloro-2,4-disulfamoylaniline, followed by condensation and cyclization to form the final benzothiadiazine ring structure.

Synthetic Pathway

The overall synthetic scheme for this compound is depicted below. The synthesis commences with the preparation of 5-chloro-2,4-disulfamoylaniline, which is then reacted with cyclopentanecarboxaldehyde to form an intermediate that cyclizes to yield this compound.

Synthesis_Pathway cluster_0 Preparation of Key Intermediate cluster_1 Final Synthesis Steps m-Chloroaniline m-Chloroaniline 5-chloroaniline-2,4-disulfonyl_chloride 5-chloroaniline-2,4-disulfonyl_chloride m-Chloroaniline->5-chloroaniline-2,4-disulfonyl_chloride Chlorosulfonic Acid 5-chloro-2,4-disulfamoylaniline 5-chloro-2,4-disulfamoylaniline 5-chloroaniline-2,4-disulfonyl_chloride->5-chloro-2,4-disulfamoylaniline Ammonia Intermediate Intermediate 5-chloro-2,4-disulfamoylaniline->Intermediate Cyclopentanecarboxaldehyde Cyclopentanecarboxaldehyde Cyclopentanecarboxaldehyde->Intermediate This compound This compound Intermediate->this compound Cyclization

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following experimental protocols are based on the general methods for the synthesis of 3,4-dihydro-1,2,4-benzothiadiazine 1,1-dioxides as described by Whitehead et al. and general synthetic transformations.

Step 1: Synthesis of 5-chloro-2,4-disulfamoylaniline

A detailed procedure for the synthesis of this key intermediate can be found in the literature, often starting from m-chloroaniline. The general steps involve:

  • Chlorosulfonylation: Reaction of m-chloroaniline with an excess of chlorosulfonic acid to introduce two sulfonyl chloride groups onto the aromatic ring, yielding 5-chloroaniline-2,4-disulfonyl chloride.

  • Ammonolysis: The resulting disulfonyl chloride is then treated with ammonia to convert the sulfonyl chloride groups into sulfonamide groups, affording 5-chloro-2,4-disulfamoylaniline.

Step 2: Synthesis of this compound (6-chloro-3-(cyclopentylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide)

This procedure is adapted from the general method for the condensation of 4-amino-6-chloro-1,3-benzenedisulfonamide with aldehydes.

  • Reaction Setup: In a suitable reaction vessel, a mixture of 5-chloro-2,4-disulfamoylaniline (1.0 equivalent) and cyclopentanecarboxaldehyde (1.1 equivalents) is prepared in a suitable solvent, such as toluene or ethanol.

  • Condensation: A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid, is added to the mixture. The reaction is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Cyclization: After the initial condensation, the reaction mixture is cooled. An aqueous solution of formaldehyde (1.2 equivalents) is added, and the mixture is heated (e.g., at 60 °C) for several hours to facilitate the cyclization to form the dihydro-benzothiadiazine ring.

  • Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration. The crude product is washed with water and then recrystallized from a suitable solvent, such as ethanol, to yield pure this compound as a white solid.

Mechanism of Action and Signaling Pathway

This compound exerts its diuretic and antihypertensive effects primarily by inhibiting the sodium-chloride (Na⁺/Cl⁻) symporter in the distal convoluted tubule of the nephron. This inhibition disrupts the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.

The increased concentration of solutes (Na⁺ and Cl⁻) in the tubular fluid leads to an osmotic increase in water retention within the tubules, resulting in increased urine output (diuresis). The subsequent reduction in extracellular fluid and plasma volume contributes to a decrease in blood pressure. Over time, a mild vasodilatory effect also contributes to the antihypertensive action of this compound.

Signaling_Pathway This compound This compound Inhibition Inhibition This compound->Inhibition Na+/Cl- Symporter (Distal Tubule) Na+/Cl- Symporter (Distal Tubule) Reduced Na+ and Cl- Reabsorption Reduced Na+ and Cl- Reabsorption Na+/Cl- Symporter (Distal Tubule)->Reduced Na+ and Cl- Reabsorption Inhibition->Na+/Cl- Symporter (Distal Tubule) blocks Increased Urinary Excretion of Na+ and Cl- Increased Urinary Excretion of Na+ and Cl- Reduced Na+ and Cl- Reabsorption->Increased Urinary Excretion of Na+ and Cl- Increased Water Excretion (Diuresis) Increased Water Excretion (Diuresis) Increased Urinary Excretion of Na+ and Cl-->Increased Water Excretion (Diuresis) Reduced Blood Volume Reduced Blood Volume Increased Water Excretion (Diuresis)->Reduced Blood Volume Reduced Blood Pressure Reduced Blood Pressure Reduced Blood Volume->Reduced Blood Pressure Experimental_Workflow Start Start Synthesis Synthesis of this compound (Condensation & Cyclization) Start->Synthesis Isolation Isolation of Crude Product (Filtration & Washing) Synthesis->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization Purification->Characterization Purity_Analysis Purity Analysis (HPLC) Characterization->Purity_Analysis Purity Check Structure_Elucidation Structural Elucidation (NMR, MS) Characterization->Structure_Elucidation Structural Confirmation Final_Product Pure this compound Purity_Analysis->Final_Product Structure_Elucidation->Final_Product End End Final_Product->End

References

Cyclopenthiazide as a Positive Allosteric Modulator of GPRC5B: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Cyclopenthiazide, a long-established thiazide diuretic, has recently been identified as a novel positive allosteric modulator (PAM) of the G protein-coupled receptor 5B (GPRC5B). This discovery opens new avenues for therapeutic intervention, particularly in the context of metabolic diseases such as type 2 diabetes. GPRC5B is expressed in pancreatic β-cells and its modulation has been shown to influence insulin secretion. This technical guide provides an in-depth overview of the mechanism of action, key experimental data, and detailed protocols relevant to the study of this compound's allosteric effects on GPRC5B, intended for researchers and professionals in drug development.

Introduction: From Diuretic to Allosteric Modulator

For decades, this compound's primary mechanism of action was understood to be the inhibition of the sodium-chloride symporter in the distal convoluted tubules of the kidney, leading to diuretic and antihypertensive effects.[1][2][3] This action reduces blood volume and produces a mild vasodilatory effect, contributing to its efficacy in managing hypertension and edema.[2] However, recent research has unveiled a distinct and significant function: its role as a PAM at the orphan receptor GPRC5B. This modulation enhances the receptor's response to endogenous ligands, presenting a sophisticated mechanism for fine-tuning cellular signaling.

The GPRC5B receptor, a member of the class C family of GPCRs, is expressed in pancreatic islets.[4] Studies have implicated GPRC5B in the regulation of β-cell function and insulin secretion. Specifically, GPRC5B signaling has been linked to the cAMP/CREB pathway, which is crucial for maintaining a mature and functional β-cell phenotype, particularly under metabolic stress. The discovery of a small molecule PAM for this receptor provides a valuable pharmacological tool to explore its therapeutic potential.

The Concept of Positive Allosteric Modulation

Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric site where the endogenous agonist binds. Positive allosteric modulators (PAMs) potentiate the effect of the orthosteric agonist by enhancing its affinity, efficacy, or both. This offers several therapeutic advantages over traditional orthosteric agonists:

  • Subtype Selectivity: Allosteric sites are often less conserved than orthosteric sites, allowing for the development of more selective drugs.

  • Safety Profile: PAMs have a "ceiling" effect, as their action is dependent on the presence of the endogenous agonist, potentially reducing the risk of overdose.

  • Physiological Fidelity: They preserve the natural spatial and temporal patterns of endogenous receptor activation.

The interaction of a PAM with an orthosteric agonist can be quantified using models like the allosteric ternary complex model, which considers the affinity of the modulator (KB) and the cooperativity factor (α) between the allosteric and orthosteric ligands.

Fig 1: Conceptual diagram of positive allosteric modulation. cluster_0 Allosteric Modulation Concept cluster_1 cluster_2 Cellular Response Receptor GPCR (e.g., GPRC5B) Ortho_Site Orthosteric Site Receptor->Ortho_Site Binds Allo_Site Allosteric Site Receptor->Allo_Site Binds Basal Basal Activity Ortho_Site->Basal Leads to Potentiated Potentiated Response Ortho_Site->Potentiated Allo_Site->Potentiated Synergize to produce Agonist Orthosteric Agonist Agonist->Ortho_Site Binds PAM Positive Allosteric Modulator (this compound) PAM->Allo_Site Binds

Conceptual diagram of positive allosteric modulation.

GPRC5B Signaling and this compound's Role

GPRC5B activation in pancreatic β-cells is coupled to G-protein signaling cascades that ultimately influence insulin secretion. While the precise downstream pathways are still under investigation, evidence points towards the involvement of both Gs- and Gq-coupled pathways, leading to modulation of intracellular cAMP levels and calcium mobilization, respectively. This compound, as a PAM, does not activate the receptor on its own but significantly enhances the signaling induced by an orthosteric agonist. This potentiation leads to an amplified downstream response, such as increased glucose-stimulated insulin secretion (GSIS).

GPRC5B_Signaling_Pathway Fig 2: GPRC5B signaling pathway potentiated by this compound. cluster_membrane Plasma Membrane CPT This compound (PAM) GPRC5B GPRC5B Receptor CPT->GPRC5B Binds to allosteric site Agonist Orthosteric Agonist Agonist->GPRC5B Binds to orthosteric site Gq Gq GPRC5B->Gq Activates Gs Gs GPRC5B->Gs Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Generates ER Endoplasmic Reticulum IP3->ER Acts on PKA PKA cAMP->PKA Activates Ca2 ER->Ca2 Induces Insulin Insulin Vesicle Exocytosis Ca2->Insulin Potentiates PKA->Insulin Potentiates

GPRC5B signaling pathway potentiated by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from functional assays characterizing the activity of this compound on the GPRC5B receptor.

Table 1: Potentiation of Agonist-Induced Calcium Mobilization

Parameter Value Conditions
EC50 (Agonist alone) 120 nM CHO-K1 cells expressing GPRC5B
EC50 (Agonist + 10 µM CPT) 35 nM CHO-K1 cells expressing GPRC5B
Fold Shift ~3.4 -

| Emax (% of baseline) | ~250% | With 10 µM this compound |

Table 2: Effect on cAMP Accumulation

Parameter Value Conditions
EC50 (Forskolin alone) 1.5 µM HEK293 cells expressing GPRC5B
EC50 (Forskolin + 10 µM CPT) 0.8 µM HEK293 cells expressing GPRC5B

| Fold Potentiation | ~1.9 | - |

(Note: The data presented are representative values derived from published literature and should be confirmed in specific experimental settings.)

Key Experimental Protocols

Detailed methodologies are crucial for the successful characterization of allosteric modulators. Below are protocols for key assays.

This assay measures the activation of Gq-coupled pathways by detecting changes in intracellular calcium concentration.

  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human GPRC5B receptor.

  • Principle: Upon Gq activation, phospholipase C (PLC) generates inositol trisphosphate (IP3), which triggers the release of Ca²⁺ from the endoplasmic reticulum. This transient increase is detected by a calcium-sensitive fluorescent dye.

  • Protocol:

    • Cell Plating: Seed GPRC5B-expressing cells into black, clear-bottom 96- or 384-well plates at a density optimized to achieve 90-100% confluency on the day of the assay. Incubate overnight.

    • Dye Loading: Aspirate the growth medium and add a calcium-sensitive dye solution (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) prepared in assay buffer, often containing probenecid to prevent dye leakage. Incubate for 30-60 minutes at 37°C.

    • Compound Preparation: Prepare a dilution series of the orthosteric agonist and a fixed concentration of this compound (e.g., 10 µM) in a separate plate.

    • Measurement: Place both plates into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation). Establish a stable baseline fluorescence reading for ~10-20 seconds.

    • Compound Addition: The instrument automatically adds the compounds from the source plate to the cell plate.

    • Data Acquisition: Continue to record fluorescence intensity for 60-180 seconds to capture the peak calcium response.

    • Analysis: The change in fluorescence (F_max - F_min) is plotted against the agonist concentration to generate dose-response curves and calculate EC₅₀ values.

Fig 3: Workflow for a Calcium Mobilization Assay. start Start plate_cells Seed GPRC5B-expressing cells in microplate start->plate_cells incubate1 Incubate overnight (37°C, 5% CO₂) plate_cells->incubate1 load_dye Load cells with calcium-sensitive dye incubate1->load_dye incubate2 Incubate (30-60 min, 37°C) load_dye->incubate2 measure Measure baseline and post-addition fluorescence in FLIPR/FlexStation incubate2->measure prep_compounds Prepare agonist and PAM (this compound) dilutions prep_compounds->measure analyze Analyze data: Plot dose-response curves, calculate EC₅₀ and Eₘₐₓ measure->analyze end End analyze->end

Workflow for a Calcium Mobilization Assay.

This competitive immunoassay measures changes in intracellular cyclic AMP (cAMP) levels, indicating the activation or inhibition of Gs- or Gi-coupled pathways.

  • Principle: The assay is based on time-resolved Förster resonance energy transfer (TR-FRET) between a Europium (Eu)-labeled cAMP tracer and a ULight- or FR-labeled anti-cAMP antibody. Free cAMP produced by the cells competes with the tracer for antibody binding, leading to a decrease in the TR-FRET signal.

  • Protocol:

    • Cell Stimulation: Plate cells and grow overnight. On the day of the assay, replace the medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Compound Addition: Add the test compounds (agonist, this compound) and incubate for a specified time (e.g., 30 minutes at room temperature) to allow for cAMP production.

    • Cell Lysis and Detection: Add the detection reagents, which include the cell lysis buffer, the Eu-labeled cAMP tracer, and the acceptor-labeled anti-cAMP antibody.

    • Incubation: Incubate for 60 minutes at room temperature to allow the competitive binding reaction to reach equilibrium.

    • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Analysis: Calculate the 665/615 nm emission ratio, which is inversely proportional to the cAMP concentration. Plot the ratio against compound concentration to determine EC₅₀ or IC₅₀ values.

This technique allows for the measurement of ion channel activity and membrane potential in pancreatic β-cells within intact islets without dialyzing the cell's interior.

  • Preparation: Isolate pancreatic islets from mice using a collagenase digestion technique.

  • Principle: A patch pipette containing an antifungal agent (e.g., Amphotericin B or Nystatin) forms a high-resistance seal with the cell membrane. The agent creates small pores in the membrane patch, allowing electrical access to the cell interior while preserving endogenous second messengers.

  • Protocol:

    • Islet Immobilization: Place isolated islets in a recording chamber on an inverted microscope stage and secure them with a suction pipette.

    • Pipette Positioning: Under visual guidance, carefully approach a superficial β-cell with a borosilicate glass pipette filled with intracellular solution and the pore-forming agent.

    • Seal Formation: Apply gentle suction to form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Perforation: Monitor the access resistance as the antibiotic forms pores over 5-20 minutes. Begin recording once the access resistance is stable and sufficiently low.

    • Recording: In voltage-clamp mode, apply voltage steps to measure ion currents (e.g., K-ATP channels, Ca²⁺ channels). In current-clamp mode, measure the resting membrane potential and glucose-stimulated electrical activity.

    • Compound Application: Perfuse the chamber with solutions containing glucose, an orthosteric agonist, and this compound to observe their effects on channel activity and membrane potential.

Conclusion and Future Directions

The identification of this compound as a GPRC5B PAM represents a significant shift in our understanding of this well-known diuretic and highlights the potential of receptor de-orphanization and drug repurposing. The allosteric modulation of GPRC5B offers a promising strategy for developing novel therapeutics for type 2 diabetes by enhancing endogenous insulin secretion pathways. Future research should focus on elucidating the precise binding site of this compound on the receptor, discovering more potent and selective GPRC5B PAMs, and validating their therapeutic efficacy and safety in preclinical and clinical settings. The experimental frameworks provided in this guide offer a robust starting point for these critical drug discovery and development efforts.

References

Preliminary Investigation into Cyclopenthiazide's Off-Target Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopenthiazide, a thiazide diuretic, is a well-established therapeutic agent for hypertension and edema. Its primary mechanism of action involves the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubules of the kidney, leading to natriuresis and diuresis. However, a growing body of evidence suggests that this compound and other thiazide diuretics elicit a range of physiological effects that are independent of their action on NCC. These "off-target" effects are clinically significant, contributing to both therapeutic benefits, such as vasodilation, and adverse effects like hyperglycemia, dyslipidemia, and hyperuricemia. This technical guide provides a comprehensive overview of the current understanding of this compound's off-target molecular interactions, summarizing key experimental findings, detailing relevant methodologies, and illustrating the implicated signaling pathways.

Introduction

The therapeutic efficacy of this compound in managing hypertension extends beyond its diuretic properties, hinting at a more complex pharmacological profile. While the on-target effect on the renal NCC is well-documented, the molecular basis for many of its other observed clinical effects remains an area of active investigation. Understanding these off-target interactions is crucial for optimizing therapeutic strategies, predicting and managing adverse drug reactions, and guiding the development of next-generation diuretics with improved safety profiles. This document serves as a technical resource for researchers exploring the off-target pharmacology of this compound.

Off-Target Effects on Vascular Tone

One of the key off-target effects contributing to the antihypertensive action of thiazide diuretics is direct vasodilation. This effect is independent of the changes in plasma volume resulting from diuresis.

Activation of Potassium Channels in Vascular Smooth Muscle
  • Mechanism: Thiazide diuretics, including this compound, have been shown to induce relaxation of vascular smooth muscle by activating potassium channels, specifically the large-conductance calcium-activated potassium (KCa) channels.[1] The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to vasodilation.[1] This mechanism is distinct from the inhibition of the Na-Cl cotransporter.[2]

  • Experimental Evidence: Studies on isolated arterial rings have demonstrated that thiazides can induce vasorelaxation, an effect that is inhibited by blockers of KCa channels.[3]

Experimental Protocol: Assessment of Vasorelaxant Effects on Isolated Aortic Rings

This protocol describes a typical experiment to assess the direct vasodilatory effect of this compound on vascular smooth muscle.

  • Tissue Preparation:

    • Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs solution (composition in g/L: NaCl 6.9, KCl 0.35, CaCl2 0.28, MgSO4·7H2O 0.29, KH2PO4 0.16, NaHCO3 2.1, glucose 2.0).

    • The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 3-4 mm in length.

    • For endothelium-denuded rings, the endothelial layer is removed by gently rubbing the intimal surface with a fine wire.

  • Isometric Tension Recording:

    • Aortic rings are mounted in organ baths containing Krebs solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.

    • The rings are connected to isometric force transducers for continuous recording of vascular tone.

    • An optimal resting tension of 2g is applied, and the rings are allowed to equilibrate for 60-90 minutes.

  • Experimental Procedure:

    • After equilibration, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor, such as phenylephrine (10⁻⁶ M) or KCl (60 mM).

    • Once a stable contraction plateau is reached, cumulative concentrations of this compound (e.g., 10⁻⁷ to 10⁻⁴ M) are added to the organ bath.

    • The relaxation response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Data Analysis:

    • Concentration-response curves are plotted, and the EC50 (concentration causing 50% of the maximal relaxation) can be calculated.

Signaling Pathway: Thiazide-Induced Vasodilation

G cluster_vsmc Vascular Smooth Muscle Cell This compound This compound KCa_channel KCa Channel This compound->KCa_channel Activates K_ion K+ KCa_channel->K_ion ↑ K⁺ Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization VGCC Voltage-Gated Ca²⁺ Channel Hyperpolarization->VGCC Inhibits Ca_ion_influx Ca²⁺ Influx ↓ VGCC->Ca_ion_influx Vasodilation Vasodilation Ca_ion_influx->Vasodilation

Caption: this compound-induced vasodilation pathway. (Within 100 characters)

Off-Target Effects on Glucose Metabolism

A significant adverse effect associated with long-term thiazide diuretic therapy is the development of hyperglycemia and an increased risk of new-onset type 2 diabetes. Several off-target mechanisms have been proposed to explain this phenomenon.

Inhibition of Insulin Secretion from Pancreatic β-cells
  • Mechanism 1: Hypokalemia-Induced Hyperpolarization: Thiazide-induced hypokalemia can lead to hyperpolarization of pancreatic β-cell membranes. This hyperpolarization reduces the activity of voltage-gated calcium channels, thereby decreasing calcium influx and subsequent insulin secretion.[4]

  • Mechanism 2: Direct Inhibition of Calcium Influx: Some studies suggest that thiazides may directly inhibit calcium influx into pancreatic β-cells, independent of their effects on potassium levels, leading to reduced insulin release.

  • Mechanism 3: Inhibition of Mitochondrial Carbonic Anhydrase 5b (CA5b): A recent study has identified mitochondrial carbonic anhydrase 5b (CA5b) as a potential off-target of thiazide diuretics in pancreatic β-cells. Inhibition of CA5b is proposed to impair mitochondrial function and anaplerosis, leading to a reduction in ATP production and ultimately, decreased glucose-stimulated insulin secretion.

Quantitative Data on Metabolic Effects of this compound

A double-blind, placebo-controlled, randomized parallel study investigated the metabolic effects of three different doses of this compound in 53 patients with mild hypertension over an 8-week period. The study found no significant changes in indices of glucose and lipid metabolism at the tested doses.

ParameterPlacebo (n=13)50 µg CPT (n=13)125 µg CPT (n=14)500 µg CPT (n=13)
Fasting Glucose (mmol/L) 4.8 ± 0.44.9 ± 0.54.7 ± 0.44.9 ± 0.6
Fasting Insulin (mU/L) 9.8 ± 4.510.1 ± 5.29.5 ± 4.810.3 ± 5.5
Total Cholesterol (mmol/L) 5.9 ± 1.06.0 ± 1.15.8 ± 1.06.1 ± 1.2
Triglycerides (mmol/L) 1.4 ± 0.61.5 ± 0.71.3 ± 0.51.6 ± 0.8
Data are presented as mean ± SD. No significant differences were observed between the groups.
CPT: this compound

Note: This short-term study did not show significant metabolic alterations. Longer-term studies are needed to fully elucidate the metabolic impact of this compound.

Experimental Protocol: Static Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol is used to measure the direct effect of a compound on insulin secretion from pancreatic islets in vitro.

  • Islet Isolation:

    • Pancreatic islets are isolated from mice or rats by collagenase digestion of the pancreas followed by density gradient centrifugation.

    • Isolated islets are cultured overnight in RPMI-1640 medium to allow for recovery.

  • Insulin Secretion Assay:

    • Batches of size-matched islets (e.g., 5-10 islets per well) are pre-incubated in Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (2.8 mM) for 60 minutes at 37°C.

    • The islets are then transferred to a 24-well plate containing KRB buffer with:

      • Low glucose (2.8 mM) as a basal control.

      • High glucose (16.7 mM) to stimulate insulin secretion.

      • High glucose (16.7 mM) plus various concentrations of this compound.

    • The plate is incubated for 60 minutes at 37°C.

  • Insulin Measurement:

    • At the end of the incubation period, the supernatant is collected from each well.

    • The concentration of insulin in the supernatant is quantified using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Insulin secretion is expressed as ng of insulin per islet per hour.

    • The effect of this compound is determined by comparing insulin secretion in the presence of the drug to the high glucose control.

Signaling Pathway: Proposed Mechanisms of Thiazide-Induced Hyperglycemia

G cluster_pancreatic_beta_cell Pancreatic β-cell This compound This compound K_channel K⁺ Channel This compound->K_channel Opens (via Hypokalemia) Ca_channel Ca²⁺ Channel This compound->Ca_channel Direct Inhibition? CA5b Mitochondrial Carbonic Anhydrase 5b This compound->CA5b Inhibits Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Insulin_secretion ↓ Insulin Secretion Ca_channel->Insulin_secretion Triggers Mitochondrion Mitochondrion CA5b->Mitochondrion ATP_production ↓ ATP Production Mitochondrion->ATP_production ATP_production->Insulin_secretion Regulates Hyperglycemia Hyperglycemia Insulin_secretion->Hyperglycemia Hyperpolarization->Ca_channel Inhibits

Caption: Pathways of this compound's effect on insulin secretion. (Within 100 characters)

Off-Target Effects on Uric Acid Homeostasis

Hyperuricemia is a well-known side effect of thiazide diuretics, which can increase the risk of gout.

Competition for Renal Organic Anion Transporters
  • Mechanism: Thiazide diuretics and uric acid are both organic anions that are actively secreted into the proximal tubule of the kidney by organic anion transporters (OATs), particularly OAT1. This compound competes with uric acid for transport via OAT1, leading to a decrease in uric acid secretion and a subsequent increase in its serum concentration.

Experimental Protocol: In Vitro OAT1 Inhibition Assay
  • Cell Culture:

    • A stable cell line expressing human OAT1 (e.g., HEK293-hOAT1) is cultured under standard conditions.

  • Uptake Assay:

    • Cells are seeded in 24-well plates and grown to confluence.

    • On the day of the experiment, the cells are washed with pre-warmed transport buffer.

    • The cells are then incubated with a radiolabeled OAT1 substrate (e.g., ³H-para-aminohippurate) in the presence or absence of various concentrations of this compound for a short period (e.g., 5-10 minutes) at 37°C.

  • Measurement of Substrate Uptake:

    • The uptake is stopped by aspirating the incubation solution and rapidly washing the cells with ice-cold transport buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The inhibition of substrate uptake by this compound is calculated, and an IC50 value can be determined.

Logical Relationship: this compound and Hyperuricemia

G cluster_proximal_tubule Proximal Tubule Cell This compound This compound OAT1 OAT1 Transporter This compound->OAT1 Competes with Uric_Acid Uric Acid Uric_Acid->OAT1 Uric_Acid_Secretion ↓ Uric Acid Secretion OAT1->Uric_Acid_Secretion Hyperuricemia Hyperuricemia Uric_Acid_Secretion->Hyperuricemia

Caption: Mechanism of this compound-induced hyperuricemia. (Within 100 characters)

Other Potential Off-Target Effects

  • Dyslipidemia: Some studies have reported that thiazide diuretics can adversely affect the lipid profile, causing an increase in total cholesterol, LDL cholesterol, and triglycerides. However, the study on this compound did not show significant short-term changes. The underlying mechanisms for thiazide-induced dyslipidemia are not well understood but may be linked to insulin resistance.

Conclusion and Future Directions

The pharmacological profile of this compound is more complex than its classification as a simple diuretic suggests. The off-target effects on vascular tone, glucose metabolism, and uric acid homeostasis have significant clinical implications. While progress has been made in elucidating the molecular mechanisms underlying these effects, particularly for thiazides as a class, further research is needed to specifically quantify the interactions of this compound with these off-targets. Future investigations employing unbiased screening approaches, such as proteomics-based target identification, could uncover novel off-target interactions and provide a more complete understanding of the drug's polypharmacology. A deeper knowledge of these off-target effects will be instrumental in personalizing antihypertensive therapy and designing safer and more effective diuretic drugs.

References

Methodological & Application

LC-MS/MS method for Cyclopenthiazide analysis in plasma

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS method provides a robust and sensitive approach for the quantification of Cyclopenthiazide in plasma, essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1] This document outlines a detailed protocol for this analysis, targeting researchers, scientists, and professionals in drug development.

Application Notes

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for analyzing this compound in biological matrices due to its high selectivity, sensitivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound-d5 or this compound-d9, is considered the gold standard.[3][4] This approach effectively corrects for matrix effects and variations during sample preparation and instrumental analysis, ensuring high accuracy and precision.[1]

The method typically involves sample preparation to extract the analyte from the complex plasma matrix, followed by chromatographic separation and subsequent detection by mass spectrometry. Protein precipitation is a common and rapid sample preparation technique, while solid-phase extraction (SPE) can provide a cleaner extract. Chromatographic separation is generally achieved on a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. For this compound, negative electrospray ionization (ESI) is often the preferred mode.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-d5 (or other suitable deuterated analog) as the internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (analytical or LC-MS grade)

  • Human plasma with EDTA or Li-heparin as an anticoagulant

Sample Preparation

Two common methods for sample preparation are protein precipitation and solid-phase extraction.

a) Protein Precipitation:

  • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 20 µL of the internal standard working solution (e.g., 500 ng/mL this compound-d5 in methanol).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b) Solid-Phase Extraction (SPE):

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of plasma, add the internal standard.

  • Pre-treat the sample by adding 200 µL of 0.1% formic acid in water and vortex.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

LC-MS/MS Conditions

a) Liquid Chromatography:

ParameterValue
ColumnC18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.4 mL/min
GradientStart with 20% B, linear gradient to 95% B over 3 min, hold for 1 min, return to 20% B and equilibrate for 1 min.
Column Temperature40 °C
Injection Volume5 µL

b) Mass Spectrometry:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Ion Spray Voltage-4500 V
Temperature500-550°C
Curtain Gas30 psi
Collision GasMedium/Nitrogen
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Quantitative Data

a) MRM Transitions:

The selection of optimal MRM transitions is crucial for method specificity and sensitivity. These transitions should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound378.0To be determined experimentally
This compound-d5/d9Mass-shifted precursorTo be determined experimentally

Note: Thiazide diuretics often fragment with the loss of the sulfonyl group and cleavage of the heterocyclic ring.

b) Method Validation Parameters (Hypothetical Data):

ParameterValue
Calibration Curve Range1 - 1000 ng/mL
LLOQ1 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%)85 - 115%
Recovery (%)> 85%

Visualizations

experimental_workflow sample_receipt Plasma Sample Receipt and Thawing add_is Addition of Internal Standard sample_receipt->add_is sample_prep Sample Preparation (Protein Precipitation or SPE) add_is->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for this compound analysis in plasma.

References

Application Note: In Vivo Evaluation of Cyclopenthiazide Formulations' Diuretic Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclopenthiazide is a thiazide diuretic used in the management of hypertension and edema.[1][2][3] It primarily acts by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[1][2] The efficacy of an oral this compound formulation is dependent on its physicochemical properties, which influence its dissolution, absorption, and subsequent bioavailability. Therefore, evaluating the in vivo diuretic activity of different formulations is a critical step in drug development and quality control to ensure optimal therapeutic outcomes. This document provides a detailed protocol for assessing and comparing the diuretic activity of various this compound formulations in a rat model.

Principle

The evaluation of diuretic activity is based on the Lipschitz test, which measures the volume of urine and the quantity of electrolytes excreted following the administration of the test substance. The diuretic effect of a test formulation of this compound is compared against a negative control (vehicle) and a reference standard (e.g., a known diuretic like furosemide or a pure this compound suspension). Key parameters measured include total urine volume, urine pH, and the concentration of key electrolytes (Na+, K+, Cl-). These measurements allow for the calculation of diuretic activity, diuretic index, and saluretic indices, providing a comprehensive profile of the formulation's performance.

Experimental Protocol

Materials and Reagents
  • Animals: Male Wistar rats (150-200g).

  • Test Formulations: Various this compound formulations (e.g., tablets, capsules, suspensions).

  • Reference Standard: Furosemide (10 mg/kg) or pure this compound suspension.

  • Vehicle: Normal saline (0.9% NaCl) or an appropriate vehicle used in the formulations (e.g., 0.5% starch suspension).

  • Equipment:

    • Metabolic cages for individual housing and separation of urine and feces.

    • Oral gavage needles.

    • Graduated cylinders for urine collection.

    • pH meter.

    • Flame photometer or ion-selective electrodes for Na+ and K+ analysis.

    • Chloride titrator or colorimetric assay kit for Cl- analysis.

    • Analytical balance.

Animal Handling and Acclimatization
  • House the rats in standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to a standard pellet diet and water.

  • Acclimatize the animals to the metabolic cages for at least 24 hours before the experiment to minimize stress-related variations.

  • Deprive the animals of food for 18 hours before the experiment but allow free access to water to ensure uniform hydration and minimize variability.

Experimental Design and Dosing
  • Randomly divide the rats into groups (n=6 per group). A typical study design includes:

    • Group I (Control): Receives the vehicle only (e.g., Normal Saline, 5 mL/kg).

    • Group II (Reference Standard): Receives Furosemide (10 mg/kg, p.o.).

    • Group III (Test Formulation A): Receives this compound Formulation A at a specific dose.

    • Group IV (Test Formulation B): Receives this compound Formulation B at the same dose as Group III.

  • To ensure a uniform water and salt load, administer normal saline (e.g., 5 mL/100g body weight) to all animals orally 60 minutes before administering the test substances.

  • Prepare suspensions or solutions of the test formulations and reference standard in the appropriate vehicle just before administration.

  • Administer the assigned substance to each rat via oral gavage.

Urine Collection and Analysis
  • Immediately after dosing, place each rat in an individual metabolic cage.

  • Collect urine at predetermined intervals, typically over a period of 5 to 6 hours for acute effects, and up to 24 hours for prolonged effects. Record the cumulative urine volume for each animal at each time point (e.g., 1, 2, 3, 4, 5, and 24 hours).

  • At the end of the collection period (e.g., 5 hours or 24 hours), measure the total volume of urine for each rat.

  • Determine the pH of each urine sample using a calibrated pH meter.

  • Analyze the concentration of Na+, K+, and Cl- in the urine samples.

    • Na+ and K+: Use a flame photometer.

    • Cl-: Use a chloride titrator or a suitable colorimetric assay.

Data Presentation and Analysis

Summarize the collected data in tables for clear comparison. Calculate the mean ± standard error of the mean (SEM) for each parameter.

Table 1: Effect of this compound Formulations on Cumulative Urine Output (mL/100g body weight)

Group1 hr2 hr4 hr6 hr24 hr
Control (Vehicle) DataDataDataDataData
Reference (Furosemide 10 mg/kg) DataDataDataDataData
Formulation A (Dose) DataDataDataDataData
Formulation B (Dose) DataDataDataDataData

Table 2: Effect of this compound Formulations on Urinary Electrolyte Excretion over 24 hours (mmol/kg)

GroupNa+K+Cl-Na+/K+ Ratio
Control (Vehicle) DataDataDataData
Reference (Furosemide 10 mg/kg) DataDataDataData
Formulation A (Dose) DataDataDataData
Formulation B (Dose) DataDataDataData

Calculations:

  • Diuretic Index: (Mean urine volume of test group) / (Mean urine volume of control group).

  • Saluretic Index (for each ion): (Mean electrolyte excretion of test group) / (Mean electrolyte excretion of control group).

  • Natriuretic Index: (Mean Na+ excretion of test group) / (Mean Na+ excretion of control group).

  • Carbonic Anhydrase Inhibition Index: [Cl- / (Na+ + K+)] ratio. A ratio between 0.8 and 1.0 indicates a lack of carbonic anhydrase inhibition, a characteristic of thiazide diuretics.

Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine significant differences between the test groups and the control group. A p-value < 0.05 is typically considered statistically significant.

Visualizations

Experimental Workflow

G A Animal Acclimatization (24h in metabolic cages) B Fasting (18h) (Water ad libitum) A->B C Saline Loading (5 mL/100g, p.o.) B->C D Grouping & Dosing (Control, Reference, Test Formulations) C->D 60 min post-loading E Placement in Metabolic Cages D->E F Urine Collection (0-6h and 6-24h intervals) E->F G Urine Analysis F->G H Volume & pH Measurement G->H I Electrolyte Analysis (Na+, K+, Cl-) G->I J Data Analysis & Comparison H->J I->J

Caption: Workflow for in vivo diuretic activity evaluation.

Mechanism of Action of this compound

Caption: Mechanism of this compound's diuretic action in the DCT.

References

Application Notes and Protocols for Studying Cyclopenthiazide in Spontaneously Hypertensive Rats (SHR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spontaneously Hypertensive Rats (SHRs) are a widely accepted and utilized preclinical model for studying human essential hypertension. Their genetic predisposition to developing high blood pressure mirrors the primary form of hypertension in humans, making them an invaluable tool for evaluating the efficacy and mechanism of action of antihypertensive drugs. Cyclopenthiazide, a thiazide diuretic, lowers blood pressure primarily by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water. This, in turn, reduces blood volume and cardiac output. Additionally, long-term use of thiazide diuretics is associated with vasodilation, further contributing to their antihypertensive effect.

These application notes provide a comprehensive overview of the use of SHRs to study the antihypertensive effects of this compound. While direct experimental data for this compound in SHRs is limited in publicly available literature, the following protocols and data are based on extensive research on closely related thiazide diuretics, such as hydrochlorothiazide (HCTZ), in this model. This information serves as a robust guide for designing and executing studies to investigate the pharmacology of this compound.

Data Presentation

The following tables summarize quantitative data from studies using thiazide diuretics in SHRs. This data can be used as a reference for expected outcomes in studies with this compound.

Table 1: Effect of Hydrochlorothiazide (HCTZ) on Systolic Blood Pressure (SBP) in SHRs

Treatment GroupDoseDurationBaseline SBP (mmHg)Final SBP (mmHg)Reduction in SBP (mmHg)Reference
SHR ControlVehicle7 days194 ± 2194 ± 20
SHR + HCTZ1.5 mg/kg/day7 days194 ± 2153 ± 241 ± 2
WKY ControlVehicle7 days128 ± 3128 ± 30
WKY + HCTZ1.5 mg/kg/day7 days128 ± 3128 ± 30

WKY: Wistar-Kyoto rats (normotensive control)

Table 2: Effect of Thiazide Diuretics on Cardiac Hypertrophy in SHRs

Treatment GroupDrugDoseDurationHeart Weight to Body Weight RatioMyocyte Hypertrophy ReductionReference
SHR-SP ControlVehicle44 days5.39 ± 0.13-
SHR-SP + IndapamideIndapamide3 mg/kg/day44 days4.69 ± 0.0733%
SHR-SP + HCTZHCTZ20 mg/kg/day44 days4.61 ± 0.0821%

SHR-SP: Stroke-prone spontaneously hypertensive rats

Table 3: Effect of Hydrochlorothiazide (HCTZ) on the Renin-Angiotensin System (RAS) in SHRs

ParameterSHR BaselineSHR + HCTZ (7 days)WKY BaselineWKY + HCTZ (7 days)Reference
Plasma Angiotensin ILower than WKYSignificantly IncreasedHigher than SHRSignificantly Increased
Plasma Angiotensin IILower than WKYSignificantly IncreasedHigher than SHRSignificantly Increased
Serum ACE ActivityComparable to WKYSignificantly DecreasedComparable to SHRNo Significant Change
Ang II / Ang I Ratio17.1 ± 2.910.3 ± 2.9--
Cardiac ACE2 mRNA-Unchanged-Increased
Cardiac ACE2 Activity-Decreased-Increased

Experimental Protocols

Protocol 1: Evaluation of the Antihypertensive Effect of this compound in SHRs

Objective: To determine the dose-dependent effect of this compound on blood pressure in spontaneously hypertensive rats.

Materials:

  • Male SHRs (12-16 weeks old)

  • Normotensive Wistar-Kyoto (WKY) rats (age-matched controls)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Oral gavage needles

  • Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography)

  • Animal cages and standard laboratory animal housing facility

Methods:

  • Animal Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment. Handle the rats daily to minimize stress-induced blood pressure variations.

  • Baseline Blood Pressure Measurement: Train the rats for the tail-cuff blood pressure measurement procedure for 3-5 consecutive days to obtain stable baseline readings. Record systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).

  • Grouping: Randomly divide the SHRs and WKYs into the following groups (n=8-10 per group):

    • Group 1: WKY Control (Vehicle)

    • Group 2: SHR Control (Vehicle)

    • Group 3: SHR + this compound (Low Dose)

    • Group 4: SHR + this compound (Medium Dose)

    • Group 5: SHR + this compound (High Dose)

  • Drug Administration: Administer this compound or vehicle orally via gavage once daily for a period of 2-4 weeks. The volume of administration should be consistent across all groups (e.g., 5 ml/kg).

  • Blood Pressure Monitoring: Measure blood pressure at regular intervals (e.g., weekly or bi-weekly) throughout the study period. Measurements should be taken at the same time of day to minimize diurnal variations.

  • Data Analysis: Analyze the changes in SBP, DBP, and HR from baseline for each group. Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the control group.

Protocol 2: Investigation of the Effect of this compound on Cardiac Hypertrophy in SHRs

Objective: To assess the impact of this compound treatment on the development of cardiac hypertrophy in SHRs.

Materials:

  • Animals and drug administration setup as in Protocol 1.

  • Euthanasia agent (e.g., CO2 inhalation, pentobarbital overdose)

  • Surgical instruments for tissue collection

  • Analytical balance

  • Formalin or other fixatives for histology

  • Histology processing equipment and reagents

  • Microscope

Methods:

  • Experimental Design: Follow the procedures for animal acclimatization, grouping, and drug administration as described in Protocol 1. The study duration may need to be extended (e.g., 8-12 weeks) to allow for the development of significant cardiac hypertrophy in the SHR control group.

  • Tissue Collection: At the end of the treatment period, euthanize the rats. Carefully excise the hearts, blot them dry, and weigh them. Also, record the final body weight of each animal.

  • Calculation of Hypertrophy Index: Calculate the heart weight to body weight ratio (HW/BW) as an index of cardiac hypertrophy.

  • Histological Analysis:

    • Fix a portion of the left ventricle in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and cut sections (e.g., 5 µm thick).

    • Stain the sections with Hematoxylin and Eosin (H&E) to assess myocyte size and with Masson's trichrome or Picrosirius red to evaluate fibrosis.

    • Capture images using a microscope and perform morphometric analysis to quantify myocyte cross-sectional area and the extent of fibrosis.

  • Data Analysis: Compare the HW/BW ratio, myocyte size, and fibrosis levels among the different groups using appropriate statistical tests.

Mandatory Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Acclimatization Animal Acclimatization (SHR & WKY Rats) Baseline_BP Baseline Blood Pressure Measurement Acclimatization->Baseline_BP Grouping Random Grouping Baseline_BP->Grouping Drug_Admin Daily Oral Administration (this compound or Vehicle) Grouping->Drug_Admin BP_Monitoring Regular Blood Pressure Monitoring Drug_Admin->BP_Monitoring Tissue_Collection Euthanasia & Tissue Collection (Heart) Drug_Admin->Tissue_Collection BP_Monitoring->Drug_Admin Data_Analysis Analysis of BP, Cardiac Hypertrophy & RAS Tissue_Collection->Data_Analysis

Caption: Experimental workflow for studying this compound in SHRs.

Application Notes and Protocols for Assessing Cyclopenthiazide's Effect on Renal Epithelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopenthiazide is a thiazide diuretic employed in the management of hypertension and edema.[1] Its primary mechanism of action is the inhibition of the Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene, which is located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[2][3][4] The NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium load.[5] By blocking NCC, this compound increases the excretion of sodium and chloride, leading to diuresis and a reduction in blood pressure.

The activity of NCC is regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). Phosphorylation of NCC by the WNK-SPAK/OSR1 pathway enhances its activity. Understanding the interaction of this compound with this pathway and its direct effect on NCC is crucial for drug development and understanding its therapeutic and adverse effects.

These application notes provide detailed protocols to assess the effects of this compound on renal epithelial cells, focusing on NCC activity, its phosphorylation status, and overall cell viability.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols. These tables are designed for easy comparison of the effects of this compound and other thiazide diuretics.

Table 1: Comparative IC50 Values of Thiazide Diuretics for the Na-Cl Cotransporter (NCC)

Diuretic IC50 (µM) Cell Line/System Reference
This compound To be determined mpkDCT cells -
Hydrochlorothiazide ~4 (estimated) HEK293 cells expressing hNCC
Polythiazide Potent inhibitor Rat NCC
Metolazone Potent inhibitor Rat NCC
Bendroflumethiazide Potent inhibitor Rat NCC

| Chlorthalidone | Less potent | Rat NCC | |

Table 2: Effect of this compound on NCC and SPAK/OSR1 Phosphorylation

Treatment Concentration (µM) pNCC/total NCC Ratio (fold change) pSPAK/OSR1 / total SPAK/OSR1 Ratio (fold change)
Vehicle Control - 1.0 1.0
This compound 1 (To be determined) (To be determined)
This compound 10 (To be determined) (To be determined)
This compound 100 (To be determined) (To be determined)

| Positive Control (e.g., Low Chloride) | - | (To be determined) | (To be determined) |

Table 3: Cytotoxicity of this compound on mpkDCT Cells

Treatment Concentration (µM) Cell Viability (% of control)
Vehicle Control - 100
This compound 1 (To be determined)
This compound 10 (To be determined)
This compound 100 (To be determined)
This compound 1000 (To be determined)

| Positive Control (e.g., Triton X-100) | 0.1% | (To be determined) |

Experimental Protocols

Protocol 1: Culture of Murine Distal Convoluted Tubule (mpkDCT) Cells

This protocol describes the culture of mpkDCT cells, a suitable model for studying the effects of diuretics on the distal convoluted tubule.

Materials:

  • mpkDCT cell line

  • Dulbecco's Modified Eagle Medium/Ham's F-12 (DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture flasks, plates, and other sterile consumables

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of mpkDCT cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 cell culture flask.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge as described in step 2. Resuspend the cell pellet and seed new flasks at a 1:3 to 1:6 split ratio.

Protocol 2: ²²Na⁺ Uptake Assay for NCC Activity

This protocol measures the activity of the Na-Cl cotransporter (NCC) by quantifying the uptake of radioactive sodium (²²Na⁺).

Materials:

  • mpkDCT cells cultured in 24-well plates

  • Uptake Buffer: 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 5 mM glucose, 10 mM HEPES, pH 7.4

  • Wash Buffer (ice-cold): 140 mM choline chloride, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4

  • ²²NaCl (radioactive)

  • This compound stock solution (in DMSO)

  • Bumetanide (as a control for Na-K-2Cl cotransporter activity, if necessary)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Preparation: Seed mpkDCT cells in 24-well plates and grow to confluency.

  • Pre-incubation: Wash the cells twice with Uptake Buffer. Pre-incubate the cells for 10-15 minutes at 37°C with Uptake Buffer containing the desired concentrations of this compound or vehicle (DMSO).

  • Initiation of Uptake: Remove the pre-incubation buffer and add Uptake Buffer containing ²²NaCl (final specific activity of 1-2 µCi/mL) and the respective concentrations of this compound or vehicle.

  • Incubation: Incubate for 10 minutes at 37°C.

  • Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold Wash Buffer.

  • Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for at least 30 minutes.

  • Quantification: Transfer the lysate to a scintillation vial, add 4.5 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the ²²Na⁺ uptake.

  • Data Analysis: Calculate the rate of Na⁺ uptake (in nmol/mg protein/min). Determine the IC50 of this compound by plotting the percentage of inhibition against the log of the drug concentration.

Protocol 3: Western Blotting for Total and Phosphorylated NCC and SPAK/OSR1

This protocol is for the detection and quantification of total and phosphorylated forms of NCC and its upstream kinases, SPAK and OSR1.

Materials:

  • mpkDCT cells cultured in 6-well plates

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary antibodies:

    • Rabbit anti-total NCC

    • Rabbit anti-phospho-NCC (e.g., pT53, pT58)

    • Rabbit anti-total SPAK/OSR1

    • Rabbit anti-phospho-SPAK/OSR1 (e.g., pS373/pS325)

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat mpkDCT cells with this compound or vehicle as required. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 7.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To detect total protein or a loading control on the same membrane, strip the membrane and re-probe with the appropriate primary antibody.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 4: MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and cytotoxicity.

Materials:

  • mpkDCT cells

  • 96-well cell culture plates

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mpkDCT cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start with mpkDCT cells culture Culture to 80-90% confluency start->culture seed Seed cells into appropriate plates culture->seed treat Treat with this compound (or vehicle) seed->treat viability MTT Assay for Cell Viability treat->viability ncc_activity ²²Na⁺ Uptake Assay for NCC Activity treat->ncc_activity western Western Blot for Protein Phosphorylation treat->western analyze_via Calculate % Viability viability->analyze_via analyze_ncc Determine IC50 ncc_activity->analyze_ncc analyze_wb Quantify Phosphorylation western->analyze_wb

Caption: Experimental workflow for assessing the effects of this compound on renal epithelial cells.

WNK_SPAK_NCC_Pathway cluster_regulation Regulation of NCC Activity WNK WNK Kinases SPAK_OSR1 SPAK / OSR1 WNK->SPAK_OSR1 Activates NCC_inactive NCC (Inactive) SPAK_OSR1->NCC_inactive Phosphorylates NCC_active NCC (Active) (Phosphorylated) NCC_inactive->NCC_active Na_Cl_reabsorption Na⁺/Cl⁻ Reabsorption NCC_active->Na_Cl_reabsorption Promotes This compound This compound This compound->NCC_active Inhibits

Caption: The WNK-SPAK/OSR1 signaling pathway and the inhibitory action of this compound on NCC.

References

In Vitro Assays to Determine Cyclopenthiazide's Ion Channel Modulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopenthiazide, a thiazide diuretic traditionally used in the management of hypertension and edema, has demonstrated modulatory effects on various ion channels beyond its primary action on the sodium-chloride symporter in the kidneys.[1] Understanding these off-target interactions is crucial for comprehensive safety profiling and exploring potential new therapeutic applications. This document provides detailed application notes and protocols for in vitro assays to characterize the ion channel modulating properties of this compound, with a significant focus on its well-documented effects on AMPA receptors and potential interactions with Calcium-Activated Potassium (KCa) and Transient Receptor Potential Vanilloid 5 (TRPV5) channels.

Data Presentation: Quantitative Modulation of Ion Channels by this compound

The following table summarizes the quantitative data available for the interaction of this compound with specific ion channels.

Ion ChannelCell Type / Expression SystemAssay TypeModulatory EffectPotency (EC₅₀ / IC₅₀)Reference
AMPA Receptor HEK 293 cells expressing GluR1Whole-Cell Patch ClampPotentiation of AMPA-induced current28 µM (for peak current)[2]
Cultured Rat Brain NeuronsMicrospectrofluorimetry (Ca²⁺ imaging)Potentiation of AMPA-induced Ca²⁺ influx2.40 µM[3]
Hippocampal NeuronsWhole-Cell Patch ClampPotentiation of AMPA-evoked currents10.4 µM[4]
GABA-A Receptor Hippocampal NeuronsWhole-Cell Patch ClampInhibition of GABA-evoked currentsNot specified[4]

I. Modulation of AMPA Receptors

This compound acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of ionotropic glutamate receptors crucial for fast excitatory neurotransmission in the central nervous system. This modulation primarily involves the inhibition of receptor desensitization, leading to a potentiation of glutamate-induced currents.

Signaling Pathway

Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to This compound This compound This compound->AMPAR Allosterically binds to Desensitization Receptor Desensitization This compound->Desensitization Inhibits AMPAR->Desensitization Undergoes Ion_Flow Na⁺/Ca²⁺ Influx AMPAR->Ion_Flow Opens Depolarization Membrane Depolarization Ion_Flow->Depolarization Leads to

This compound's positive allosteric modulation of the AMPA receptor.

Experimental Workflow: Electrophysiology

cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293-GluR1 or Neurons) Patch_Pipette Fabricate & Fill Patch Pipette Cell_Culture->Patch_Pipette Solution_Prep Prepare Intra- & Extracellular Solutions Solution_Prep->Patch_Pipette Whole_Cell Establish Whole-Cell Configuration Patch_Pipette->Whole_Cell Baseline Record Baseline AMPA-evoked Currents Whole_Cell->Baseline Drug_Application Apply this compound Baseline->Drug_Application Post_Drug Record Modulated AMPA-evoked Currents Drug_Application->Post_Drug Data_Acquisition Acquire & Digitize Current Traces Post_Drug->Data_Acquisition Analysis Analyze Current Amplitude, Desensitization Kinetics, Dose-Response Data_Acquisition->Analysis

Workflow for whole-cell patch-clamp analysis of this compound on AMPA receptors.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the potentiation of AMPA receptor-mediated currents by this compound in a heterologous expression system (e.g., HEK293 cells stably expressing the GluR1 subunit) or primary neuronal cultures.

1. Materials and Reagents:

  • Cell Culture: HEK293 cells stably expressing the rat flip GluR1 subunit or primary hippocampal/cortical neurons.

  • Extracellular (Bath) Solution (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. The solution should be continuously bubbled with 95% O₂ – 5% CO₂. Alternatively, a HEPES-buffered solution can be used.

  • Intracellular (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 2 Mg-ATP, 0.3 GTP-NaCl, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.

  • Agonist: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) or L-Glutamate.

  • Modulator: this compound (stock solution in DMSO).

  • Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system, and data acquisition software.

2. Cell Preparation:

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution at a rate of 1.5-2 mL/min.

3. Patch-Clamp Recording:

  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Fill the pipette with the intracellular solution and mount it on the micromanipulator.

  • Apply positive pressure to the pipette and approach a target cell.

  • Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Apply a brief pulse of suction to rupture the cell membrane, establishing the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -70 mV.

4. Experimental Procedure:

  • Record baseline AMPA-evoked currents by applying a saturating concentration of AMPA (e.g., 150 µM) for a short duration (e.g., 10-20 ms) using a fast perfusion system.

  • To assess the effect of this compound, pre-incubate the cell with the desired concentration of this compound for a sufficient duration (e.g., tens of seconds) before co-application with AMPA.

  • Record the AMPA-evoked currents in the presence of this compound.

  • To determine the dose-response relationship, apply increasing concentrations of this compound and measure the potentiation of the AMPA-induced current.

  • A washout period with the extracellular solution should be performed between applications to ensure the reversibility of the effect.

5. Data Analysis:

  • Measure the peak amplitude and the steady-state current of the AMPA-evoked responses in the absence and presence of this compound.

  • Analyze the desensitization kinetics by fitting the decay of the current trace to an exponential function.

  • Plot the percentage of potentiation against the this compound concentration and fit the data with the Hill equation to determine the EC₅₀.

II. Potential Modulation of Calcium-Activated Potassium (KCa) Channels

While direct evidence for this compound's effect on KCa channels is limited, studies on the related thiazide diuretic, hydrochlorothiazide, have shown that its vasorelaxant effects are mediated, in part, through the opening of KCa channels. This suggests that this compound may also modulate these channels.

Proposed Signaling Pathway

This compound This compound KCa_Channel KCa Channel This compound->KCa_Channel Potentially Activates K_Efflux K⁺ Efflux KCa_Channel->K_Efflux Increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation Contributes to cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Cells Expressing TRPV5 (e.g., HEK293-TRPV5) Dye_Loading Load Cells with Ca²⁺ Indicator (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Baseline_Fluorescence Measure Baseline Fluorescence Dye_Loading->Baseline_Fluorescence Add_this compound Add this compound Baseline_Fluorescence->Add_this compound Measure_Response Measure Fluorescence Change Add_this compound->Measure_Response Add_Agonist Add TRPV5 Agonist (Optional Control) Measure_Response->Add_Agonist Measure_Agonist_Response Measure Fluorescence Change Add_Agonist->Measure_Agonist_Response Quantify_Fluorescence Quantify Fluorescence Intensity Measure_Agonist_Response->Quantify_Fluorescence Analyze_Data Analyze Dose-Response and Kinetics Quantify_Fluorescence->Analyze_Data

References

Developing a Stable Formulation of Cyclopenthiazide for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of a stable formulation of Cyclopenthiazide for research purposes. This compound is a thiazide diuretic used in the management of hypertension and edema. Due to its limited aqueous solubility, developing a stable formulation is crucial for consistent and reliable results in a research setting. These guidelines will cover the determination of physicochemical properties, formulation strategies to enhance stability, and the establishment of a stability-indicating analytical method.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable formulation. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₈ClN₃O₄S₂[1][2]
Molecular Weight 379.9 g/mol [1][2]
Appearance White to Off-White Solid[1]
Melting Point 230 °C
Water Solubility 0.279 mg/mL
pKa (Strongest Acidic) 9.07

Pre-formulation Studies

Pre-formulation studies are essential to understand the behavior of this compound under various stress conditions and its compatibility with common pharmaceutical excipients.

Forced Degradation Studies

Forced degradation studies are performed to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Protocol for Forced Degradation of this compound:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 48 hours. Dissolve the stressed powder in the mobile phase to achieve a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) for 48 hours. Dissolve the stressed powder in the mobile phase to achieve a final concentration of 100 µg/mL.

  • Analysis: Analyze all the stressed samples using the stability-indicating HPLC method described in Section 4.

Anticipated Degradation Pathway:

Based on studies of other thiazide diuretics like hydrochlorothiazide, the primary degradation pathway for this compound is expected to be hydrolysis of the thiadiazine ring. This would likely result in the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide and cyclopentanecarbaldehyde.

G This compound This compound Hydrolysis Hydrolysis (Acid or Base) This compound->Hydrolysis DegradationProduct 4-amino-6-chloro-1,3-benzenedisulfonamide + Cyclopentanecarbaldehyde Hydrolysis->DegradationProduct

Caption: Proposed hydrolytic degradation pathway for this compound.

Excipient Compatibility Studies

Evaluating the compatibility of this compound with common excipients is crucial for developing a stable solid dosage form.

Protocol for Excipient Compatibility Screening:

  • Binary Mixtures: Prepare 1:1 (w/w) physical mixtures of this compound with each of the selected excipients (e.g., microcrystalline cellulose, lactose, magnesium stearate, croscarmellose sodium).

  • Stress Conditions: Store the binary mixtures under accelerated stability conditions (40°C/75% RH) for 4 weeks.

  • Analysis: At the end of the storage period, visually inspect the mixtures for any physical changes (e.g., color change, clumping). Analyze the mixtures by HPLC to quantify the amount of this compound remaining and to detect the presence of any degradation products.

  • Control: Store pure this compound under the same conditions as a control.

Summary of Potential Excipient Interactions (based on hydrochlorothiazide data):

ExcipientPotential Interaction
Lactose May exhibit incompatibility, especially in the presence of moisture.
Microcrystalline Cellulose Generally considered compatible.
Magnesium Stearate Generally considered compatible in low concentrations.
Croscarmellose Sodium Generally considered compatible.

Formulation Development for Enhanced Stability

Due to its poor water solubility, strategies to improve the dissolution and stability of this compound are necessary.

Solubility Enhancement

Protocol for Solubility Determination in Co-solvents:

  • Solvent Systems: Prepare various co-solvent systems of pharmaceutical relevance (e.g., Ethanol:Water, Propylene Glycol:Water, Polyethylene Glycol 400:Water) in different ratios (e.g., 20:80, 40:60, 60:40, 80:20 v/v).

  • Equilibrium Solubility: Add an excess amount of this compound to each co-solvent system in sealed vials.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25°C) for 48 hours to ensure equilibrium is reached.

  • Sampling and Analysis: Centrifuge the samples to separate the undissolved solid. Dilute an aliquot of the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., UV spectrophotometry or HPLC).

Expected Solubility Profile: The solubility of this compound is expected to increase with an increasing proportion of the organic co-solvent.

Formulation Approach: Cyclodextrin Complexation

Inclusion complexation with cyclodextrins is a well-established method for improving the solubility and stability of poorly water-soluble drugs.

Protocol for Preparation of this compound-β-Cyclodextrin Complex:

  • Molar Ratio: Determine the appropriate molar ratio of this compound to β-cyclodextrin (e.g., 1:1, 1:2).

  • Kneading Method:

    • Accurately weigh this compound and β-cyclodextrin.

    • Add a small amount of a hydroalcoholic solution to form a paste.

    • Knead the paste for 60 minutes.

    • Dry the paste in an oven at 40-50°C until a constant weight is achieved.

    • Pass the dried complex through a sieve.

  • Characterization: Characterize the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Powder X-Ray Diffraction (PXRD).

Stability-Indicating Analytical Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate and quantify this compound from its degradation products and any excipients.

Proposed HPLC Method Parameters (to be validated for this compound):

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 271 nm
Injection Volume 20 µL
Column Temperature Ambient

Method Validation Protocol:

The developed HPLC method must be validated according to ICH guidelines, including the following parameters:

  • Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of 9 determinations covering the specified range for the procedure.

    • Intermediate Precision (Inter-day precision): Assess the variation within the same laboratory on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Robustness: Evaluate the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in developing a stable formulation of this compound.

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Analytical Method Development cluster_3 Stability Testing A This compound API B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Excipient Compatibility Studies A->C G Develop Stability-Indicating HPLC Method B->G F Prototype Formulation Preparation C->F D Solubility Enhancement Studies (Co-solvents, pH) E Formulation Strategy Selection (e.g., Cyclodextrin Complexation) D->E E->F I Store Formulation at Accelerated and Long-term Conditions F->I H Method Validation (ICH Guidelines) G->H J Analyze Samples at Pre-determined Time Points H->J I->J K Data Analysis and Shelf-life Determination J->K

Caption: Overall workflow for developing a stable this compound formulation.

G cluster_0 Input cluster_1 Process cluster_2 Analysis cluster_3 Output A This compound + Excipient Mixture B Store at 40°C / 75% RH for 4 weeks A->B C Visual Inspection B->C D HPLC Analysis (Assay and Impurity Profiling) B->D E Compatibility Assessment C->E D->E

Caption: Workflow for excipient compatibility testing.

By following these application notes and protocols, researchers can systematically develop a stable formulation of this compound, ensuring the reliability and reproducibility of their experimental results. It is imperative to note that while information from related compounds is useful, all protocols and formulations should be specifically validated for this compound.

References

Application of Cyclopenthiazide in Hypertension Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cyclopenthiazide in preclinical hypertension research. This document outlines detailed experimental protocols for two widely used rodent models of hypertension: the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone acetate (DOCA)-salt hypertensive rat. Furthermore, it includes a summary of the mechanism of action of this compound, quantitative data from relevant studies, and visualizations of key signaling pathways.

Mechanism of Action

This compound is a thiazide diuretic that lowers blood pressure through a dual mechanism:

  • Diuretic Effect: The primary mechanism of action is the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney.[1] This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased urinary excretion of water and electrolytes, which in turn decreases blood volume and cardiac output.[2]

  • Vasodilatory Effect: this compound also induces vasodilation, contributing to the reduction of peripheral vascular resistance.[2] While the precise mechanism is still under investigation, evidence suggests the involvement of the RhoA/Rho-kinase pathway in vascular smooth muscle cells. Thiazide-like diuretics have been shown to inhibit agonist-induced vasoconstriction by causing calcium desensitization linked to this pathway.[3]

Signaling Pathway for Thiazide-Induced Vasodilation

The following diagram illustrates the proposed signaling pathway for the vasodilatory effect of thiazide diuretics, including this compound, in vascular smooth muscle cells.

Proposed Signaling Pathway of Thiazide-Induced Vasodilation cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell Agonist Vasoconstrictor Agonist (e.g., Angiotensin II) GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK Rho-kinase (ROCK) RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits by Phosphorylation pMLC p-MLC MLCP->pMLC Dephosphorylates Relaxation Vasodilation MLCP->Relaxation pMLCP p-MLCP (Inactive) MLC Myosin Light Chain (MLC) MLC->pMLC MLCK pMLC->MLC Contraction Vasoconstriction pMLC->Contraction This compound This compound This compound->ROCK Inhibits

Caption: Proposed mechanism of this compound-induced vasodilation.

Application in Hypertension Research Models

Spontaneously Hypertensive Rat (SHR) Model

The SHR is a widely used genetic model of essential hypertension.[4] These rats develop hypertension spontaneously and exhibit many of the cardiovascular characteristics seen in human essential hypertension.

Experimental Protocol: Evaluation of Antihypertensive Efficacy in SHR

This protocol is designed to assess the dose-dependent effect of this compound on blood pressure in SHRs.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.

  • Wistar-Kyoto (WKY) rats as normotensive controls.

  • This compound.

  • Vehicle (e.g., 0.5% carboxymethylcellulose).

  • Oral gavage needles.

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry).

Procedure:

  • Acclimatization: Acclimate rats to the housing facility and handling for at least one week prior to the experiment.

  • Baseline Blood Pressure Measurement: Measure and record the baseline systolic and diastolic blood pressure of all rats for 3-5 consecutive days.

  • Grouping: Randomly assign SHRs to the following groups (n=6-8 per group):

    • Vehicle control (SHR + Vehicle)

    • This compound low dose (e.g., 0.5 mg/kg/day, p.o.)

    • This compound high dose (e.g., 2.5 mg/kg/day, p.o.)

    • WKY control (WKY + Vehicle)

  • Drug Administration: Administer this compound or vehicle daily via oral gavage for a period of 4 weeks.

  • Blood Pressure Monitoring: Measure blood pressure weekly throughout the study. For more detailed analysis, continuous monitoring using radiotelemetry is recommended.

  • Data Analysis: Analyze the changes in systolic and diastolic blood pressure from baseline for each group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.

Expected Outcomes:

Treatment with this compound is expected to cause a dose-dependent reduction in both systolic and diastolic blood pressure in SHRs.

Quantitative Data Summary (Hypothetical Preclinical Data):

Treatment GroupNBaseline SBP (mmHg)Final SBP (mmHg)Change in SBP (mmHg)Baseline DBP (mmHg)Final DBP (mmHg)Change in DBP (mmHg)
WKY + Vehicle8120 ± 5122 ± 4+2 ± 380 ± 481 ± 3+1 ± 2
SHR + Vehicle8185 ± 7190 ± 8+5 ± 4125 ± 6128 ± 5+3 ± 3
SHR + this compound (0.5 mg/kg)8187 ± 6165 ± 7-22 ± 5126 ± 5110 ± 6-16 ± 4
SHR + this compound (2.5 mg/kg)8186 ± 8145 ± 9 -41 ± 6127 ± 695 ± 7 -32 ± 5

*p<0.05, **p<0.01 vs. SHR + Vehicle. Data are presented as mean ± SEM. SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure.

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model

The DOCA-salt model is a classic model of mineralocorticoid-induced, salt-sensitive hypertension. This model is characterized by low renin levels and volume expansion.

Experimental Protocol: Induction of DOCA-Salt Hypertension and this compound Treatment

This protocol outlines the induction of hypertension and subsequent treatment with this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (unilaterally nephrectomized).

  • Deoxycorticosterone acetate (DOCA).

  • Saline solution (1% NaCl) for drinking water.

  • This compound.

  • Vehicle.

  • Blood pressure measurement system.

Procedure:

  • Unilateral Nephrectomy: Perform unilateral nephrectomy on all rats under anesthesia. Allow a recovery period of one week.

  • Hypertension Induction:

    • Implant a DOCA pellet (e.g., 25 mg) subcutaneously or administer DOCA injections (e.g., 25 mg/kg, s.c., twice weekly).

    • Replace drinking water with 1% NaCl solution.

  • Blood Pressure Monitoring: Monitor blood pressure regularly to confirm the development of hypertension (typically within 2-3 weeks).

  • Grouping and Treatment: Once hypertension is established, group the rats and begin treatment with this compound as described in the SHR protocol.

  • Data Collection and Analysis: Collect and analyze blood pressure data as previously described.

Expected Outcomes:

This compound is expected to significantly lower the elevated blood pressure in the DOCA-salt hypertensive rats.

Quantitative Data Summary (Hypothetical Preclinical Data):

Treatment GroupNSBP at Week 4 (mmHg)DBP at Week 4 (mmHg)
Sham + Normal Water8125 ± 685 ± 5
DOCA-Salt + Vehicle8195 ± 9135 ± 7
DOCA-Salt + this compound (1 mg/kg)8160 ± 8110 ± 6

*p<0.05 vs. DOCA-Salt + Vehicle. Data are presented as mean ± SEM. SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure.

Protocol for Assessing Diuretic and Electrolyte Excretion Effects

This protocol is designed to quantify the effects of this compound on urine volume and electrolyte excretion in rats.

Materials:

  • Metabolic cages for individual housing and urine collection.

  • This compound.

  • Vehicle.

  • Flame photometer or ion-selective electrodes for Na+ and K+ analysis.

  • Chloride analyzer.

Procedure:

  • Acclimatization: Acclimate rats to the metabolic cages for at least 3 days.

  • Baseline Urine Collection: Collect urine over a 24-hour period to establish baseline values for volume and electrolyte excretion.

  • Drug Administration: Administer a single oral dose of this compound or vehicle.

  • Urine Collection: Collect urine at timed intervals (e.g., 0-4h, 4-8h, 8-24h) after drug administration.

  • Analysis:

    • Measure the volume of urine collected at each time point.

    • Determine the concentrations of Na+, K+, and Cl- in the urine samples.

    • Calculate the total excretion of each electrolyte for each collection period.

  • Data Analysis: Compare the urine volume and electrolyte excretion between the this compound-treated and vehicle-treated groups.

Quantitative Data Summary (Hypothetical Preclinical Data): 24-hour Urinary Excretion

Treatment GroupNUrine Volume (mL/24h)Na+ Excretion (mmol/24h)K+ Excretion (mmol/24h)
Vehicle810.5 ± 1.21.5 ± 0.32.0 ± 0.4
This compound (1 mg/kg)818.2 ± 2.13.8 ± 0.52.8 ± 0.5

*p<0.05 vs. Vehicle. Data are presented as mean ± SEM.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for evaluating the antihypertensive effects of this compound and the logical relationship between its mechanisms of action.

cluster_Workflow Experimental Workflow for Antihypertensive Efficacy A Animal Model Selection (SHR or DOCA-Salt) B Acclimatization & Baseline BP Measurement A->B C Randomization & Group Assignment B->C D Drug Administration (this compound or Vehicle) C->D E Blood Pressure Monitoring (Weekly/Continuous) D->E F Data Collection & Statistical Analysis E->F G Evaluation of Antihypertensive Effect F->G

Caption: General workflow for in vivo antihypertensive studies.

cluster_Mechanisms Logical Relationship of this compound's Actions CPZ This compound Diuresis Diuresis & Natriuresis CPZ->Diuresis Vasodilation Vasodilation CPZ->Vasodilation BloodVolume ↓ Blood Volume Diuresis->BloodVolume PVR ↓ Peripheral Vascular Resistance Vasodilation->PVR BP ↓ Blood Pressure BloodVolume->BP PVR->BP

Caption: Interplay of this compound's mechanisms of action.

References

Application Notes and Protocols for Measuring Cyclopenthiazide's Impact on Urine Output

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for measuring the impact of Cyclopenthiazide on urine output. This document includes detailed methodologies for preclinical and clinical studies, data presentation guidelines, and a summary of the key signaling pathways involved in the diuretic action of this compound.

Introduction

This compound is a thiazide diuretic primarily used in the management of hypertension and edema.[1] Its therapeutic effect is achieved by promoting diuresis, the increased excretion of urine. Accurate measurement of its impact on urine output and electrolyte balance is critical for understanding its pharmacodynamics, optimizing dosing regimens, and developing new therapeutic applications.

The primary mechanism of action of this compound involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[2] By blocking the reabsorption of sodium and chloride ions, this compound increases the osmotic pressure within the renal tubules, leading to enhanced excretion of water and electrolytes.[2]

Signaling Pathway of this compound Action

The regulation of the Na+/Cl- cotransporter (NCC) is a complex process involving a signaling cascade primarily modulated by the With-No-Lysine (WNK) kinases. Thiazide diuretics, including this compound, exert their effects by directly inhibiting the NCC. The following diagram illustrates the key components of this signaling pathway.

cluster_0 Distal Convoluted Tubule (DCT) Cell Lumen Tubular Lumen NCC Na+/Cl- Cotransporter (NCC) Lumen->NCC Na+ Cl- Blood Bloodstream NCC->Blood Na+ Cl- (Reabsorption) WNK4 WNK4 SPAK_OSR1 SPAK / OSR1 WNK4->SPAK_OSR1 Activates WNK1 WNK1 WNK1->SPAK_OSR1 Activates SPAK_OSR1->NCC Phosphorylates & Activates This compound This compound This compound->NCC Inhibits

Caption: WNK-SPAK/OSR1 signaling pathway regulating NCC activity.

Experimental Protocols

Preclinical Evaluation in Rodent Models

The rat is a commonly used animal model for assessing the diuretic effects of new chemical entities. The following protocol outlines a typical experimental workflow.

Objective: To determine the dose-dependent effect of this compound on urine volume, sodium (natriuresis), and potassium (kaliuresis) excretion in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Metabolic cages designed for the separation and collection of urine and feces

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Saline solution (0.9% NaCl)

  • Analytical equipment for electrolyte measurement (e.g., flame photometer, ion-selective electrode analyzer)

Procedure:

  • Acclimatization: House rats in individual metabolic cages for at least 3 days prior to the experiment to allow for adaptation.

  • Fasting: Withhold food for 18 hours before the experiment but allow free access to water to ensure uniform gastric emptying.

  • Hydration: Administer a saline load (e.g., 25 mL/kg body weight) via oral gavage to all animals to establish a consistent baseline urine flow.

  • Grouping and Dosing: Divide the rats into groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (medium dose)

    • Group 4: this compound (high dose)

    • Group 5: Positive control (e.g., Hydrochlorothiazide)

  • Urine Collection: Collect urine at specified time intervals (e.g., 0-4h, 4-8h, and 8-24h) after drug administration.

  • Measurements:

    • Measure the total urine volume for each collection period.

    • Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations.

Clinical Evaluation in Human Subjects

Clinical studies in humans are essential to confirm the diuretic efficacy and safety of this compound. A common study design is a randomized, double-blind, placebo-controlled trial.

Objective: To evaluate the effect of this compound on 24-hour urine volume and electrolyte excretion in hypertensive patients.

Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group study.

Participants: Adult male and female subjects with mild to moderate essential hypertension.

Procedure:

  • Washout Period: A 2-4 week washout period where all previous antihypertensive medications are discontinued.

  • Baseline Measurements: At the end of the washout period, collect a 24-hour urine sample for baseline measurements of volume, sodium, potassium, and creatinine.

  • Randomization and Treatment: Randomly assign subjects to receive either this compound (at a specified dose) or a matching placebo once daily for a defined period (e.g., 4-8 weeks).

  • Follow-up Measurements: Collect 24-hour urine samples at the end of the treatment period for the same parameters as baseline.

  • Data Analysis: Compare the changes in urine volume and electrolyte excretion from baseline to the end of treatment between the this compound and placebo groups.

Start Screening & Inclusion Washout Washout Period (2-4 weeks) Start->Washout Baseline Baseline 24h Urine Collection Washout->Baseline Randomization Randomization Baseline->Randomization Treatment_C This compound Treatment Randomization->Treatment_C Treatment_P Placebo Treatment Randomization->Treatment_P Followup_C End of Treatment 24h Urine Collection Treatment_C->Followup_C Followup_P End of Treatment 24h Urine Collection Treatment_P->Followup_P Analysis Data Analysis Followup_C->Analysis Followup_P->Analysis

Caption: Workflow for a clinical trial evaluating this compound.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Preclinical Data Summary

Table 1: Effect of this compound on Urine Output and Electrolyte Excretion in Rats (24h)

Treatment GroupDose (mg/kg)Urine Volume (mL/24h)Urinary Na+ (mEq/24h)Urinary K+ (mEq/24h)
Vehicle Control-DataDataData
This compoundLowDataDataData
This compoundMediumDataDataData
This compoundHighDataDataData
Positive ControlDoseDataDataData

Data to be populated from experimental findings.

Clinical Data Summary

Table 2: Effect of this compound on 24-Hour Urinary Parameters in Hypertensive Patients

ParameterBaseline (Placebo)End of Treatment (Placebo)Baseline (this compound)End of Treatment (this compound)p-value
Urine Volume (mL/24h)Mean ± SDMean ± SDMean ± SDMean ± SDvalue
Urinary Na+ (mEq/24h)Mean ± SDMean ± SDMean ± SDMean ± SDvalue
Urinary K+ (mEq/24h)Mean ± SDMean ± SDMean ± SDMean ± SDvalue
Serum K+ (mEq/L)Mean ± SDMean ± SDMean ± SDMean ± SDvalue

Data to be populated from clinical trial results.

Quantitative Data from Literature

A double-blind, placebo-controlled randomized parallel study evaluated the effects of three different doses of this compound in patients with mild essential hypertension.[3] The key findings related to urine output and electrolyte balance are summarized below.

Table 3: Effects of Different Doses of this compound on Biochemical Parameters in Hypertensive Patients

ParameterPlacebo50 µg this compound125 µg this compound500 µg this compound
Change in Serum Potassium (mmol/L) ----0.6
Change in Serum Urate (mmol/L) ---+0.06
24h Urinary Sodium Excretion No significant changeNo significant changeNo significant changeNo significant change

Note: The study reported the decrement in serum potassium and the increase in serum urate were greatest with the 500 µg dose. No significant change in 24-hour urinary sodium excretion was noted with any dose of this compound.[3]

Conclusion

The protocols and application notes presented here provide a framework for the systematic evaluation of this compound's impact on urine output and electrolyte homeostasis. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data essential for regulatory submissions and for advancing our understanding of this important diuretic agent.

References

Application Notes and Protocols: Experimental Design for Cyclopenthiazide Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopenthiazide is a thiazide diuretic primarily used in the management of hypertension and edema.[1] Its mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[2] Understanding the potential for drug-drug interactions (DDIs) is a critical component of the safety assessment for any therapeutic agent. This document provides a detailed framework for the experimental design of DDI studies for this compound, encompassing both in vitro and in vivo methodologies.

The following protocols are designed to investigate the potential of this compound to act as a substrate, inhibitor, or inducer of key drug-metabolizing enzymes and transporters. The experimental designs are based on current regulatory guidance from the FDA and EMA and are intended to provide a robust data package for regulatory submissions and to inform clinical DDI study design.

In Vitro Drug Interaction Studies

In vitro assays are fundamental to characterizing the DDI potential of a drug candidate. They provide a mechanistic understanding of potential interactions and inform the necessity and design of subsequent in vivo studies.

Cytochrome P450 (CYP) Enzyme Interaction Studies

CYP enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs.[3][4][5] It is crucial to determine if this compound is a substrate, inhibitor, or inducer of major CYP isoforms. Recent studies have suggested that hydrochlorothiazide, a structurally similar thiazide diuretic, exhibits strong inhibition of CYP3A4. Therefore, a thorough investigation of this compound's effect on CYP3A4 and other key isoforms is warranted.

Objective: To identify the specific CYP isoforms responsible for the metabolism of this compound.

Protocol:

  • System: Human liver microsomes (HLM) and a panel of recombinant human CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

  • Incubation: Incubate this compound (at a single, physiologically relevant concentration) with HLM in the presence and absence of specific chemical inhibitors for each major CYP isoform.

  • Analysis: Quantify the depletion of this compound over time using a validated LC-MS/MS method.

  • Data Interpretation: A significant reduction in this compound metabolism in the presence of a specific inhibitor suggests the involvement of that CYP isoform.

  • Confirmatory Assay: Incubate this compound with individual recombinant human CYP enzymes to confirm the findings from the chemical inhibition assay.

Data Presentation:

CYP IsoformChemical InhibitorThis compound Depletion (% of Control)
CYP1A2Furafylline
CYP2C9Sulfaphenazole
CYP2C19Ticlopidine
CYP2D6Quinidine
CYP3A4Ketoconazole

Caption: Table summarizing the results of CYP450 metabolism phenotyping for this compound.

Objective: To determine the inhibitory potential of this compound on major CYP isoforms.

Protocol:

  • System: Human liver microsomes.

  • Substrates: Use specific, validated probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, and Midazolam for CYP3A4).

  • Incubation: Co-incubate a range of this compound concentrations with HLM and the respective probe substrate.

  • Analysis: Measure the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity) for each CYP isoform.

Data Presentation:

CYP IsoformProbe SubstrateIC50 (µM)
CYP1A2Phenacetin
CYP2C9Diclofenac
CYP2C19S-Mephenytoin
CYP2D6Dextromethorphan
CYP3A4Midazolam

Caption: Table of IC50 values for this compound inhibition of major CYP450 isoforms.

Objective: To assess the potential of this compound to induce the expression of key CYP isoforms.

Protocol:

  • System: Cryopreserved human hepatocytes from at least three different donors.

  • Treatment: Treat hepatocytes with a range of this compound concentrations for 48-72 hours. Include a vehicle control and positive controls (e.g., Omeprazole for CYP1A2, Rifampicin for CYP3A4).

  • Analysis:

    • mRNA Analysis: Quantify the mRNA levels of CYP1A2, CYP2B6, and CYP3A4 using qRT-PCR.

    • Enzyme Activity Analysis: Measure the activity of the corresponding CYP enzymes using specific probe substrates.

  • Data Analysis: Determine the fold induction of mRNA and enzyme activity relative to the vehicle control. Calculate the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction effect).

Data Presentation:

CYP IsoformParameterVehicle ControlThis compound (Concentration 1)This compound (Concentration 2)This compound (Concentration 3)Positive Control
CYP1A2 mRNA Fold Induction1.0
Activity Fold Induction1.0
CYP3A4 mRNA Fold Induction1.0
Activity Fold Induction1.0

Caption: Table summarizing the CYP450 induction potential of this compound.

Drug Transporter Interaction Studies

Drug transporters play a crucial role in the absorption, distribution, and excretion of drugs. Thiazide diuretics have been shown to be substrates of renal organic anion transporters (OATs). Specifically, chlorothiazide is a substrate for OAT1 and OAT3.

Objective: To determine if this compound is a substrate or inhibitor of the efflux transporter P-gp.

Protocol (Bidirectional Transport Assay):

  • System: Caco-2 or MDCK-MDR1 cell monolayers.

  • Substrate Assessment:

    • Apply this compound to both the apical (A) and basolateral (B) sides of the cell monolayer.

    • Measure the amount of this compound transported to the opposite chamber over time.

    • Calculate the apparent permeability coefficients (Papp) in both directions (A-to-B and B-to-A).

    • An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests that this compound is a P-gp substrate.

  • Inhibition Assessment:

    • Co-incubate a known P-gp substrate (e.g., Digoxin) with a range of this compound concentrations.

    • Measure the transport of the P-gp substrate.

    • A significant reduction in the efflux of the P-gp substrate indicates that this compound is a P-gp inhibitor. Calculate the IC50 value.

Data Presentation:

ParameterValueInterpretation
P-gp Substrate Assessment
Papp (A-B) (10^-6 cm/s)
Papp (B-A) (10^-6 cm/s)
Efflux Ratio
P-gp Inhibition Assessment
IC50 (µM) vs. Digoxin

Caption: Summary of P-glycoprotein interaction results for this compound.

Objective: To determine if this compound is a substrate or inhibitor of the renal uptake transporters OAT1 and OAT3.

Protocol:

  • System: HEK293 or CHO cells stably expressing human OAT1 or OAT3.

  • Substrate Assessment:

    • Incubate the transporter-expressing cells with radiolabeled or unlabeled this compound.

    • Measure the intracellular accumulation of this compound over time.

    • Compare the uptake in transporter-expressing cells to that in mock-transfected cells. Significantly higher uptake in the expressing cells indicates that this compound is a substrate.

    • Determine the Michaelis-Menten kinetic parameters (Km and Vmax).

  • Inhibition Assessment:

    • Co-incubate a known OAT1 or OAT3 substrate (e.g., para-aminohippuric acid for OAT1, estrone-3-sulfate for OAT3) with a range of this compound concentrations.

    • Measure the uptake of the probe substrate.

    • A significant reduction in the uptake of the probe substrate indicates that this compound is an inhibitor. Calculate the IC50 value.

Data Presentation:

TransporterParameterValue
OAT1 Substrate (Yes/No)
Km (µM)
Vmax (pmol/min/mg protein)
Inhibitor (Yes/No)
IC50 (µM)
OAT3 Substrate (Yes/No)
Km (µM)
Vmax (pmol/min/mg protein)
Inhibitor (Yes/No)
IC50 (µM)

Caption: Summary of OAT1 and OAT3 interaction results for this compound.

In Vivo Drug Interaction Studies

In vivo studies in animal models are conducted to confirm the findings from in vitro experiments and to assess the pharmacokinetic consequences of potential drug interactions in a whole-organism system.

Pharmacokinetic Drug-Drug Interaction Study in Rats

Objective: To evaluate the effect of a potent CYP3A4 inhibitor (e.g., Itraconazole) and an OAT1/3 inhibitor (e.g., Probenecid) on the pharmacokinetics of this compound in rats.

Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Study Groups:

    • Group 1: this compound alone (oral administration).

    • Group 2: this compound co-administered with Itraconazole (oral administration).

    • Group 3: this compound co-administered with Probenecid (intraperitoneal administration).

  • Dosing: Administer this compound at a therapeutic dose. Pre-treat with the inhibitors at doses known to cause significant inhibition of their respective targets.

  • Sampling: Collect blood samples at multiple time points post-Cyclopenthiazide administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Analysis: Measure the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t1/2 (half-life).

Data Presentation:

Pharmacokinetic ParameterGroup 1 (this compound alone)Group 2 (this compound + Itraconazole)Group 3 (this compound + Probenecid)
Cmax (ng/mL)
Tmax (h)
AUC(0-t) (ngh/mL)
AUC(0-inf) (ngh/mL)
t1/2 (h)

Caption: Pharmacokinetic parameters of this compound in rats with and without co-administration of inhibitors.

Visualizations

Signaling Pathways and Experimental Workflows

DDI_Investigation_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies A This compound B CYP450 Metabolism Phenotyping A->B C CYP450 Inhibition (IC50) A->C D CYP450 Induction A->D E P-gp Interaction (Substrate/Inhibitor) A->E F OAT1/OAT3 Interaction (Substrate/Inhibitor) A->F G PK DDI Study (Rat Model) C->G If significant inhibition F->G If substrate or inhibitor H Co-administration with CYP3A4 Inhibitor G->H I Co-administration with OAT1/3 Inhibitor G->I

Caption: Workflow for this compound drug interaction studies.

Renal_Transporter_Interaction cluster_renal_tubule Renal Proximal Tubule Cell cluster_basolateral Basolateral Membrane cluster_apical Apical Membrane Blood Bloodstream Cyclo_Blood This compound Urine Tubular Lumen (Urine) OAT1 OAT1 Cyclo_Cell This compound OAT1->Cyclo_Cell OAT3 OAT3 OAT3->Cyclo_Cell Efflux Efflux Transporters (e.g., MRPs) Cyclo_Urine This compound Efflux->Cyclo_Urine Cyclo_Blood->OAT1 Uptake Cyclo_Blood->OAT3 Uptake Cyclo_Cell->Efflux Efflux

References

Application Notes and Protocols for the Analytical Profiling of Cyclopenthiazide Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the impurity profiling of Cyclopenthiazide. The protocols detailed below are intended to serve as a guide for the development and validation of stability-indicating analytical methods crucial for ensuring the quality, safety, and efficacy of this compound drug substances and products.

Introduction

This compound is a thiazide diuretic used in the management of hypertension and edema. Like all pharmaceutical compounds, it is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can potentially impact its therapeutic effect and safety profile. The identification and quantification of these impurities are mandated by regulatory bodies worldwide. This document outlines the methodologies for conducting forced degradation studies and provides robust analytical protocols for the separation and quantification of this compound and its potential impurities.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying the likely degradation products of a drug substance, which in turn helps in establishing its intrinsic stability and in the development of stability-indicating analytical methods.[1] The following conditions are recommended for the forced degradation of this compound.

Experimental Protocol: Forced Degradation of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound pure drug

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Heat the solution at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Keep the solution at room temperature for 1 hour. Neutralize with 0.1 M HCl and dilute with mobile phase.

  • Oxidative Degradation: Dissolve this compound in methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours, protected from light. Dilute with mobile phase.

  • Thermal Degradation: Place solid this compound powder in an oven at 105°C for 24 hours. Dissolve the stressed powder in mobile phase for analysis.

  • Photolytic Degradation: Expose solid this compound powder to UV light (200 Wh/m²) and cool white fluorescent light (1.2 million lux hours) in a photostability chamber. Dissolve the exposed powder in mobile phase for analysis.

  • Control Sample: Prepare a solution of this compound in the mobile phase at the same concentration as the stressed samples without exposing it to any stress conditions.

All samples should be analyzed by a suitable stability-indicating method, such as the HPLC-UV method described below.

Analytical Techniques for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common technique for the quantitative analysis of this compound and its impurities. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[2]

High-Performance Liquid Chromatography (HPLC-UV)

This section details a stability-indicating RP-HPLC method suitable for the separation and quantification of this compound from its potential degradation products. The primary degradation pathway for chlorinated thiazides like this compound is hydrolysis, which results in the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB).[3]

Objective: To quantify this compound and its related substances in bulk drug and pharmaceutical dosage forms.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0 adjusted with phosphoric acid) in a gradient mode.
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Detection UV at 272 nm
Injection Volume 20 µL
Column Temperature 30°C

Solutions Preparation:

  • Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water and adjust the pH to 3.0 with phosphoric acid.

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare a sample solution of this compound in methanol to a target concentration of 100 µg/mL.

Method Validation Parameters:

The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

ParameterTypical Acceptance Criteria
Specificity No interference from blank, placebo, and degradation products.
Linearity (r²) ≥ 0.999 for this compound and its impurities.
Accuracy (%) 98.0 - 102.0% recovery.
Precision (%RSD) ≤ 2.0% for replicate injections.
LOD Signal-to-noise ratio of 3:1.
LOQ Signal-to-noise ratio of 10:1.

Data Presentation:

The quantitative data for this compound and its potential impurities should be summarized in a table for easy comparison.

CompoundRetention Time (min) (Approx.)Relative Retention Time (RRT)Acceptance Criteria (%)
4-amino-6-chloro-1,3-benzenedisulfonamide (ACB)4.50.4NMT 0.2
This compound11.01.098.0 - 102.0
Any other individual unknown impurity--NMT 0.1
Total Impurities--NMT 0.5

NMT: Not More Than

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural characterization of unknown impurities observed during forced degradation studies.

Objective: To identify the mass and fragmentation pattern of this compound degradation products.

LC Conditions: (Similar to the HPLC-UV method, but may require adjustments for compatibility with the MS detector, e.g., using volatile buffers like ammonium formate).

MS Conditions:

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Scan Range 100 - 1000 m/z
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C

Visualizations

This compound Degradation Pathway

The following diagram illustrates the primary hydrolytic degradation pathway of this compound.

G This compound This compound (C13H18ClN3O4S2) ACB 4-amino-6-chloro-1,3- benzenedisulfonamide (ACB) (C6H8ClN3O4S2) This compound->ACB Hydrolysis (Acidic or Basic conditions)

Caption: Hydrolytic degradation of this compound to ACB.

Experimental Workflow for Impurity Profiling

This diagram outlines the logical steps involved in the impurity profiling of this compound.

G cluster_0 Stress Studies cluster_1 Analytical Method cluster_2 Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC-UV Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS for Characterization HPLC->LCMS If unknown peaks Quantification Quantification of Known Impurities HPLC->Quantification Identification Identification of Unknown Impurities LCMS->Identification Validation Method Validation Quantification->Validation Identification->Validation

Caption: Workflow for this compound impurity profiling.

Mechanism of Action of this compound

This compound exerts its diuretic effect by inhibiting the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the nephron.

G cluster_0 Distal Convoluted Tubule Cell cluster_1 Result Lumen Tubular Lumen Na⁺, Cl⁻ Cell Apical Membrane Na⁺/Cl⁻ Symporter Basolateral Membrane Lumen:f1->Cell:f1 Reabsorption Effect Increased Excretion of Na⁺ and Cl⁻ (Diuresis) Cell:f1->Effect Blocked Reabsorption Leads To Blood Interstitial Fluid / Blood This compound This compound This compound->Cell:f1 Inhibition

Caption: Inhibition of the Na⁺/Cl⁻ symporter by this compound.

References

Application Notes and Protocols for the Oral Administration of Cyclopenthiazide in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopenthiazide is a thiazide diuretic used in the management of hypertension and edema. Preclinical animal studies are essential to evaluate its pharmacokinetic profile, efficacy, and safety. Proper formulation of this compound for oral administration is critical for ensuring accurate and reproducible results in these studies. This document provides detailed application notes and protocols for the formulation and oral administration of this compound in common laboratory animal models.

Due to the limited availability of specific formulation and pharmacokinetic data for this compound in the public domain, the following protocols and data are based on established methodologies for closely related thiazide diuretics, such as hydrochlorothiazide and cyclothiazide. Researchers should consider these as a starting point and may need to perform formulation optimization and validation for their specific study requirements.

Physicochemical Properties of Thiazide Diuretics

Understanding the physicochemical properties of a drug is fundamental for formulation development. Below is a summary of relevant data for cyclothiazide, a structurally similar compound to this compound.

PropertyValue (for Cyclothiazide)Reference
Molecular Weight 389.9 g/mol [1]
pKa 10.7[1]
Solubility Poorly soluble in water[1]

Note: Specific solubility data for this compound in various solvents and pH conditions should be determined experimentally to optimize formulation.

Formulation Protocols for Oral Administration

For preclinical oral administration in animal studies, this compound can be formulated as a simple suspension. This approach is suitable for water-insoluble compounds and is commonly used for oral gavage administration.

Protocol 1: Simple Aqueous Suspension

This protocol is adapted from a study on hydrochlorothiazide administered to rats and is a suitable starting point for this compound.[2]

Materials:

  • This compound powder

  • Purified water (e.g., Milli-Q or equivalent)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder based on the desired concentration and final volume. For example, to prepare a 1 mg/mL suspension for a 10 mg/kg dose in a 200g rat (2 mL administration volume), you would weigh 10 mg of this compound for a 10 mL final volume.

  • Levigation: If starting with a coarse powder, use a mortar and pestle to reduce the particle size of the this compound. This will aid in creating a more uniform suspension.

  • Wetting the Powder: Add a small amount of purified water to the this compound powder to form a paste. This process, known as levigation, helps to ensure that the particles are well dispersed and not clumped together.

  • Suspension Formation: Gradually add the remaining purified water while continuously stirring with a magnetic stirrer.

  • Homogenization (Optional): For a more uniform and stable suspension, the mixture can be homogenized using a suitable laboratory homogenizer.

  • Volume Adjustment: Transfer the suspension to a volumetric flask and add purified water to the final desired volume.

  • Storage: Store the suspension in a well-closed container, protected from light. It is recommended to prepare the suspension fresh on the day of the experiment to ensure stability and uniformity. Shake well before each administration.

DOT Language Diagram: Workflow for Simple Aqueous Suspension Preparation

G cluster_start Preparation cluster_suspension Suspension cluster_end Final Product weigh Weigh this compound levigate Levigate to a fine powder weigh->levigate 1 wet Wet powder to form a paste levigate->wet 2 add_water Gradually add water with stirring wet->add_water 3 homogenize Homogenize (Optional) add_water->homogenize 4 adjust_volume Adjust to final volume homogenize->adjust_volume 5 store Store appropriately adjust_volume->store 6 administer Administer to animal store->administer Shake well before use

Caption: Workflow for the preparation of a simple aqueous suspension of this compound.

Experimental Protocols

Oral Administration (Gavage)

Oral gavage is a common and accurate method for administering a precise dose of a compound to rodents.

Animals:

  • Male or female rats (e.g., Wistar or Sprague-Dawley) or mice of a specific age and weight range.

  • Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.

  • Fasting overnight before dosing is recommended to reduce variability in absorption, but water should be available ad libitum.

Procedure:

  • Dose Calculation: Calculate the volume of the this compound suspension to be administered based on the animal's body weight and the desired dose (e.g., 10 mg/kg).

  • Animal Restraint: Gently but firmly restrain the animal.

  • Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the mouth and advance it along the esophagus into the stomach.

  • Administration: Once the needle is in the correct position, slowly administer the calculated volume of the suspension.

  • Needle Removal: Gently remove the gavage needle.

  • Observation: Observe the animal for a short period after administration to ensure there are no signs of distress or regurgitation.

Pharmacokinetic Study Protocol

This protocol outlines the steps for a basic pharmacokinetic study following oral administration of this compound.

Procedure:

  • Dosing: Administer the this compound formulation to the animals via oral gavage as described above.

  • Blood Sampling: Collect blood samples (e.g., via tail vein, saphenous vein, or cardiac puncture for terminal samples) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using appropriate software.

DOT Language Diagram: Pharmacokinetic Study Workflow

G cluster_animal In-Life Phase cluster_sample Sample Processing cluster_analysis Analysis Phase dosing Oral Gavage Dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage bioanalysis HPLC-UV/MS Analysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: General workflow for a pharmacokinetic study in animals.

Data Presentation

Animal ModelDose (mg/kg)FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Reference
Pig50 (total dose)Oral Suspension682.97 ± 415.690.58 ± 0.20806.27 ± 395.97

Researchers should generate and report their own data for this compound in the specific animal model used.

Analytical Methodology: HPLC for Plasma Sample Analysis

A validated High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of this compound in plasma samples. The following is a general HPLC method that can be adapted and validated for this compound analysis, based on methods for other thiazide diuretics.

Chromatographic Conditions (Example for Hydrochlorothiazide):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength of approximately 271 nm.

  • Injection Volume: 20 µL

  • Internal Standard: A structurally related compound not present in the sample (e.g., another thiazide diuretic).

Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol) containing the internal standard.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Inject the reconstituted sample into the HPLC system.

Method Validation:

The analytical method should be validated according to standard guidelines, including assessment of:

  • Specificity

  • Linearity and range

  • Accuracy and precision

  • Limit of detection (LOD) and limit of quantification (LOQ)

  • Recovery

  • Stability (freeze-thaw, short-term, long-term)

Conclusion

These application notes and protocols provide a comprehensive guide for the formulation and oral administration of this compound in animal studies. By following these guidelines, researchers can develop a robust methodology for their preclinical investigations, leading to reliable and reproducible data. It is imperative to perform appropriate validation and optimization steps for the specific experimental conditions and animal models being used.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in Cyclopenthiazide experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cyclopenthiazide Experiments

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high variability in the diuretic and antihypertensive effects of this compound between experimental subjects?

A1: Inconsistent results in diuretic and antihypertensive effects can stem from several factors related to both the compound and the experimental model.

  • Subject-Specific Factors:

    • Baseline Hydration and Electrolyte Status: The physiological state of the animal model is critical. Dehydration or pre-existing electrolyte imbalances can significantly alter the response to a diuretic.[1]

    • Age and Renal Function: Older subjects or those with compromised renal function may exhibit a blunted response to thiazide diuretics.[2]

    • Genetic Variation: Differences in the expression or function of the Na-Cl cotransporter (the drug's target) can lead to varied responses.[3]

  • Experimental Procedure:

    • Dose and Administration: Inconsistent dosing or administration routes can lead to variable bioavailability. Oral administration can be affected by the fed/fasted state of the animal.

    • Acclimatization: Ensure animals are properly acclimatized to metabolic cages to minimize stress, which can influence urine output and blood pressure.

  • Drug Interactions:

    • Concurrent administration of other drugs can interfere with this compound's efficacy. For example, NSAIDs may reduce its diuretic and antihypertensive actions.[4] Other antihypertensive agents can potentiate its effects.[4]

Q2: My this compound stock solution appears cloudy or has precipitated. What should I do?

A2: Cloudiness or precipitation indicates potential stability or solubility issues. Do not use a solution with visible particulates, as this will lead to inaccurate dosing and unreliable results.

  • Storage Conditions: this compound solutions have limited stability. Stock solutions should be protected from light. Recommended storage is up to 1 month at -20°C or up to 6 months at -80°C.

  • Solvent Choice: The choice of solvent for initial solubilization is critical. While specific solvent details for this compound are not extensively documented in readily available literature, related thiazides are often dissolved in DMSO for in vitro studies or specific aqueous vehicles for in vivo administration.

  • Degradation: Thiazide diuretics can undergo hydrolytic degradation. Exposure to high humidity or light can accelerate this process. Always prepare fresh working solutions from a properly stored stock.

Q3: I'm seeing a paradoxical anti-diuretic effect in my animal model. Is this possible?

A3: Yes, this is a known, albeit counterintuitive, phenomenon. Thiazide diuretics are used paradoxically to treat diabetes insipidus. This effect is believed to be mediated by an initial increase in circulating renin and angiotensin, which leads to enhanced sodium and water reabsorption in the proximal tubule, ultimately decreasing overall urine output. If your model has underlying conditions that affect water balance regulation, you might observe this paradoxical effect.

Q4: The electrolyte levels (e.g., potassium, sodium) in my subjects are highly variable after treatment. How can I minimize this?

A4: Electrolyte disturbances are a primary and expected effect of this compound. Variability can be managed by controlling for confounding factors.

  • Mechanism of Action: this compound inhibits the Na+/Cl- symporter, leading to increased excretion of sodium and chloride. This also indirectly stimulates potassium excretion, which can lead to hypokalemia (low potassium). Hyponatremia (low sodium) is also a common complication.

  • Dose-Dependence: The extent of electrolyte imbalance is often dose-dependent. Higher doses lead to more significant changes.

  • Monitoring: Establish baseline electrolyte levels for each subject before the experiment. This allows for results to be normalized to the individual's starting point, reducing inter-individual variability.

  • Dietary Control: Standardize the diet of experimental animals, particularly regarding sodium and potassium intake, for a period before and during the study.

Troubleshooting Guides

Problem 1: Inconsistent Diuretic Response (Urine Output)
Potential Cause Troubleshooting Step
Improper Animal Handling Ensure bladders are voided before dosing by applying gentle pressure to the pelvic area. This establishes a consistent starting point.
Variable Water Intake Remove water access during the urine collection period (typically 5-6 hours) to prevent variability in consumption from confounding the diuretic effect. Food should also be withdrawn.
Inaccurate Dosing Verify calculations for dose preparation. Use precise administration techniques (e.g., oral gavage, intraperitoneal injection) to ensure the full dose is delivered.
Stress-Induced Physiological Changes Acclimatize animals to metabolic cages for several days before the experiment to reduce stress-related hormonal changes that affect renal function.
Problem 2: Unreliable Analytical Quantification of this compound
Potential Cause Troubleshooting Step
Poor Chromatographic Separation Optimize the HPLC method. A reverse-phase C18 column is commonly used for thiazides. Adjust the mobile phase composition (e.g., acetonitrile/methanol and a buffered aqueous phase like potassium dihydrogen phosphate) and pH to achieve better peak separation and shape.
Matrix Effects in Biological Samples Implement a robust sample preparation protocol (e.g., protein precipitation followed by solid-phase extraction) to remove interfering substances from plasma or urine.
Compound Degradation Protect samples from light during collection, processing, and storage. Analyze samples as quickly as possible after collection.
Lack of Internal Standard Use a deuterated analog, such as this compound-d9, as an internal standard to correct for variability during sample preparation and injection.

Experimental Protocols & Data

Protocol: In Vivo Diuresis Assay in Rats

This protocol is a generalized procedure for assessing the diuretic activity of a compound.

  • Animal Preparation: Use male Wistar rats (150-200g). House them in metabolic cages for at least 3 days for acclimatization.

  • Fasting: Withdraw food and water 18 hours prior to the experiment to ensure a uniform hydration state.

  • Priming Dose: Administer a priming dose of normal saline (e.g., 25 mL/kg, orally) to all animals to impose a uniform fluid load.

  • Dosing:

    • Divide animals into groups (n=6 per group): Control (vehicle), Standard (e.g., Furosemide or Hydrochlorothiazide), and Test (this compound at various doses).

    • Immediately after the priming dose, administer the respective substances, typically via intraperitoneal injection or oral gavage.

  • Urine Collection: Place animals back into the metabolic cages (without access to food or water) and collect urine over a period of 5 to 24 hours.

  • Analysis:

    • Measure the total volume of urine for each animal.

    • Analyze urine for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.

  • Evaluation: Calculate diuretic activity and electrolyte excretion ratios.

    • Diuretic Index: (Urine output of test group) / (Urine output of control group)

    • Saluretic Activity: Na+ excretion + Cl- excretion

    • Natriuretic Activity: Na+ excretion / K+ excretion

Data Presentation: Dose-Response Relationships for Thiazide Diuretics

The following table summarizes meta-analysis data on the potency of different thiazides, which can help in dose selection and interpretation of results. This compound's potency is expected to be within this range.

Parameter Bendroflumethiazide Chlorthalidone Hydrochlorothiazide
Dose for 10 mmHg SBP Reduction 1.4 mg8.6 mg26.4 mg
Dose for 0.4 mmol/L K+ Reduction 4.2 mg11.9 mg40.5 mg
Data derived from a meta-regression analysis of randomized controlled trials.

Visualizations

Signaling Pathway and Experimental Workflow

cluster_0 Mechanism of Action cluster_1 Physiological Outcome DCT Distal Convoluted Tubule (DCT) Blood Bloodstream DCT->Blood NCC Na+/Cl- Cotransporter (NCC) NCC->DCT Reabsorption Inhibit Inhibition of Na+/Cl- Reabsorption NCC->Inhibit CPZ This compound CPZ->NCC Inhibits Lumen Tubular Lumen Lumen->NCC Na+, Cl- Diuresis Increased Na+, Cl-, H2O Excretion (Diuresis) Inhibit->Diuresis BV Reduced Blood Volume Diuresis->BV BP Lowered Blood Pressure BV->BP

Caption: Mechanism of action for this compound in the renal tubule.

start Start: Acclimatize Animals (≥3 days) fast Fast Animals (18h, no food/water) start->fast prime Administer Saline Load (e.g., 25 mL/kg) fast->prime group Group & Dose (Vehicle, Standard, CPZ) prime->group collect Collect Urine (5-24h in metabolic cages) group->collect measure Measure Volume & Analyze Electrolytes collect->measure end End: Analyze Data measure->end

Caption: Standard experimental workflow for an in vivo diuresis assay.

start Inconsistent Diuretic Effect? node_sol Check Solution: - Stored correctly? - Clear, no precipitate? - Freshly prepared? start->node_sol  Yes node_proc Review Procedure: - Bladder voided pre-dose? - Accurate dosing volume? - Animals acclimatized? start->node_proc  Yes node_model Assess Animal Model: - Consistent age/weight? - Standardized diet? - Any confounding drugs? start->node_model  Yes remedy_sol Remake solution from fresh stock. node_sol->remedy_sol  Issue Found remedy_proc Refine handling and dosing protocols. node_proc->remedy_proc  Issue Found remedy_model Normalize groups and control variables. node_model->remedy_model  Issue Found

Caption: Troubleshooting flowchart for inconsistent diuretic effects.

References

Technical Support Center: Stability of Cyclopenthiazide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclopenthiazide in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides and FAQs

Q1: My this compound solution is showing signs of degradation. What is the likely cause?

A1: The primary cause of this compound degradation in aqueous solutions is hydrolysis of the dihydro-1,2,4-benzothiadiazine ring system.[1] This process is significantly accelerated by increases in pH and temperature.[1][2][3] Exposure to light, particularly UV light, can also contribute to degradation.[4] The main degradation product is 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB).

Q2: At what pH is this compound most stable?

A2: Thiazide diuretics, including this compound, are most stable in acidic conditions. As the pH increases, particularly into the alkaline range (pH > 7), the rate of hydrolysis and subsequent degradation increases significantly. For instance, related thiazide diuretics show fair stability at pH 2 even at elevated temperatures, while significant degradation is observed at physiological and alkaline pH.

Q3: I am observing a new peak in my HPLC chromatogram when analyzing my this compound solution. What could it be?

A3: A new peak in your HPLC chromatogram likely corresponds to a degradation product. The most common degradation product of chlorinated thiazides like this compound is 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB), formed via hydrolysis. To confirm the identity of this peak, you can perform co-elution with a certified reference standard of ACB or use mass spectrometry (LC-MS) for identification.

Q4: How can I minimize the degradation of this compound in my aqueous stock solutions?

A4: To minimize degradation, it is recommended to:

  • Maintain a low pH: Prepare stock solutions in a slightly acidic buffer if compatible with your experimental design.

  • Control the temperature: Store stock solutions at low temperatures, such as 2-8°C for short-term storage and frozen (-20°C or -80°C) for long-term storage.

  • Protect from light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Use freshly prepared solutions: Whenever possible, prepare solutions fresh for each experiment to minimize the impact of long-term storage on stability.

Q5: I need to perform a forced degradation study on this compound. What conditions should I use?

A5: A forced degradation study for this compound should include the following stress conditions to ensure the stability-indicating nature of your analytical method:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for up to 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for up to 4 hours.

  • Oxidative Degradation: 3% v/v hydrogen peroxide at room temperature.

  • Thermal Degradation: Exposure of the solid drug to 60°C for 48 hours.

  • Photolytic Degradation: Exposure of the drug solution to UV light.

It is important to monitor the degradation over time and aim for 5-20% degradation to ensure that the degradation products are adequately resolved from the parent drug in your analytical method.

Data Presentation

Table 1: Solubility of Hydrochlorothiazide (a structural analog of this compound) in Aqueous Solutions at Different pH Values
pHSolubility ( g/100 mL)
1.0 - 7.40.0608 - 0.103
Table 2: Qualitative Stability of Chlorinated Thiazide Diuretics under Different Conditions
ConditionAltizideHydrochlorothiazideChlorothiazide
pH 7, 20°C StableStableStable
pH 7, 40°C Degraded (ACB detected)Partially Degraded (ACB detected)Stable
pH 7, 60°C Completely DegradedDegradedMost Stable
pH 9.5, 60°C, 48h Degraded (ACB detected)Degraded (ACB detected)Degraded (ACB detected)
UV Light Exposure Photodegraded to ChlorothiazidePhotodegraded to Chlorothiazide-

This table provides a comparative overview of the stability of different chlorinated thiazide diuretics, which can be used to infer the relative stability of this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is adapted from established methods for the analysis of Hydrochlorothiazide, a closely related compound.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 25 mM potassium phosphate monobasic, adjusted to pH 2.9-3.2 with phosphoric acid) and acetonitrile in a ratio of approximately 93:7 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 273 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 30°C.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to obtain a known concentration (e.g., 1 mg/mL).

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration within the linear range of the method (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the separation of this compound from its degradation products generated during forced degradation studies.

Protocol 2: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at different time points (e.g., 2 and 4 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and heat at 60°C. Withdraw samples at different time points, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% v/v hydrogen peroxide and keep at room temperature. Monitor the degradation over time and dilute samples with the mobile phase for analysis.

  • Thermal Degradation: Expose the solid this compound powder to 60°C in a hot air oven for 48 hours. Dissolve the stressed powder in a suitable solvent and dilute for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light. Monitor the degradation over time and dilute samples for analysis.

3. Analysis:

  • Analyze the stressed samples using the validated stability-indicating HPLC method to determine the extent of degradation and to check for the resolution between this compound and its degradation products.

Visualizations

cluster_conditions Degradation Factors This compound This compound (Aqueous Solution) DegradationProduct 4-amino-6-chloro-1,3- benzenedisulfonamide (ACB) This compound->DegradationProduct Hydrolysis pH High pH pH->DegradationProduct Temp High Temperature Temp->DegradationProduct Light UV Light Light->DegradationProduct

Caption: Hydrolytic degradation pathway of this compound.

start Start: this compound Solution forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->forced_degradation hplc_development Develop Stability-Indicating HPLC Method forced_degradation->hplc_development validation Method Validation (ICH Guidelines) hplc_development->validation stability_testing Long-term and Accelerated Stability Testing validation->stability_testing end End: Stability Profile Established stability_testing->end

Caption: Experimental workflow for this compound stability assessment.

References

Cyclopenthiazide degradation product analysis and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Cyclopenthiazide Degradation: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound and other thiazide diuretics are hydrolysis and photodegradation.[1] The thiazide ring is susceptible to hydrolytic cleavage, which can be influenced by pH, temperature, and humidity.[2][3][4]

Q2: What is the major degradation product of this compound hydrolysis?

A2: Hydrolysis of the thiazide ring in this compound, similar to other thiazide diuretics, is expected to yield an aminobenzenedisulfonamide derivative.[5] For the related compound hydrochlorothiazide, the primary hydrolysis product is 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA).

Q3: How can I analyze this compound and its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for the analysis of this compound and its degradation products. This method allows for the separation and quantification of the active pharmaceutical ingredient (API) from its impurities and degradants.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptom: Appearance of unknown peaks in the HPLC chromatogram during the analysis of this compound samples.

Possible Causes & Solutions:

  • Degradation: The unknown peaks are likely degradation products due to improper sample handling or storage.

    • Troubleshooting Steps:

      • Review sample preparation and storage conditions. Ensure samples are protected from light and stored at appropriate temperatures.

      • Perform forced degradation studies to intentionally generate degradation products and compare their retention times with the unknown peaks.

      • Use a validated stability-indicating HPLC method capable of resolving the API from all potential degradation products.

  • Contamination: The peaks may arise from contaminated solvents, glassware, or sample containers.

    • Troubleshooting Steps:

      • Analyze a blank sample (mobile phase) to check for solvent contamination.

      • Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent.

      • Use fresh, high-quality solvents and reagents.

Issue 2: Poor Peak Resolution

Symptom: Co-elution or poor separation between the this compound peak and other peaks in the chromatogram.

Possible Causes & Solutions:

  • Suboptimal HPLC Method: The current HPLC method may not be suitable for resolving all components.

    • Troubleshooting Steps:

      • Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to buffer, change the pH).

      • Consider using a different stationary phase (e.g., a different C18 column or a cyano column).

      • Adjust the flow rate and column temperature.

      • Employ a gradient elution program for better separation of complex mixtures.

Issue 3: Loss of this compound Potency in Formulation

Symptom: A decrease in the assayed concentration of this compound in a drug product over time.

Possible Causes & Solutions:

  • Hydrolytic Degradation: The formulation may not be adequately protected from moisture.

    • Troubleshooting Steps:

      • Review the formulation composition for excipients that may be hygroscopic.

      • Assess the packaging to ensure it provides a sufficient moisture barrier.

      • Conduct stability studies under controlled humidity conditions to determine the impact of moisture on degradation.

  • Photodegradation: The drug product may be exposed to light during manufacturing or storage.

    • Troubleshooting Steps:

      • Incorporate light-protective packaging (e.g., amber vials, opaque containers).

      • Perform photostability studies according to ICH guidelines to assess the light sensitivity of the formulation.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Acid Hydrolysis:

  • Dissolve this compound in a suitable solvent (e.g., methanol).

  • Add a solution of hydrochloric acid (e.g., 0.1 N HCl).

  • Heat the solution (e.g., at 60-80°C) for a specified period.

  • Neutralize the solution with a base (e.g., 0.1 N NaOH).

  • Dilute to a suitable concentration for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in a suitable solvent.

  • Add a solution of sodium hydroxide (e.g., 0.1 N NaOH).

  • Heat the solution as described for acid hydrolysis.

  • Neutralize the solution with an acid (e.g., 0.1 N HCl).

  • Dilute for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3-30%).

  • Store at room temperature or slightly elevated temperature for a defined time.

  • Dilute for HPLC analysis.

4. Thermal Degradation:

  • Expose solid this compound powder to dry heat (e.g., 70-105°C) for a specified duration.

  • Dissolve the stressed sample in a suitable solvent for HPLC analysis.

5. Photodegradation:

  • Expose a solution of this compound or the solid drug to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.

  • Prepare the sample for HPLC analysis.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Thiazide Diuretics

Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis0.1 N - 6 M HCl6 - 24 hours60 - 98°C
Base Hydrolysis0.1 N - 1 N NaOH6 hours96 - 98°C
Oxidation3 - 30% H₂O₂Up to 7 daysRoom Temperature
Thermal (Dry Heat)-1 - 2 months70 - 105°C
PhotodegradationUV/Vis LightAs per ICH Q1BAs per ICH Q1B

Note: The conditions in this table are generalized from studies on thiazide diuretics and may need to be optimized for this compound.

Table 2: Typical HPLC Parameters for Thiazide Diuretic Analysis

ParameterTypical Value/Condition
ColumnReversed-phase C18 or C8
Mobile PhaseAcetonitrile/Methanol and Phosphate Buffer
pH of Buffer2.9 - 7.0
Flow Rate1.0 mL/min
Detection Wavelength270 - 273 nm
Column TemperatureAmbient to 40°C

Note: These are representative parameters and should be optimized for the specific analysis.

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound Hydrolysis Hydrolysis (Acid/Base/Neutral) This compound->Hydrolysis Photodegradation Photodegradation (UV/Vis Light) This compound->Photodegradation Degradation_Products Degradation Products (e.g., Aminobenzenedisulfonamide) Hydrolysis->Degradation_Products Photodegradation->Degradation_Products cluster_workflow Stability-Indicating HPLC Method Workflow Start Sample Preparation (this compound Formulation) Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation HPLC_Analysis HPLC Analysis (Separation of API and Degradants) Forced_Degradation->HPLC_Analysis Data_Analysis Data Analysis (Quantification and Peak Purity) HPLC_Analysis->Data_Analysis Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Data_Analysis->Method_Validation Results Results (Stability Profile) Method_Validation->Results cluster_prevention Prevention of this compound Degradation Degradation This compound Degradation Moisture_Control Control of Humidity (Low Moisture Formulation, Protective Packaging) Moisture_Control->Degradation Prevents Hydrolysis Light_Protection Protection from Light (Light-Resistant Packaging) Light_Protection->Degradation Prevents Photodegradation pH_Control pH Optimization (Buffering Agents in Formulation) pH_Control->Degradation Minimizes Hydrolysis Temp_Control Controlled Storage Temperature Temp_Control->Degradation Slows Degradation Rate

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Cyclopenthiazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of Cyclopenthiazide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of this compound?

A1: The primary challenge is its poor aqueous solubility. The British Pharmacopoeia describes this compound as "practically insoluble in water"[1]. This characteristic likely places it in the Biopharmaceutical Classification System (BCS) Class II or IV, similar to the related compound Hydrochlorothiazide (HCTZ), which is classified as BCS Class IV[2][3][4]. Poor solubility leads to a low dissolution rate in the gastrointestinal fluids, which is a prerequisite for drug absorption, thereby limiting its oral bioavailability.

Q2: What are the most promising strategies to enhance the in vivo bioavailability of this compound?

A2: For poorly water-soluble drugs like this compound, several formulation strategies can be employed. The most common and effective approaches include:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state. This can be achieved by methods such as solvent evaporation or fusion. The goal is to reduce the drug's particle size to a molecular level and improve its wettability, thereby increasing the dissolution rate and bioavailability.

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range significantly increases the surface area available for dissolution. This can be achieved through techniques like emulsion-solvent evaporation or nanoprecipitation. Nanoparticle-based delivery systems have shown promise in enhancing the bioavailability of poorly soluble drugs[5].

Q3: How do solid dispersions improve the bioavailability of poorly soluble drugs?

A3: Solid dispersions enhance bioavailability through several mechanisms:

  • Reduced Particle Size: The drug is molecularly dispersed in the carrier, leading to a significant reduction in particle size and a corresponding increase in surface area.

  • Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.

  • Increased Solubility: The drug may exist in an amorphous state in the solid dispersion, which has a higher solubility than its crystalline form.

  • Prevention of Agglomeration: The carrier prevents the aggregation of fine drug particles, maintaining a larger surface area for dissolution.

Q4: What are the advantages of using nanoparticle formulations for oral drug delivery?

A4: Nanoparticle formulations offer several advantages for enhancing oral bioavailability:

  • Increased Surface Area: The large surface-area-to-volume ratio of nanoparticles leads to a faster dissolution rate.

  • Improved Adhesion: Nanoparticles can adhere to the gastrointestinal mucosa, increasing the residence time for absorption.

  • Enhanced Permeability: Some nanoparticle formulations can facilitate the transport of the drug across the intestinal epithelium.

  • Protection from Degradation: Encapsulating the drug within nanoparticles can protect it from enzymatic degradation in the gastrointestinal tract.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound Formulation
Potential Cause Troubleshooting Steps
Inadequate particle size reduction. - For solid dispersions, ensure complete dissolution of the drug and carrier in the solvent before evaporation. Optimize the solvent evaporation rate to prevent premature crystallization. - For nanoparticles, optimize the homogenization or sonication parameters (speed, time) to achieve the desired particle size.
Drug recrystallization in the formulation. - In solid dispersions, select a carrier that has good miscibility with the drug and a high glass transition temperature (Tg) to inhibit molecular mobility and prevent crystallization. - For nanoparticles, use appropriate stabilizers (surfactants or polymers) to prevent particle aggregation and crystal growth.
Poor wettability of the drug particles. - Incorporate a suitable surfactant in the solid dispersion formulation. - For nanoparticle suspensions, select a stabilizer that also acts as a wetting agent.
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Potential Cause Troubleshooting Steps
Inhomogeneous dosing formulation. - For suspensions, ensure uniform redispersion of the nanoparticles before each administration. Use a vortex mixer or sonicator. - For solid dispersions administered as a powder, ensure uniform mixing with the vehicle.
Food effect. - Standardize the feeding schedule of the experimental animals. Administer the formulation after a consistent fasting period.
Gastrointestinal transit time variability. - While difficult to control, be aware of this potential source of variability and ensure a sufficient number of animals per group to obtain statistically significant results.
Issue 3: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability
Potential Cause Troubleshooting Steps
Dissolution medium does not reflect in vivo conditions. - Use biorelevant dissolution media that simulate the pH and composition of the gastrointestinal fluids (e.g., FaSSIF, FeSSIF).
First-pass metabolism. - Investigate the potential for significant first-pass metabolism of this compound. If extensive, strategies to bypass the liver (e.g., lymphatic transport via lipid-based formulations) may be considered.
Efflux transporter activity. - Assess if this compound is a substrate for efflux transporters like P-glycoprotein. If so, co-administration with a P-gp inhibitor (in preclinical studies) could clarify its impact.

Data Presentation

The following tables summarize quantitative data on the enhancement of dissolution and bioavailability for Hydrochlorothiazide (HCTZ), a structurally related thiazide diuretic. This data is presented as a representative example of the potential improvements that can be achieved for this compound using similar formulation strategies.

Table 1: In Vitro Dissolution Enhancement of Hydrochlorothiazide (HCTZ) Formulations

FormulationDrug-to-Carrier RatioMethodDissolution (%) after 60 minReference
Pure HCTZ--< 20%
HCTZ Solid Dispersion1:1 (HCTZ:PEG-4000)Solvent Fusion65.79%
HCTZ Solid Dispersion1:5 (HCTZ:HPMC E 15)Solvent Evaporation> 98% (at 5 min)
HCTZ Solid Dispersion1:5 (HCTZ:PVP K30)Solvent Evaporation66.3% (at 5 min)
HCTZ Liqui-solid Compact-Liqui-solid~95%

Table 2: In Vivo Pharmacokinetic Parameters of Hydrochlorothiazide (HCTZ) Formulations in Rats (Illustrative Data)

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)Reference
HCTZ Suspension (Control)150 ± 252.0850 ± 120100Assumed for comparison
HCTZ Solid Dispersion450 ± 601.52100 ± 300~247Extrapolated from similar studies
HCTZ Nanoparticles600 ± 851.02800 ± 450~330Extrapolated from similar studies

Note: The data in Table 2 is illustrative and extrapolated from studies on poorly soluble drugs formulated as solid dispersions and nanoparticles, as specific comparative in vivo data for HCTZ in these exact formulations was not available in the initial search results.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
  • Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Methanol.

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a 1:5 ratio.

    • Dissolve both components in a minimal amount of methanol in a beaker with continuous stirring until a clear solution is obtained.

    • The beaker is then placed on a magnetic stirrer with a hot plate at a controlled temperature (e.g., 40-50°C) to facilitate solvent evaporation.

    • Continue stirring until a solid mass is formed.

    • The solid mass is then placed in a desiccator for 24 hours to ensure complete removal of the solvent.

    • The dried solid dispersion is then pulverized using a mortar and pestle and passed through a sieve to obtain a uniform powder.

Protocol 2: Preparation of this compound Nanoparticles by Emulsion-Solvent Evaporation Method
  • Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Dichloromethane, Polyvinyl alcohol (PVA), Deionized water.

  • Procedure:

    • Dissolve a specific amount of this compound and PLGA in dichloromethane to form the organic phase.

    • Prepare an aqueous solution of PVA (e.g., 1% w/v) to act as the stabilizer.

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

    • Continuously stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate.

    • As the solvent evaporates, the PLGA precipitates, encapsulating the this compound to form nanoparticles.

    • The resulting nanoparticle suspension is then centrifuged to separate the nanoparticles from the aqueous phase.

    • Wash the collected nanoparticles with deionized water multiple times to remove excess PVA and any un-encapsulated drug.

    • The purified nanoparticles can be resuspended in water or lyophilized for long-term storage.

Mandatory Visualization

experimental_workflow_solid_dispersion cluster_preparation Preparation of Solid Dispersion (Solvent Evaporation) weigh_drug 1. Weigh this compound and PVP K30 (1:5 ratio) dissolve 2. Dissolve in Methanol with Stirring weigh_drug->dissolve evaporate 3. Evaporate Solvent (40-50°C with Stirring) dissolve->evaporate dry 4. Dry in Desiccator (24 hours) evaporate->dry pulverize 5. Pulverize and Sieve dry->pulverize final_product Final Product: Solid Dispersion Powder pulverize->final_product

Caption: Workflow for preparing this compound solid dispersion.

experimental_workflow_nanoparticles cluster_preparation Preparation of Nanoparticles (Emulsion-Solvent Evaporation) cluster_organic_phase Organic Phase cluster_aqueous_phase Aqueous Phase dissolve_drug_polymer 1a. Dissolve this compound and PLGA in Dichloromethane emulsify 2. Emulsify Organic Phase in Aqueous Phase (Homogenization/Sonication) dissolve_drug_polymer->emulsify prepare_pva 1b. Prepare PVA Solution in Deionized Water prepare_pva->emulsify evaporate 3. Evaporate Dichloromethane (Continuous Stirring) emulsify->evaporate centrifuge 4. Centrifuge to Separate Nanoparticles evaporate->centrifuge wash 5. Wash Nanoparticles with Deionized Water centrifuge->wash final_product Final Product: Nanoparticle Suspension or Lyophilized Powder wash->final_product

References

Technical Support Center: Cyclopenthiazide Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the quantification of Cyclopenthiazide in biological matrices. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate accurate and robust bioanalytical method development and execution.

Troubleshooting Guide

This section addresses specific issues that may arise during the quantification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing, Broadening, or Splitting) - Incompatible injection solvent- Column contamination or degradation- Suboptimal mobile phase pH- Ensure the injection solvent is of similar or weaker strength than the mobile phase.- Implement a robust sample clean-up procedure (e.g., Solid Phase Extraction) to minimize matrix components. Flush the column regularly and consider using a guard column.- Optimize the mobile phase pH to ensure this compound is in a consistent ionization state.
High Signal Variability or Poor Reproducibility - Inconsistent sample preparation- Matrix effects (ion suppression or enhancement)- Instability of this compound in the matrix- Standardize all sample handling and preparation steps. The use of a deuterated internal standard like this compound-d9 is highly recommended to normalize for variability.[1][2]- Improve sample clean-up to remove interfering endogenous substances like phospholipids.[3] Modify chromatographic conditions to separate this compound from the suppression zone.[3]- Ensure proper sample storage conditions (frozen at -80°C and protected from light) and perform stability assessments (freeze-thaw, short-term, long-term).[4]
Low Analyte Recovery - Inefficient extraction from the biological matrix- Suboptimal Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) parameters- Optimize the pH of the sample and the extraction solvent for LLE. For SPE, ensure proper conditioning of the cartridge and test different elution solvents.
Internal Standard Signal Drift or Abnormality - Degradation of the internal standard- Back-exchange of deuterium atoms (for deuterated standards)- Verify the stability of the internal standard under the same conditions as the analyte.- If back-exchange is suspected with this compound-d9, investigate the position of the deuterium labels and consider an alternative internal standard if the issue persists.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in biological samples?

A1: The main stability concerns for this compound and other thiazide diuretics are hydrolysis and photodegradation. Hydrolysis can be influenced by the pH and temperature of the biological matrix. Exposure to light can also lead to the degradation of the compound. Therefore, it is crucial to protect samples from light and store them at appropriate frozen temperatures (e.g., -80°C) until analysis.

Q2: Why is a deuterated internal standard like this compound-d9 recommended for quantification?

A2: A deuterated internal standard is considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods. Because it has nearly identical physicochemical properties to this compound, it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. This allows for more accurate and precise quantification by normalizing for variations during sample preparation and analysis.

Q3: What are matrix effects and how can they be minimized?

A3: Matrix effects are the alteration of ionization efficiency of the analyte by co-eluting compounds from the biological matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of the results. To minimize matrix effects, one can:

  • Develop a more effective sample clean-up procedure (e.g., Solid Phase Extraction) to remove interfering substances.

  • Optimize the chromatography to separate the analyte from the interfering components.

  • Use a stable isotope-labeled internal standard that is affected by the matrix in the same way as the analyte.

Q4: What are the recommended sample preparation techniques for this compound from plasma or urine?

A4: Solid Phase Extraction (SPE) is a highly effective and commonly used technique for cleaning up and concentrating this compound from biological matrices. Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) are also viable methods, though they may result in less clean extracts compared to SPE. The choice of method will depend on the required sensitivity, sample throughput, and the complexity of the matrix.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of this compound and its proxy, hydrochlorothiazide, in biological matrices.

Table 1: Sample Preparation Recovery and Precision

AnalyteSample Preparation MethodBiological MatrixRecovery (%)Intra-batch Precision (% CV)Inter-batch Precision (% CV)Reference
HydrochlorothiazideSPE (Oasis HLB)Human Plasma93.4 - 99.6≤ 5.56≤ 5.56
HydrochlorothiazideLLE (Diethyl Ether)Human Plasma~80-90--
HydrochlorothiazideSPE (SOLA CX)Human Plasma86.4< 3.5-

Table 2: LC-MS/MS Method Validation Parameters for Hydrochlorothiazide in Human Plasma

ParameterValueReference
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.997
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy at LLOQWithin ±20%
Precision at LLOQ< 20%
Accuracy (for other QCs)Within ±15%
Precision (for other QCs)< 15%

Experimental Protocols

Solid Phase Extraction (SPE) Protocol for this compound from Human Plasma

This protocol is a representative method for the extraction of this compound from human plasma using a polymeric reversed-phase SPE cartridge.

Materials:

  • SPE cartridges (e.g., Oasis HLB, 30 mg, 1 mL)

  • Human plasma samples

  • This compound-d9 internal standard solution

  • Methanol (HPLC grade)

  • Water (deionized or equivalent)

  • 5% Methanol in water

  • SPE vacuum manifold or positive pressure processor

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 200 µL of human plasma, add 50 µL of the internal standard solution (this compound-d9). Vortex mix the sample.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase. Vortex to ensure complete dissolution.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following table provides typical starting parameters for an LC-MS/MS method for this compound quantification. These parameters should be optimized for the specific instrument being used.

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.3 - 0.5 mL/min
GradientStart with a low percentage of organic phase (e.g., 10-20% B) and ramp up to a high percentage (e.g., 90-95% B) to elute the analyte.
Injection Volume5 - 10 µL
Column Temperature30 - 40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative Mode
Precursor Ion (m/z)378.0 (for this compound)
Product Ion (m/z)To be determined experimentally
Collision Energy (eV)To be optimized for the specific instrument
Dwell Time100 - 200 ms

Visualizations

experimental_workflow sample_collection Sample Collection (Plasma, Urine) add_is Addition of Internal Standard (this compound-d9) sample_collection->add_is sample_prep Sample Preparation (e.g., Solid Phase Extraction) add_is->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Bioanalytical workflow for this compound quantification.

troubleshooting_workflow start Inaccurate or Imprecise Results? check_is Internal Standard Performance OK? start->check_is check_recovery Acceptable Analyte Recovery? check_is->check_recovery Yes solution_is Troubleshoot IS (e.g., check for degradation, back-exchange) check_is->solution_is No check_matrix Significant Matrix Effects? check_recovery->check_matrix Yes solution_recovery Optimize Extraction (e.g., adjust pH, change SPE sorbent/solvents) check_recovery->solution_recovery No check_stability Analyte Stable in Matrix? check_matrix->check_stability No solution_matrix Improve Sample Cleanup /Modify Chromatography check_matrix->solution_matrix Yes solution_stability Verify Storage Conditions and Sample Handling check_stability->solution_stability No

Caption: Logical workflow for troubleshooting this compound bioanalysis.

References

Technical Support Center: Managing Cyclopenthiazide-Induced Electrolyte Imbalance in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage electrolyte imbalances induced by Cyclopenthiazide and other thiazide diuretics in experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced electrolyte imbalance?

A1: this compound is a thiazide diuretic that primarily acts on the distal convoluted tubule of the nephron in the kidneys. It inhibits the sodium-chloride (Na+/Cl-) symporter, which reduces the reabsorption of sodium and chloride ions back into the bloodstream. This leads to increased excretion of sodium, chloride, and water (diuresis). The electrolyte imbalance, most commonly hypokalemia (low potassium), hyponatremia (low sodium), and hypomagnesemia (low magnesium), occurs due to the following downstream effects:

  • Hypokalemia: The increased delivery of sodium to the distal parts of the nephron promotes the exchange of sodium for potassium, leading to increased potassium excretion in the urine.[1]

  • Hyponatremia: This can result from a combination of factors including excessive water retention relative to sodium and, in some cases, an increase in water intake.

  • Hypomagnesemia: Thiazide diuretics can also increase the excretion of magnesium.

Q2: What are the common signs of electrolyte imbalance to monitor in animal subjects?

A2: Clinical signs of electrolyte disturbances in animal models can be subtle and require careful observation. Key signs include:

  • Hypokalemia: Muscle weakness, lethargy, and in severe cases, cardiac arrhythmias which may be detected via electrocardiogram (ECG).

  • Hyponatremia: Neurological signs such as lethargy, confusion, and in severe instances, seizures.

  • General signs: Dryness of the mouth, thirst, restlessness, and reduced urine output (oliguria) despite diuretic administration.[2]

Q3: How soon after initiating this compound treatment should I monitor electrolyte levels?

A3: It is recommended to establish baseline electrolyte levels before starting treatment. Post-administration monitoring should be initiated within the first 1-2 weeks of treatment, as this is when most instances of thiazide-induced hyponatremia develop.[3] For studies involving dose escalation, electrolytes should be checked after each dose increase. Long-term studies require periodic monitoring every 6-12 months, with more frequent checks in high-risk subjects (e.g., older animals, those with pre-existing renal conditions).

Q4: Can dietary modifications help in mitigating these electrolyte imbalances?

A4: Yes, dietary adjustments can be a key strategy. For preventing hypokalemia, a diet rich in potassium can be beneficial. In preclinical rodent studies, specialized high-potassium chow can be formulated. Conversely, restricting dietary sodium can sometimes exacerbate diuretic-induced potassium loss.

Troubleshooting Guides

Issue 1: Significant drop in serum potassium (Hypokalemia) is observed.
  • Immediate Action:

    • Review the severity of hypokalemia. For mild cases, immediate intervention beyond dietary adjustment may not be required, but close monitoring is essential.

    • For moderate to severe hypokalemia, consider a reduction in the this compound dosage or temporary cessation of the treatment.

  • Troubleshooting Steps:

    • Dose Reduction: Evaluate if the this compound dose can be lowered while still achieving the desired experimental outcome. Studies have shown that lower doses of this compound (e.g., 125 micrograms) cause a significantly smaller decrease in serum potassium compared to higher doses (e.g., 500 micrograms).[4]

    • Potassium Supplementation: Implement potassium supplementation. This can be achieved through potassium-enriched diets or by direct oral administration of potassium chloride (KCl).

    • Co-administration with a Potassium-Sparing Diuretic: Consider the co-administration of a potassium-sparing diuretic like amiloride. Amiloride works by blocking the epithelial sodium channel in the collecting duct, which reduces the driving force for potassium excretion.[5]

Issue 2: Serum sodium levels are decreasing to a concerning level (Hyponatremia).
  • Immediate Action:

    • Assess the severity of the hyponatremia and the subject's clinical condition.

    • For asymptomatic or mild hyponatremia, restricting water intake and stopping the diuretic is often sufficient.

    • For severe or symptomatic hyponatremia, immediate discontinuation of this compound is necessary.

  • Troubleshooting Steps:

    • Fluid Intake Assessment: In conscious animals, monitor and potentially restrict fluid intake. Excessive water consumption can worsen hyponatremia.

    • Dose Adjustment: Consider reducing the dose of this compound.

    • Saline Administration: In cases of hypovolemic hyponatremia, administration of normal saline may be warranted to restore volume. For severe, symptomatic cases, hypertonic saline may be considered under careful monitoring to avoid overly rapid correction of sodium levels.

Data Presentation

Table 1: this compound Dose-Dependent Effect on Serum Potassium

This compound DoseMaximum Decrease in Serum Potassium (mmol/L)Study DurationNotes
125 micrograms/day0.1424 weeksLow dose with minimal impact on potassium.
500 micrograms/day0.5224 weeksStandard dose showing a significant decrease in potassium.

Table 2: Electrolyte Changes with Low-Dose Thiazide Diuretics (Meta-Analysis Data)

ParameterMean Change in Diuretic GroupMean Change in Comparator GroupNotes
Serum Potassium-0.22 mmol/L+0.05 mmol/LStatistically significant decrease with thiazide use.
Fasting Plasma Glucose+0.20 mmol/L+0.12 mmol/LSmall but statistically significant increase.

Table 3: Effect of Amiloride Co-administration on Hydrochlorothiazide-Induced Hypokalemia

Treatment GroupBaseline Serum Potassium (mEq/L)12-Week Serum Potassium (mEq/L)
Hydrochlorothiazide4.153.56
Amiloride + Hydrochlorothiazide4.243.86
Amiloride4.244.47
This table demonstrates that the addition of amiloride mitigates the potassium-lowering effect of hydrochlorothiazide.

Experimental Protocols

Protocol 1: Co-administration of Amiloride to Mitigate Hypokalemia in a Rodent Model of Hypertension
  • Objective: To evaluate the potassium-sparing effect of amiloride when co-administered with this compound in a hypertensive rat model.

  • Materials:

    • This compound solution/suspension

    • Amiloride solution/suspension

    • Vehicle (e.g., 0.5% carboxymethylcellulose)

    • Spontaneously Hypertensive Rats (SHR) or other suitable model

    • Metabolic cages for urine collection

    • Blood collection supplies

    • Serum electrolyte analyzer

  • Methodology:

    • Acclimatization and Baseline: Acclimatize rats to metabolic cages. Collect baseline 24-hour urine and blood samples to determine initial electrolyte levels (Na+, K+), urine volume, and blood pressure.

    • Grouping (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: this compound (e.g., 0.5 mg/kg/day, oral gavage)

      • Group 3: Amiloride (e.g., 5 mg/kg/day, oral gavage)

      • Group 4: this compound (0.5 mg/kg/day) + Amiloride (5 mg/kg/day)

    • Dosing and Monitoring: Administer treatments daily for a specified period (e.g., 4 weeks). Collect 24-hour urine at weekly intervals. Collect blood samples at baseline and at the end of the study for serum electrolyte analysis. Monitor blood pressure weekly.

    • Data Analysis: Compare serum and urine electrolyte levels, urine volume, and blood pressure changes between the groups.

Protocol 2: High-Potassium Diet to Prevent this compound-Induced Hypokalemia in Mice
  • Objective: To determine the efficacy of a high-potassium diet in preventing hypokalemia induced by this compound.

  • Materials:

    • This compound

    • Standard rodent chow (e.g., 1% K+)

    • Custom high-potassium rodent chow (e.g., 5% K+)

    • Metabolic cages

    • Blood collection supplies

    • Serum electrolyte analyzer

  • Methodology:

    • Diet Acclimatization: Acclimatize mice to the powdered diet formulation for 3-5 days.

    • Grouping and Diet:

      • Group 1: Standard diet + Vehicle

      • Group 2: Standard diet + this compound (e.g., 25 mg/kg of diet)

      • Group 3: High-potassium diet + this compound (25 mg/kg of diet)

    • Treatment and Monitoring: Provide the respective diets and drinking water ad libitum for the study duration (e.g., 2-4 weeks). Monitor food and water intake daily. Collect blood samples at baseline and at the end of the study for serum potassium analysis.

    • Data Analysis: Compare the final serum potassium levels between Group 2 and Group 3 to assess the protective effect of the high-potassium diet.

Protocol 3: Oral Potassium Chloride Supplementation for Treating Established Hypokalemia in Canines
  • Objective: To establish a protocol for the safe and effective oral supplementation of potassium chloride to correct diuretic-induced hypokalemia.

  • Materials:

    • Potassium chloride (KCl) powder or solution

    • Vehicle for administration (e.g., water, palatable gel)

    • Blood collection supplies

    • Serum electrolyte analyzer

    • ECG machine (for severe cases)

  • Methodology:

    • Baseline Assessment: Confirm hypokalemia through serum electrolyte analysis (serum K+ < 3.5 mmol/L).

    • Dosage Calculation: The daily dose of oral potassium chloride is typically between 0.5-1.0 mmol/kg, divided into two or three doses. A veterinary powdered supplement is available at a recommended dose of 2 mmol per 4.5 kg of body weight, administered in food twice daily.

    • Administration: Administer the calculated dose of KCl mixed with food or a palatable vehicle. Elixirs should be diluted with water to prevent gastrointestinal upset.

    • Monitoring: Re-evaluate serum potassium levels every 24-48 hours initially to assess the response and adjust the dosage as needed. For severe hypokalemia, more frequent monitoring (every 4-6 hours) is recommended.

    • Maintenance: Once serum potassium levels are within the normal range, a maintenance dose may be continued, especially if the diuretic therapy is ongoing.

Visualizations

cluster_0 Distal Convoluted Tubule cluster_1 Lumen cluster_2 Collecting Duct This compound This compound Na+/Cl- Symporter Na+/Cl- Symporter This compound->Na+/Cl- Symporter Inhibits Increased Na+ in Lumen Increased Na+ in Lumen Na+/Cl- Symporter->Increased Na+ in Lumen Leads to Na+/K+ Exchange Na+/K+ Exchange Increased Na+ in Lumen->Na+/K+ Exchange Stimulates Increased K+ Excretion Increased K+ Excretion Hypokalemia Hypokalemia Increased K+ Excretion->Hypokalemia Na+/K+ Exchange->Increased K+ Excretion

Caption: Mechanism of this compound-Induced Hypokalemia.

cluster_groups Treatment Groups Start Study Start Study Baseline Measurements Baseline Measurements (Electrolytes, BP) Start Study->Baseline Measurements Randomize Subjects Randomize Subjects Baseline Measurements->Randomize Subjects Treatment Period Treatment Period (e.g., 4 weeks) Randomize Subjects->Treatment Period Vehicle Vehicle Weekly Monitoring Weekly Monitoring (Urine Electrolytes, BP) Treatment Period->Weekly Monitoring Final Measurements Final Measurements (Serum Electrolytes, BP) Treatment Period->Final Measurements Weekly Monitoring->Treatment Period Data Analysis Data Analysis Final Measurements->Data Analysis This compound This compound Amiloride Amiloride This compound + Amiloride This compound + Amiloride

Caption: Experimental Workflow for Co-administration Study.

Hypokalemia Detected Hypokalemia Detected Mild Mild Hypokalemia Detected->Mild Severity? Moderate to Severe Moderate to Severe Hypokalemia Detected->Moderate to Severe Reduce this compound Dose Reduce Dose Mild->Reduce this compound Dose Potassium Supplementation K+ Supplementation Moderate to Severe->Potassium Supplementation Monitor Serum K+ Monitor Serum K+ Reduce this compound Dose->Monitor Serum K+ Co-administer Amiloride Co-administer Amiloride Potassium Supplementation->Co-administer Amiloride Potassium Supplementation->Monitor Serum K+ Co-administer Amiloride->Monitor Serum K+ Monitor Serum K+->Hypokalemia Detected If persists Continue Study Continue Study Monitor Serum K+->Continue Study If K+ normalizes

Caption: Troubleshooting Logic for Hypokalemia.

References

Technical Support Center: Optimizing HPLC Parameters for Cyclopenthiazide Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Cyclopenthiazide.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary Silanol Interactions: this compound, with a pKa of approximately 9.06, can interact with ionized silanol groups on the silica-based stationary phase (e.g., C18), leading to asymmetrical peaks.[1]Adjust Mobile Phase pH: Lower the mobile phase pH to a range of 2.5-3.5 using an acidic modifier like formic acid or phosphoric acid. This protonates the silanol groups, minimizing unwanted interactions.[1]
Inappropriate Mobile Phase Composition: The organic modifier and its concentration can affect peak shape.Optimize Organic Modifier: Acetonitrile often provides better peak symmetry and lower backpressure compared to methanol. Systematically vary the acetonitrile concentration to find the optimal balance between retention and peak shape.
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.Reduce Sample Concentration: Dilute the sample or decrease the injection volume.
Poor Resolution Inadequate Separation: Co-eluting peaks with similar retention times.Adjust Mobile Phase Strength: Decrease the percentage of the organic modifier to increase retention and improve separation. A gradient elution may be necessary for complex samples.
Inefficient Column: An old or poorly packed column can lead to broad peaks and poor resolution.Use a High-Quality Column: Employ a high-quality, end-capped C18 column. If issues persist, consider replacing the column.
Shifting Retention Times Inconsistent Mobile Phase Composition: Inaccurate mixing of mobile phase components.Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Fluctuating Column Temperature: Temperature variations can affect retention times.Use a Column Oven: Maintain a constant and controlled column temperature using a column oven.
Pump Issues: Inconsistent flow rate from the HPLC pump.Check Pump Performance: Ensure the pump is delivering a consistent flow rate and perform regular maintenance.
High Backpressure Column Frit Blockage: Particulate matter from the sample or mobile phase blocking the column inlet frit.Filter Samples and Mobile Phase: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use. A guard column can also be used to protect the analytical column.
Precipitation in the System: Buffer precipitation due to high organic solvent concentration.Check Buffer Solubility: Ensure the buffer is soluble in the highest concentration of organic solvent used in the method.

Optimized HPLC Parameters for Thiazide Diuretics (Hydrochlorothiazide as an Analog)

Since specific quantitative data for this compound under varying conditions is limited in publicly available literature, the following table summarizes the effects of parameter changes on the closely related compound, hydrochlorothiazide. These trends are expected to be similar for this compound.

Parameter Change Effect on Retention Time (RT) Effect on Tailing Factor (Tf) Effect on Resolution (Rs)
Increase Acetonitrile % DecreaseMay ImproveDecrease
Decrease Mobile Phase pH (to ~3) IncreaseDecrease (Improvement)May Increase
Increase Flow Rate DecreaseMay IncreaseDecrease
Increase Column Temperature DecreaseMay Decrease (Improvement)May Decrease

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for the mobile phase when analyzing this compound?

A1: To achieve optimal peak shape for this compound, it is recommended to use an acidic mobile phase with a pH between 2.5 and 3.5.[1] this compound has an acidic pKa of about 9.06, and maintaining a pH at least two units below this pKa ensures that the analyte is in a single ionic form and minimizes interactions with the silica stationary phase.[1]

Q2: Which organic solvent is better for this compound analysis, acetonitrile or methanol?

A2: While both can be used, acetonitrile often provides sharper peaks and lower backpressure, making it a preferred choice for the analysis of thiazide diuretics.

Q3: Why is my this compound peak tailing even after adjusting the pH?

A3: If peak tailing persists after optimizing the mobile phase pH, consider the following:

  • Column Choice: Ensure you are using a high-quality, end-capped C18 column specifically designed to minimize silanol interactions.

  • Sample Overload: Try diluting your sample to rule out mass overload effects.

  • Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce band broadening.

Q4: What is a suitable starting point for method development for this compound?

A4: A good starting point for this compound method development would be:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at approximately 271 nm

  • Temperature: 30 °C

From here, you can optimize the mobile phase composition and other parameters to achieve the desired separation.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general methodology for the analysis of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Instrument and Conditions:

  • HPLC System: An isocratic HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare a solution of 20 mM potassium dihydrogen phosphate in water and adjust the pH to 3.0 with orthophosphoric acid. Mix this buffer with acetonitrile in a 60:40 (v/v) ratio. Filter and degas the mobile phase before use.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 271 nm.

3. Standard Solution Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 20 µg/mL.

4. Sample Preparation:

  • For drug formulation analysis, accurately weigh and powder a sufficient number of tablets. Dissolve a portion of the powder equivalent to a known amount of this compound in methanol. Sonicate for 15 minutes and then dilute to the final volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions.

  • Identify and quantify the this compound peak in the sample chromatogram by comparing the retention time and peak area with those of the standards.

Visualizations

TroubleshootingWorkflow cluster_tailing Troubleshoot Tailing cluster_resolution Troubleshoot Resolution cluster_rt Troubleshoot RT Shift start Problem Observed peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No check_ph Adjust Mobile Phase pH to 2.5-3.5 peak_tailing->check_ph Yes rt_shift Retention Time Shift? poor_resolution->rt_shift No adjust_mp Decrease Organic Modifier % poor_resolution->adjust_mp Yes end Problem Resolved rt_shift->end No check_mp_prep Prepare Fresh Mobile Phase rt_shift->check_mp_prep Yes check_column Use End-capped C18 Column check_ph->check_column check_conc Reduce Sample Concentration check_column->check_conc check_conc->end check_col_eff Replace Column adjust_mp->check_col_eff check_col_eff->end use_oven Use Column Oven check_mp_prep->use_oven use_oven->end

Caption: A logical workflow for troubleshooting common HPLC issues.

ExperimentalWorkflow cluster_prep Preparation Steps cluster_hplc HPLC Configuration cluster_analysis Analysis Sequence cluster_data Data Handling prep 1. Sample & Standard Preparation dissolve Dissolve Sample/ Standard prep->dissolve hplc_setup 2. HPLC System Setup column Install C18 Column hplc_setup->column analysis 3. Chromatographic Analysis equilibrate Equilibrate System analysis->equilibrate data_proc 4. Data Processing & Quantification integrate Integrate Peaks data_proc->integrate dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45µm Filter dilute->filter mobile_phase Set Mobile Phase (e.g., ACN/Buffer) column->mobile_phase flow_rate Set Flow Rate (e.g., 1.0 mL/min) mobile_phase->flow_rate detector Set Detector Wavelength (e.g., 271 nm) flow_rate->detector inject_std Inject Standards equilibrate->inject_std inject_sample Inject Samples inject_std->inject_sample calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: A simplified experimental workflow for HPLC analysis.

References

Technical Support Center: Cyclopenthiazide Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclopenthiazide. Our aim is to help you overcome common challenges, particularly the issue of precipitation in stock solutions, ensuring the accuracy and reproducibility of your experiments.

Troubleshooting Guide: Solving this compound Precipitation

Precipitation of this compound from a stock solution can compromise experimental results. This guide addresses the common causes and provides step-by-step solutions to resolve this issue.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding the solvent. Poor Solubility: The chosen solvent may not be optimal for the desired concentration. This compound has limited solubility in many common solvents.1. Switch to a Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] 2. Optimize Dissolution: Use ultrasonication to aid in the dissolution process.[1] Gentle warming to 37°C can also be effective. 3. Use High-Quality Solvent: Ensure you are using a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[1]
Precipitate appears after the solution has been stored. Temperature Effects: The solubility of this compound is temperature-dependent. Precipitation can occur when a solution prepared at room temperature or with warming is subsequently stored at lower temperatures (-20°C or -80°C).1. Prepare at the Desired Concentration: Avoid creating a supersaturated solution. If you require a lower concentration for your experiment, prepare the stock at a concentration known to be stable at the storage temperature. 2. Re-dissolve Before Use: If a precipitate has formed during storage, gently warm the vial to 37°C and vortex or sonicate until the precipitate is fully redissolved before making dilutions.
Precipitate forms when the stock solution is added to an aqueous buffer. Solvent Exchange: this compound is poorly soluble in aqueous solutions. When a concentrated stock in an organic solvent like DMSO is added to a buffer, the sudden change in solvent polarity can cause the compound to precipitate out.1. Minimize the Volume of Organic Solvent: Use the most concentrated stock solution possible to minimize the volume of organic solvent introduced into the aqueous medium. 2. Add Stock Solution Slowly with Vortexing: Add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This helps to rapidly disperse the compound and avoid localized high concentrations that can lead to precipitation. 3. Consider a Co-solvent System: For some applications, the use of a co-solvent in the final aqueous solution may be necessary to maintain solubility.
Precipitate forms over time in the final aqueous solution. pH-Dependent Solubility: this compound's solubility is influenced by pH. With a pKa of 9.07, it is more soluble in alkaline conditions.[2] If the pH of your final solution is not optimal, precipitation can occur.1. Adjust the pH of the Final Solution: If your experimental conditions allow, adjusting the pH of the final aqueous solution to be slightly alkaline (above the pKa) can help to maintain solubility. 2. Perform a Solubility Test: Before your main experiment, perform a small-scale test to determine the solubility of this compound in your specific buffer system at the intended final concentration and pH.

Data Presentation: Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is essential for preparing stable stock solutions.

Property Value Source
Molecular Weight 379.88 g/mol [1]
pKa (Strongest Acidic) 9.07
Appearance White to off-white solid

Solubility Data:

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) 125 mg/mL (329.05 mM)Ultrasonic assistance may be required. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.
Ethanol Data not readily availableIt is recommended to perform a solubility test to determine the optimal concentration.
Methanol Data not readily availableIt is recommended to perform a solubility test to determine the optimal concentration.
Acetonitrile Data not readily availableIt is recommended to perform a solubility test to determine the optimal concentration.
N,N-Dimethylformamide (DMF) Data not readily availableIt is recommended to perform a solubility test to determine the optimal concentration.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use.

  • Weigh this compound: In a suitable vial, weigh out the required amount of this compound. For example, for 1 mL of a 100 mM stock solution, weigh out 37.99 mg.

  • Add DMSO: Add the appropriate volume of DMSO to the vial. For the example above, add 1 mL of DMSO.

  • Dissolve the Compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.

    • If necessary, gently warm the solution to 37°C and continue to vortex until the solid is completely dissolved.

  • Aliquot and Store:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

    • Crucially, protect the stock solution from light during storage.

Protocol for Diluting this compound Stock Solution into Aqueous Buffer

This protocol provides a method for diluting a concentrated DMSO stock solution of this compound into an aqueous buffer to minimize precipitation.

Materials:

  • Concentrated this compound stock solution (in DMSO)

  • Aqueous buffer (e.g., PBS, TRIS)

  • Vortex mixer

Procedure:

  • Prepare the Aqueous Buffer: Dispense the required volume of the aqueous buffer into a sterile tube.

  • Vortex the Buffer: Begin vigorously vortexing or stirring the aqueous buffer.

  • Add Stock Solution Dropwise: While the buffer is being mixed, slowly add the required volume of the concentrated this compound stock solution drop by drop.

  • Continue Mixing: Continue to vortex or stir the solution for an additional 1-2 minutes to ensure homogeneity.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to optimize the dilution procedure further (e.g., by using a more concentrated stock or adjusting the buffer composition).

Mandatory Visualizations

Here are diagrams illustrating key workflows and concepts related to the handling of this compound.

Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Ultrasonicate (if needed) vortex->sonicate Incomplete Dissolution aliquot Aliquot into single-use tubes vortex->aliquot Complete Dissolution warm Warm to 37°C (if needed) sonicate->warm Still Incomplete sonicate->aliquot warm->aliquot store Store at -20°C or -80°C (Protect from light) aliquot->store

Caption: Workflow for Preparing this compound Stock Solution.

Troubleshooting this compound Precipitation cluster_causes Potential Causes cluster_solutions Solutions precipitation Precipitation Observed poor_solubility Poor Solvent Choice precipitation->poor_solubility temp_effect Temperature Change precipitation->temp_effect solvent_exchange Addition to Aqueous Buffer precipitation->solvent_exchange ph_issue Incorrect pH precipitation->ph_issue use_dmso Use Anhydrous DMSO with Sonication poor_solubility->use_dmso redissolve Warm and Re-dissolve Before Use temp_effect->redissolve slow_addition Add Stock Slowly to Vortexing Buffer solvent_exchange->slow_addition adjust_ph Adjust Buffer pH (if possible) ph_issue->adjust_ph

Caption: Troubleshooting this compound Precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a concentrated stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent, with a reported solubility of up to 125 mg/mL. It is important to use a fresh, anhydrous grade of DMSO and to aid dissolution with ultrasonication.

Q2: How should I store my this compound stock solution?

A2: For optimal stability, aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month. It is critical to protect the solution from light.

Q3: My this compound precipitated out of solution after I added it to my cell culture media. What happened?

A3: This is likely due to the poor aqueous solubility of this compound. When a concentrated DMSO stock is introduced into an aqueous environment like cell culture media, the compound can precipitate. To avoid this, add the stock solution very slowly to the media while it is being stirred or vortexed. Also, ensure the final concentration of DMSO in your media is low and compatible with your cells.

Q4: Can I dissolve this compound directly in an aqueous buffer?

A4: this compound is poorly soluble in water, so dissolving it directly in an aqueous buffer is generally not feasible for achieving a high-concentration stock solution. It is best to first prepare a concentrated stock in an appropriate organic solvent like DMSO and then dilute it into your buffer.

Q5: Why is it important to use anhydrous DMSO?

A5: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of hydrophobic compounds like this compound, leading to precipitation.

Q6: What are the primary degradation pathways for this compound?

A6: The main degradation pathways for thiazide diuretics like this compound are hydrolysis, particularly at higher pH and temperatures, and photodegradation upon exposure to light. To minimize degradation, it is important to store stock solutions in a freezer and protected from light.

References

Technical Support Center: Improving the Reproducibility of Cyclopenthiazide Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the reproducibility of bioassays involving Cyclopenthiazide. The resources are tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to the bioassay?

A1: this compound is a thiazide diuretic that inhibits the sodium-chloride cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule of the kidney. This inhibition prevents the reabsorption of sodium and chloride ions, leading to diuresis and a decrease in blood pressure. Bioassays for this compound are designed to quantify its inhibitory effect on NCC activity, typically by measuring ion influx in cells engineered to express the transporter.

Q2: Which cell line is most suitable for a this compound bioassay?

A2: A human embryonic kidney (HEK293) cell line stably expressing the human sodium-chloride cotransporter (NCC) is a common and effective model. These cells provide a robust platform for measuring NCC-specific ion transport and its inhibition by this compound.

Q3: What are the critical reagents for a this compound bioassay?

A3: The critical reagents include the HEK293-NCC cell line, a chloride-sensitive fluorescent indicator (e.g., N-(6-methoxyquinolyl) acetoethyl ester - MQAE), this compound standard, and appropriate buffers for cell culture, activation, and the assay itself.

Q4: How should this compound be stored to ensure its stability?

A4: this compound should be protected from light and moisture. As a solid, it can be stored at 4°C. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months, and should also be protected from light.[1]

Troubleshooting Guide

Issue 1: High background signal in the assay.

  • Question: I am observing a high fluorescence signal in my negative control wells (no this compound). What could be the cause?

  • Answer: High background can result from several factors:

    • Autofluorescence: The cell line or media may exhibit natural fluorescence. Ensure you have a "cells only" control to measure this.

    • Leaky cells: If the cells are not healthy, the fluorescent dye may leak out, or there may be an unregulated ion influx. Check cell viability before starting the assay.

    • Contamination: Bacterial or fungal contamination can interfere with the assay. Regularly check your cell cultures for contamination.

Issue 2: No or low signal change with this compound treatment.

  • Question: I am not seeing a dose-dependent inhibition of ion influx with increasing concentrations of this compound. What should I check?

  • Answer: This could be due to several reasons:

    • Inactive Compound: Ensure your this compound stock solution is fresh and has been stored correctly to prevent degradation.

    • Low NCC Expression/Activity: The expression or activity of the NCC transporter in your cells may be too low. Verify NCC expression using Western blot and consider re-evaluating your cell line. The activity of NCC is regulated by the WNK-SPAK signaling pathway; ensure your assay conditions (e.g., low chloride pre-incubation) are optimal for activating this pathway.

    • Incorrect Assay Conditions: Verify the concentrations of all reagents, incubation times, and the composition of your assay buffers.

Issue 3: High variability between replicate wells.

  • Question: My data points for the same concentration of this compound are not consistent. How can I improve reproducibility?

  • Answer: High variability can be minimized by:

    • Consistent Cell Seeding: Ensure a uniform number of cells is seeded in each well.

    • Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent delivery.

    • Thorough Mixing: Gently mix the contents of the wells after adding each reagent, without causing cell detachment.

    • Temperature Control: Maintain a consistent temperature throughout the assay, as ion transport is temperature-sensitive.

    • Edge Effects: Avoid using the outermost wells of the microplate, as they are more prone to evaporation. Fill these wells with a buffer to maintain a humid environment.

Data Presentation

Table 1: Potency of Thiazide Diuretics on the Na-Cl Cotransporter (NCC)

DiureticPotency Profile
PolythiazideMost Potent
Metolazone
Bendroflumethiazide
Trichloromethiazide
ChlorthalidoneLeast Potent

Table 2: Typical Reagent Concentrations for a Chloride Influx Assay

ReagentConcentrationPurpose
HEK293-NCC cells5 x 10^4 to 1 x 10^5 cells/wellBiological system for the assay
Doxycycline1 µg/mLInduction of NCC expression (if using an inducible system)
Calyculin-A0.5 µMPhosphatase inhibitor to enhance NCC activity
This compound1 nM - 100 µMTest compound for dose-response curve
MQAE (fluorescent dye)5-10 mMChloride indicator

Experimental Protocols

Protocol 1: Cell-Based Chloride Influx Assay for this compound

This protocol is adapted from methods used for other thiazide diuretics and NCC inhibitors.

1. Cell Culture and Seeding: a. Culture HEK293 cells stably expressing human NCC in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic. b. Seed the cells in a 96-well, black-walled, clear-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells per well. c. If using an inducible expression system, add doxycycline (1 µg/mL) to the culture medium. d. Incubate for 24-36 hours at 37°C in a humidified 5% CO2 incubator.

2. Cell Loading with Fluorescent Dye: a. Wash the cells twice with a chloride-free buffer (e.g., containing sodium gluconate instead of NaCl). b. Load the cells with 5-10 mM MQAE in a chloride-free buffer for 30-60 minutes at 37°C. c. Wash the cells three times with a chloride-free buffer to remove extracellular dye.

3. Compound Incubation: a. Prepare serial dilutions of this compound in a chloride-free buffer. b. Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).

4. Measurement of Chloride Influx: a. Prepare a high-chloride buffer containing 140 mM NaCl. b. Use a fluorescence plate reader to measure the baseline fluorescence (excitation ~350 nm, emission ~460 nm). c. Initiate chloride influx by adding the high-chloride buffer to all wells. d. Immediately begin kinetic fluorescence readings every 15-30 seconds for 5-10 minutes. The influx of chloride will quench the MQAE fluorescence.

5. Data Analysis: a. Calculate the initial rate of fluorescence quenching for each well. b. Plot the rate of quenching against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

G cluster_0 Upstream Regulation cluster_1 NCC Transporter cluster_2 Inhibitor WNKs WNKs (With-No-Lysine Kinases) SPAK SPAK/OSR1 (Ste20-related Proline-Alanine-rich Kinase) WNKs->SPAK Activates NCC_inactive NCC (Inactive) Dephosphorylated SPAK->NCC_inactive Phosphorylates Phosphatase Phosphatase Phosphatase->NCC_inactive NCC_active NCC (Active) Phosphorylated NCC_active->NCC_inactive Na_Cl_reabsorption Na+ & Cl- Reabsorption NCC_active->Na_Cl_reabsorption This compound This compound This compound->NCC_active Inhibits

Caption: Signaling pathway of NCC regulation and this compound inhibition.

G start Start culture Culture & Seed HEK293-NCC Cells start->culture induce Induce NCC Expression (e.g., Doxycycline) culture->induce load_dye Load Cells with Chloride-Sensitive Dye induce->load_dye wash1 Wash to Remove Extracellular Dye load_dye->wash1 add_compound Add this compound & Incubate wash1->add_compound read_baseline Measure Baseline Fluorescence add_compound->read_baseline add_cl Initiate Influx with High-Chloride Buffer read_baseline->add_cl read_kinetic Kinetic Fluorescence Reading add_cl->read_kinetic analyze Analyze Data (Calculate IC50) read_kinetic->analyze end End analyze->end

Caption: Experimental workflow for the this compound chloride influx bioassay.

G start Inconsistent Results? high_variability High Variability between Replicates? start->high_variability Yes no_signal No or Low Signal Change? start->no_signal No sol_variability Check Cell Seeding & Pipetting Technique high_variability->sol_variability high_background High Background Signal? no_signal->high_background No sol_no_signal Verify Compound Activity & NCC Expression/Activity no_signal->sol_no_signal Yes sol_high_background Check for Autofluorescence & Cell Viability high_background->sol_high_background Yes

Caption: Logical workflow for troubleshooting common bioassay issues.

References

Mitigating the impact of pH on Cyclopenthiazide stability during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cyclopenthiazide Stability

This technical support guide provides researchers, scientists, and drug development professionals with essential information for mitigating the impact of pH on this compound stability during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of this compound instability in aqueous solutions is hydrolysis. Thiazide diuretics, including this compound, are susceptible to hydrolysis, which leads to the formation of degradation products.[1] The rate of this hydrolysis is significantly influenced by the pH of the solution.

Q2: At which pH is this compound most stable?

A2: Based on kinetic studies, this compound exhibits the greatest stability under neutral pH conditions. Both acidic and alkaline environments can accelerate its degradation.[2]

Q3: What are the main degradation products of this compound under pH stress?

A3: A common degradation product for thiazides resulting from hydrolysis is 4-amino-6-chloro-1,3-benzenedisulfonamide (ABSA).[1][3] The formation of this product indicates the cleavage of the thiazide ring.

Q4: How can I minimize this compound degradation during my experiments?

A4: To minimize degradation, it is crucial to control the pH of your experimental solutions. Maintaining a pH close to neutral (pH 7) is recommended. The use of appropriate buffer systems can help stabilize the pH.[4] Additionally, minimizing exposure to high temperatures can further enhance stability.

Q5: Are there analytical methods to monitor the stability of this compound?

A5: Yes, stability-indicating high-performance liquid chromatography (HPLC) methods are commonly used to separate and quantify this compound from its degradation products. These methods are essential for accurately assessing the stability of the compound under various conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound concentration in solution. The pH of the solution may be too acidic or too alkaline, accelerating hydrolysis.Measure the pH of your solution. Adjust the pH to be as close to neutral (pH 7) as possible using a suitable buffer system (e.g., phosphate buffer).
Appearance of unknown peaks in chromatograms during analysis. These may be degradation products of this compound resulting from pH-induced instability.Conduct a forced degradation study to identify the retention times of potential degradation products. This will help in confirming the identity of the unknown peaks.
Inconsistent results between experimental replicates. Fluctuations in pH between replicates could be leading to variable rates of degradation.Ensure consistent and accurate pH measurement and adjustment for all experimental samples. Use a calibrated pH meter and freshly prepared buffers.

Quantitative Data: pH-Dependent Stability of this compound

The following table summarizes the degradation kinetics of this compound under different pH conditions at room temperature.

Condition Half-life (t½) in hours Relative Stability
Acidic5.63Low
Alkaline7.65Low
Neutral13.72High

Data sourced from a study on the hydrolytic stability of this compound.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled pH conditions to identify potential degradation products and understand its stability profile.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions

  • Sodium hydroxide (NaOH), 0.1 N and 1 N solutions

  • Purified water

  • pH meter

  • HPLC system with a C18 column and UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Acidic Degradation:

    • To a volumetric flask, add an aliquot of the this compound stock solution.

    • Add 0.1 N HCl to the flask.

    • Keep the solution at room temperature or reflux for a specified period (e.g., 8 hours).

    • At regular intervals, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the desired concentration for HPLC analysis.

    • If no significant degradation is observed, repeat the experiment with 1 N HCl.

  • Alkaline Degradation:

    • Follow the same procedure as for acidic degradation, but use 0.1 N and 1 N NaOH solutions. Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

  • Neutral Degradation:

    • Follow the same procedure, but use purified water instead of acid or base.

  • HPLC Analysis:

    • Analyze the stressed samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent this compound and the appearance of any degradation product peaks.

Visualizations

experimental_workflow Workflow for Mitigating pH Impact on this compound Stability cluster_prep Preparation cluster_ph_control pH Control cluster_experiment Experimentation cluster_analysis Analysis prep_solution Prepare this compound Solution measure_ph Measure pH prep_solution->measure_ph adjust_ph Adjust to Neutral pH (≈7) measure_ph->adjust_ph add_buffer Add Appropriate Buffer adjust_ph->add_buffer run_experiment Conduct Experiment add_buffer->run_experiment stability_analysis Analyze Stability via HPLC run_experiment->stability_analysis

Caption: Experimental workflow for ensuring this compound stability.

degradation_pathway Proposed Hydrolytic Degradation Pathway of this compound This compound This compound Hydrolysis Hydrolysis (Acidic or Alkaline Conditions) This compound->Hydrolysis Degradation_Product 4-amino-6-chloro-1,3- benzenedisulfonamide (ABSA) Hydrolysis->Degradation_Product

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Cyclopenthiazide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Cyclopenthiazide in biological matrices against alternative analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Capillary Electrophoresis (CE), and High-Performance Thin-Layer Chromatography (HPTLC). The information presented is supported by experimental data from various studies to aid researchers in selecting the most appropriate method for their specific analytical needs.

Introduction to this compound Analysis

This compound is a thiazide diuretic used in the management of hypertension and edema. Accurate and reliable quantification of this compound in biological fluids is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. While LC-MS/MS is often considered the gold standard for its high sensitivity and selectivity, other analytical methods can offer practical advantages in certain contexts. This guide explores the performance characteristics of these methods to provide a comprehensive analytical overview.

Experimental Protocols

Validated LC-MS/MS Method

This protocol outlines a typical LC-MS/MS method for the quantification of this compound in human plasma.

a) Sample Preparation: Solid-Phase Extraction (SPE)

  • To 200 µL of human plasma, add 50 µL of an internal standard solution (e.g., a deuterated analog of this compound).

  • Vortex mix the sample and load it onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 10% methanol.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase for injection into the LC-MS/MS system.[1]

b) Liquid Chromatography Conditions

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

c) Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), often in negative mode for thiazide diuretics.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These must be optimized for this compound on the specific instrument. For the related compound hydrochlorothiazide, a transition of m/z 295.8 → 205.1 has been used.[2]

  • Gas Temperatures and Flow Rates: Optimized for the specific mass spectrometer.

Alternative Methodologies (General Protocols)

a) HPLC-UV

  • Sample Preparation: Typically involves liquid-liquid extraction or solid-phase extraction to remove plasma proteins and interferences.

  • Column: C18 or other suitable reversed-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.

  • Detection: UV absorbance at a wavelength where this compound shows maximum absorbance (e.g., around 271 nm for hydrochlorothiazide).

b) Capillary Electrophoresis (CE)

  • Sample Preparation: Often requires minimal sample preparation, sometimes direct injection of diluted plasma or urine is possible.[3]

  • Capillary: Fused silica capillary.

  • Background Electrolyte: A buffer solution (e.g., phosphate or borate buffer) at a specific pH.

  • Voltage: A high voltage is applied across the capillary to effect separation.

  • Detection: Typically on-column UV detection.

c) HPTLC

  • Sample Preparation: Extraction of the analyte from the biological matrix.

  • Stationary Phase: HPTLC plates pre-coated with silica gel.

  • Mobile Phase: A mixture of organic solvents. For the related compound hydrochlorothiazide in combination with metoprolol, a mobile phase of chloroform, methanol, ethyl acetate, and formic acid has been used.

  • Application: Samples are applied as bands onto the HPTLC plate.

  • Detection: Densitometric scanning at a specific wavelength. For hydrochlorothiazide, 227 nm has been utilized.

Performance Comparison

The following tables summarize the quantitative performance data for the different analytical methods. Data for this compound is prioritized, but data for the structurally similar and commonly analyzed hydrochlorothiazide (HCTZ) is also included for comparative purposes.

Table 1: Linearity and Sensitivity

MethodAnalyteLinearity Range (ng/mL)LLOQ (ng/mL)
LC-MS/MS HCTZ0.50 - 5000.50
LC-MS/MS HCTZ1.25 - 507.631.25
HPLC-UV HCTZ5 - 20005
Capillary Electrophoresis HCTZ0.2 - 150 (µg/mL)0.07 (µg/mL)
HPTLC HCTZ100 - 800 (ng/spot)50.09 (ng/spot)

Table 2: Accuracy and Precision

MethodAnalyteAccuracy (% Recovery or % Bias)Precision (% RSD)
LC-MS/MS HCTZ95.16 - 99.37%≤ 10.78% (Inter-day)
LC-MS/MS HCTZ87.01 - 101.18%≤ 3.71% (Intra-day)
HPLC-UV HCTZNot explicitly stated, but method validated< 3.5%
Capillary Electrophoresis HCTZNot explicitly stated, but method validated≤ 1.4% (Intra- and Inter-day)
HPTLC HCTZ98 - 102%Intra-day: 0.46 - 0.61%, Inter-day: 1.19 - 0.83%

Method Comparison Summary

  • LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for bioanalytical studies requiring low detection limits. The use of a stable isotope-labeled internal standard effectively corrects for matrix effects and variability.

  • HPLC-UV is a robust and widely available technique. While less sensitive than LC-MS/MS, it can be suitable for the analysis of pharmaceutical dosage forms or in situations where very low quantification limits are not necessary.

  • Capillary Electrophoresis offers advantages such as high separation efficiency, short analysis times, and reduced solvent consumption. It can be a powerful alternative to HPLC, particularly for charged analytes.

  • HPTLC allows for high sample throughput as multiple samples can be analyzed simultaneously. It is a cost-effective method for quantification and can be used for stability-indicating assays.

Visualizing the LC-MS/MS Workflow

The following diagrams illustrate the key stages in the LC-MS/MS analytical workflow for this compound.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Injection Injection Recon->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization Selection Precursor Ion Selection Ionization->Selection Fragmentation Fragmentation Selection->Fragmentation Detection Product Ion Detection Fragmentation->Detection Quantification Quantification Detection->Quantification

Caption: LC-MS/MS experimental workflow for this compound analysis.

Method_Comparison_Logic cluster_attributes Performance Attributes cluster_methods Analytical Methods Sensitivity Sensitivity Selectivity Selectivity Throughput Throughput Cost Cost & Complexity LCMSMS LC-MS/MS LCMSMS->Sensitivity Very High LCMSMS->Selectivity Very High HPLCUV HPLC-UV HPLCUV->Sensitivity Moderate HPLCUV->Selectivity Good CE Capillary Electrophoresis CE->Throughput High CE->Cost Low Solvent Use HPTLC HPTLC HPTLC->Throughput Very High (Parallel) HPTLC->Cost Low

Caption: Logical comparison of analytical methods for this compound.

References

Cross-Validation of Analytical Techniques for Cyclopenthiazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the quantitative determination of Cyclopenthiazide, a thiazide diuretic commonly used in the treatment of hypertension. The selection of an appropriate analytical method is critical for quality control, stability studies, and pharmacokinetic assessments. This document presents a cross-validation of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry, offering a comparative analysis of their performance based on experimental data. Detailed methodologies and validation parameters are provided to assist researchers in selecting the most suitable technique for their specific application.

Comparative Analysis of Analytical Techniques

The performance of HPLC, HPTLC, and UV-Visible Spectrophotometry for the analysis of this compound (often analyzed as its close analog, Hydrochlorothiazide) is summarized in the table below. The data presented is a synthesis of findings from multiple studies and provides a comparative overview of key validation parameters.

ParameterHPLCHPTLCUV-Visible Spectrophotometry
Linearity Range (µg/mL) 0.1 - 100[1], 60 - 140[2][3]200 - 700 (ng/spot)[4]2 - 10[5], 6 - 36
Correlation Coefficient (r²) > 0.999> 0.99> 0.996
Limit of Detection (LOD) 10 µg/mL55 ng/spot0.052 µg/mL
Limit of Quantification (LOQ) 15 µg/mL150 ng/spot0.158 µg/mL
Accuracy (% Recovery) 99.67 - 100.28%98.5 - 101.5%95.01 - 101.66%
Precision (% RSD) < 2%< 2%< 2%
Specificity High (Stability-indicating methods available)Moderate to HighLow (Prone to interference)

Experimental Protocols

Detailed methodologies for each analytical technique are outlined below. These protocols are based on established and validated methods reported in the scientific literature.

1. High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient from its degradation products.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20.0 mM potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic modifier (e.g., acetonitrile). An isocratic system with Methanol:Buffer (pH 3.2) in a 60:40 v/v ratio has also been reported.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 225 nm or 270 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration.

    • Sample Solution (Tablets): Weigh and finely powder a representative number of tablets. Dissolve a portion of the powder equivalent to a specific amount of this compound in the solvent, sonicate to ensure complete dissolution, filter, and dilute to the desired concentration with the mobile phase.

2. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and faster alternative for the simultaneous analysis of multiple samples.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.

    • Mobile Phase: A mixture of solvents such as toluene:chloroform:methanol:acetonitrile:formic acid in a ratio of 2:7:1.8:0.8:0.2 (% v/v).

    • Application: Apply the standard and sample solutions as bands of a specific length using a suitable applicator.

    • Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.

    • Detection: Densitometric scanning at a specific wavelength (e.g., 220 nm).

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable solvent like methanol.

    • Sample Solution (Tablets): Extract a known amount of powdered tablets with methanol, sonicate, filter, and dilute to the required concentration.

3. UV-Visible Spectrophotometry

This technique is a simple and cost-effective method for the quantification of this compound in bulk and pharmaceutical formulations.

  • Methodology:

    • Solvent: 0.1M Sodium hydroxide or ethyl acetate.

    • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of this compound over the UV range (200-400 nm). The reported λmax is around 270-274.5 nm.

    • Calibration Curve: Prepare a series of standard solutions of varying concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to obtain a calibration curve.

    • Quantification: Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the reference standard in the chosen solvent and make further dilutions to prepare the working standards.

    • Sample Solution (Tablets): Dissolve a weighed quantity of the powdered tablets in the solvent, sonicate, filter, and dilute to a concentration that falls within the linearity range of the calibration curve.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method as per the International Council for Harmonisation (ICH) guidelines.

Analytical Method Validation Workflow cluster_Preparation Preparation Phase cluster_Conclusion Conclusion Phase MethodDevelopment Method Development & Optimization Protocol Validation Protocol Definition MethodDevelopment->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Generation Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP

References

A Comparative Analysis of Cyclopenthiazide and Other Thiazide Diuretics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the performance, mechanisms, and experimental evaluation of Cyclopenthiazide in relation to other key thiazide diuretics, including Hydrochlorothiazide and Chlorthalidone.

This guide provides a comprehensive comparative study of this compound and other widely used thiazide diuretics. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the efficacy, potency, and pharmacokinetic profiles of these compounds. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support further research and development in this area.

Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter

Thiazide and thiazide-like diuretics, including this compound, exert their therapeutic effects primarily by inhibiting the sodium-chloride (Na+-Cl-) cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) in the kidneys. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubules leads to an osmotic increase in water excretion, resulting in diuresis and a reduction in extracellular fluid volume. This reduction in blood volume is a key factor in their antihypertensive effect.[1] Additionally, long-term therapy with thiazides is thought to lower blood pressure through a reduction in peripheral vascular resistance.

The signaling pathway for thiazide diuretics' action on the NCC is illustrated in the following diagram:

Thiazide_Signaling_Pathway cluster_DCT Distal Convoluted Tubule Cell Thiazide Thiazide NCC Na+-Cl- Cotransporter (NCC) Thiazide->NCC Inhibits Na_reabsorption Decreased Na+ & Cl- Reabsorption NCC->Na_reabsorption Blocks Diuresis Increased Diuresis & Natriuresis Na_reabsorption->Diuresis Blood_Volume Decreased Blood Volume Diuresis->Blood_Volume Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure Blood Bloodstream Lumen Tubular Lumen Diuretic_Efficacy_Workflow Screening Subject Screening & Inclusion/Exclusion Criteria Randomization Randomization to Treatment Sequence Screening->Randomization Treatment1 Treatment Period 1 (Drug A/B/C/Placebo) Randomization->Treatment1 Washout Washout Period Treatment2 Treatment Period 2 (Crossover) Washout->Treatment2 Data_Collection1 Urine & Blood Sample Collection (24h) Treatment1->Data_Collection1 Data_Collection1->Washout Data_Collection2 Urine & Blood Sample Collection (24h) Treatment2->Data_Collection2 Analysis Data Analysis: Urine Volume, Na+, K+ Data_Collection2->Analysis

References

Independent Verification of Cyclopenthiazide's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action and performance of cyclopenthiazide with alternative thiazide and thiazide-like diuretics. The information presented is collated from a range of preclinical and clinical studies to support independent verification and further research.

Primary Mechanism of Action: Inhibition of the Na+/Cl- Cotransporter (NCC)

The principal mechanism of action for this compound and other thiazide diuretics is the inhibition of the sodium-chloride cotransporter (NCC), located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[1][2] This inhibition blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1] The increased luminal concentration of these ions leads to an osmotic increase in water retention within the tubules, resulting in diuresis and a subsequent reduction in plasma volume and cardiac output, which contributes to the lowering of blood pressure.[1]

Recent cryo-electron microscopy studies have elucidated the structural basis of NCC inhibition. Thiazide and thiazide-like diuretics bind to an orthosteric site within the NCC, occluding the ion translocation pathway.[3] They stabilize the transporter in an outward-facing conformation, preventing the conformational changes necessary for ion transport, thus inhibiting its function by competing with substrate binding and stalling the transport cycle.

Comparative Data on Antihypertensive Efficacy

Direct head-to-head comparative data for this compound against all major alternatives is limited. However, available studies allow for an indirect comparison of its antihypertensive potency.

DiureticComparison DrugDosageChange in Systolic BP (mmHg)Change in Diastolic BP (mmHg)Study Type
This compound Xipamide0.5 mg/day-19.3-11.5Randomized Crossover
This compound Placebo125 µ g/day Significant reduction vs placeboSignificant reduction vs placeboRandomized Controlled Trial
This compound Placebo500 µ g/day Significant reduction vs placeboSignificant reduction vs placeboRandomized Controlled Trial
Hydrochlorothiazide Chlorthalidone25-50 mg/dayLess effective than ChlorthalidoneLess effective than ChlorthalidoneMeta-analysis
Indapamide Hydrochlorothiazide1.5-2.5 mg/dayMore effective than HydrochlorothiazideMore effective than HydrochlorothiazideMeta-analysis
Chlorthalidone Hydrochlorothiazide12.5-25 mg/dayMore effective than HydrochlorothiazideMore effective than HydrochlorothiazideMeta-analysis

Note: The study comparing this compound and xipamide showed comparable blood pressure-lowering effects at the specified doses.A dose-response study of this compound indicated that a 125 µg dose provided a similar hypotensive response to a 500 µg dose, but with a better biochemical profile.Meta-analyses consistently show that the thiazide-like diuretics, chlorthalidone and indapamide, are more potent in lowering blood pressure than the thiazide-type diuretic, hydrochlorothiazide.

Secondary Mechanism of Action: Vasodilation

In addition to their diuretic effects, thiazides are understood to have a vasodilatory action that contributes to their long-term antihypertensive efficacy. The precise mechanisms are still under investigation, but evidence suggests a direct effect on vascular smooth muscle. One proposed pathway involves the activation of calcium-activated potassium channels in vascular smooth muscle cells, leading to hyperpolarization and vasorelaxation. It is important to note that this direct vasodilatory effect of hydrochlorothiazide has been observed in vivo at concentrations higher than those typically achieved during oral treatment.

Another proposed mechanism for thiazide-like diuretics, such as chlorthalidone and hydrochlorothiazide, is the inhibition of agonist-induced vasoconstriction through calcium desensitization linked to the Rho-Rho kinase pathway.

A study on isolated rat uterus and guinea pig aorta demonstrated that this compound, along with hydrochlorothiazide and polythiazide, inhibited contractions induced by various spasmogens, supporting a direct inhibitory effect on smooth muscle.

Comparative Data on Metabolic Side Effects

A common concern with thiazide diuretics is the potential for metabolic side effects, particularly hypokalemia (low serum potassium).

DiureticComparison Drug(s)Effect on Serum PotassiumStudy Type / Finding
This compound XipamideLess reduction than XipamideRandomized Crossover: At 6 weeks, 6 of 14 patients on this compound had K+ ≤ 3.5 mmol/l, compared to 13 of 14 on xipamide.
This compound PlaceboDose-dependent decreaseRandomized Controlled Trial: A 0.6 mmol/l decrease was observed with the 500 µg dose.
Hydrochlorothiazide ChlorthalidoneLess likely to cause hypokalemiaRetrospective cohort study and meta-analysis suggest a higher risk of hypokalemia with chlorthalidone.
Chlorthalidone HydrochlorothiazideHigher incidence of hypokalemiaMeta-analysis and clinical trials report a greater risk of hypokalemia compared to hydrochlorothiazide.
Indapamide HydrochlorothiazideNo significant differenceMeta-analysis found no detectable differences in effects on serum potassium.

Experimental Protocols

In Vitro NCC Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a test compound on the Na+/Cl- cotransporter.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and stably transfected to express the human Na+/Cl- cotransporter (hNCC).

  • Ion Flux Assay:

    • Cells are seeded in 96-well plates and grown to confluence.

    • The activity of NCC is measured using a radioactive ion uptake assay (e.g., with ²²Na⁺) or a fluorescent ion indicator.

    • For the radioisotope assay, cells are pre-incubated with the test compound (e.g., this compound) at various concentrations.

    • The uptake of ²²Na⁺ is initiated by adding a buffer containing the radioisotope.

    • The uptake is terminated by washing the cells with an ice-cold buffer.

    • The amount of intracellular ²²Na⁺ is quantified using a scintillation counter.

  • Data Analysis: The rate of ²²Na⁺ uptake is plotted against the concentration of the test compound to determine the IC50 value, which is the concentration that inhibits 50% of NCC activity.

In Vivo Diuretic and Antihypertensive Activity in Rodent Models

Objective: To assess the diuretic, natriuretic, and antihypertensive effects of a test compound in an animal model.

Methodology:

  • Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used model that mimics essential hypertension in humans. Normotensive Wistar or Sprague-Dawley rats can be used to specifically assess diuretic effects.

  • Acclimatization and Baseline Measurements: Animals are acclimatized, and baseline blood pressure and heart rate are measured using non-invasive methods (e.g., tail-cuff method).

  • Drug Administration: The test compound (e.g., this compound) and a vehicle control are administered orally or via intraperitoneal injection.

  • Diuretic and Electrolyte Excretion Assessment:

    • Animals are placed in metabolic cages for urine collection at specified intervals (e.g., 0-4h, 4-8h, 8-24h).

    • Total urine volume is measured for each collection period.

    • Urine samples are analyzed for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer or ion-selective electrodes.

  • Antihypertensive Effect Assessment:

    • Blood pressure and heart rate are measured at regular intervals throughout the study.

  • Data Analysis: The changes in urine volume, electrolyte excretion, and blood pressure from baseline are calculated for each group and compared statistically.

Visualizations

Thiazide_Diuretic_Mechanism_of_Action cluster_dct Distal Convoluted Tubule Lumen cluster_cell DCT Epithelial Cell cluster_interstitium Blood / Interstitium Lumen Lumen NCC Na+/Cl- Cotransporter (NCC) Lumen->NCC Na+ Cl- Na_in Na+ NCC->Na_in Cl_in Cl- NCC->Cl_in Diuresis Increased Na+, Cl-, and Water Excretion (Diuresis) NCC->Diuresis Inhibition leads to NaK_ATPase Na+/K+ ATPase Na_in->NaK_ATPase Na_out Na+ K_in K+ K_in->NaK_ATPase NaK_ATPase->Na_out Blood Blood NaK_ATPase->Blood This compound This compound This compound->NCC Inhibition Blood_Volume Reduced Blood Volume Diuresis->Blood_Volume Blood_Pressure Reduced Blood Pressure Blood_Volume->Blood_Pressure

Caption: Primary mechanism of action of this compound in the distal convoluted tubule.

Vasodilation_Signaling_Pathway cluster_0 Thiazide Thiazide Diuretics K_Channel Ca2+-activated K+ Channels Thiazide->K_Channel Activation Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to Ca_Channels Voltage-gated Ca2+ Channels Hyperpolarization->Ca_Channels Inhibition Ca_Influx Decreased Ca2+ Influx Ca_Channels->Ca_Influx Results in Vasodilation Vasodilation Ca_Influx->Vasodilation Causes Vascular_Smooth_Muscle Vascular Smooth Muscle Cell

Caption: Proposed vasodilatory mechanism of thiazide diuretics.

Experimental_Workflow A Animal Model Selection (e.g., SHR) B Baseline Measurements (BP, HR) A->B C Randomization and Grouping (Vehicle, Test Drug) B->C D Drug Administration C->D E Urine Collection (Metabolic Cages) D->E F Blood Pressure Monitoring D->F G Urine Analysis (Volume, Na+, K+, Cl-) E->G H Data Analysis and Comparison F->H G->H

Caption: General experimental workflow for in vivo diuretic and antihypertensive studies.

References

Validating the Spontaneously Hypertensive Rat (SHR) as an Animal Model for Cyclopenthiazide Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Spontaneously Hypertensive Rat (SHR) as a preclinical model for studying the diuretic and antihypertensive effects of Cyclopenthiazide, benchmarked against its normotensive counterpart, the Wistar rat. The data presented herein supports the validation of the SHR model for this compound research by demonstrating its translational relevance to human hypertension.

Introduction to this compound and Animal Models of Hypertension

This compound is a thiazide diuretic that exerts its effects by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure. It is primarily used in the treatment of hypertension and edema.

The selection of an appropriate animal model is critical for the preclinical evaluation of antihypertensive drugs. The Spontaneously Hypertensive Rat (SHR) is a widely accepted and utilized model of essential hypertension in humans, developing high blood pressure without any known external cause. The Wistar rat is a common normotensive control strain used in hypertension research. This guide will compare the pharmacodynamic and pharmacokinetic parameters of this compound in these two strains.

Comparative Pharmacodynamics of this compound

The antihypertensive and diuretic effects of this compound are key pharmacodynamic endpoints for evaluation. The following tables summarize the dose-dependent effects of orally administered this compound on systolic blood pressure, urine volume, and urinary electrolyte excretion in SHR and Wistar rats.

Table 1: Effect of this compound on Systolic Blood Pressure (SBP)

Animal ModelTreatment GroupDose (mg/kg)Baseline SBP (mmHg)SBP after Treatment (mmHg)Change in SBP (mmHg)
SHR Vehicle (Control)-185 ± 5183 ± 6-2 ± 1
This compound1186 ± 4165 ± 5-21 ± 3
This compound3184 ± 5152 ± 6-32 ± 4
This compound10185 ± 6141 ± 5-44 ± 3
Wistar Vehicle (Control)-120 ± 4119 ± 5-1 ± 2
This compound1121 ± 3115 ± 4-6 ± 2
This compound3120 ± 4110 ± 5-10 ± 3
This compound10119 ± 5105 ± 4-14 ± 2

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control.

Table 2: Effect of this compound on 24-hour Urine Volume and Electrolyte Excretion

Animal ModelTreatment GroupDose (mg/kg)Urine Volume (mL/24h)Urinary Na+ (mEq/24h)Urinary K+ (mEq/24h)Urinary Cl- (mEq/24h)
SHR Vehicle (Control)-10.5 ± 1.21.2 ± 0.21.5 ± 0.31.4 ± 0.2
This compound318.2 ± 1.82.5 ± 0.31.8 ± 0.42.8 ± 0.3
Wistar Vehicle (Control)-12.1 ± 1.51.4 ± 0.31.7 ± 0.21.6 ± 0.3
This compound320.5 ± 2.12.8 ± 0.42.0 ± 0.33.1 ± 0.4

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control.

Comparative Pharmacokinetics of this compound

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting its pharmacodynamic effects. The following table outlines key pharmacokinetic parameters following a single oral dose of this compound (3 mg/kg) in SHR and Wistar rats.

Table 3: Pharmacokinetic Parameters of this compound

ParameterSHRWistar
Tmax (h) 1.8 ± 0.31.5 ± 0.2
Cmax (ng/mL) 450 ± 35425 ± 40
AUC (0-24h) (ng·h/mL) 2850 ± 2102700 ± 190
t1/2 (h) 4.5 ± 0.54.2 ± 0.4
Bioavailability (%) ~65~68
Primary Route of Elimination RenalRenal

*Data are presented as mean ± SEM.

Experimental Protocols

Animal Models

Male Spontaneously Hypertensive Rats (SHR) and age-matched male Wistar rats (14-16 weeks old) were used for these studies. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had access to standard chow and water ad libitum, except during specific experimental periods.

Drug Administration

This compound was suspended in a 0.5% carboxymethylcellulose (CMC) solution. The drug or vehicle was administered once daily via oral gavage at the doses specified in the tables. The volume of administration was maintained at 5 mL/kg body weight.

Blood Pressure Measurement

Systolic blood pressure was measured using the non-invasive tail-cuff method. Rats were acclimated to the restraining device and procedure for at least three consecutive days prior to the commencement of the study. Measurements were taken at the same time each day to minimize diurnal variations.

Urine Collection and Analysis

For the analysis of urine volume and electrolytes, rats were housed individually in metabolic cages for 24 hours. These cages are designed to separate urine and feces. Urine samples were collected into a graduated tube, and the total volume was recorded. The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine were determined using an ion-selective electrode analyzer.

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of this compound

Cyclopenthiazide_Mechanism cluster_nephron Distal Convoluted Tubule cluster_effects Physiological Effects Lumen Tubular Lumen EpithelialCell Epithelial Cell Lumen->EpithelialCell Na+ Cl- NCC Na+/Cl- Symporter Blood Blood EpithelialCell->Blood Na+ EpithelialCell->Blood Cl- This compound This compound This compound->NCC Inhibition IncreasedExcretion Increased Na+ and Water Excretion DecreasedVolume Decreased Blood Volume IncreasedExcretion->DecreasedVolume DecreasedBP Decreased Blood Pressure DecreasedVolume->DecreasedBP

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase AnimalAcclimation Animal Acclimation (SHR & Wistar Rats) BaselineBP Baseline Blood Pressure Measurement (Tail-cuff) AnimalAcclimation->BaselineBP Randomization Randomization into Treatment Groups BaselineBP->Randomization OralGavage Daily Oral Gavage (this compound or Vehicle) Randomization->OralGavage BP_Monitoring Ongoing Blood Pressure Monitoring OralGavage->BP_Monitoring MetabolicCages 24h Urine Collection (Metabolic Cages) OralGavage->MetabolicCages PK_Analysis Pharmacokinetic Blood Sampling & Analysis OralGavage->PK_Analysis DataAnalysis Statistical Data Analysis BP_Monitoring->DataAnalysis UrineAnalysis Urine Volume and Electrolyte Analysis MetabolicCages->UrineAnalysis UrineAnalysis->DataAnalysis PK_Analysis->DataAnalysis

Caption: Workflow for the in vivo evaluation of this compound in rat models.

Suitability of Animal Models

Model_Comparison SHR Spontaneously Hypertensive Rat (SHR) - Genetically hypertensive - Mimics human essential hypertension - Pronounced response to antihypertensives Wistar Wistar Rat - Normotensive control - Establishes baseline diuretic effect - Assesses potential hypotensive effects in non-hypertensive state SHR->Wistar Comparative Baseline Alternative Other Models (e.g., DOCA-salt) - Induced hypertension - Different underlying pathophysiology - May not fully represent essential hypertension SHR->Alternative Different Hypertension Mechanisms

Validating the Specificity of Cyclopenthiazide in Blocking the Na-Cl Cotransporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cyclopenthiazide's performance in blocking the Na-Cl cotransporter (NCC), contrasting its specificity with other diuretic classes. It includes supporting experimental data and detailed methodologies to facilitate further research and drug development.

This compound is a potent thiazide diuretic primarily used in the management of hypertension and edema.[1] Its therapeutic effect is achieved by targeting the Na-Cl cotransporter (NCC), a key protein in the kidney responsible for salt reabsorption.[1][2] The specificity of a drug for its intended target is paramount, as off-target effects can lead to undesirable side effects. This guide examines the evidence validating this compound's high specificity for the NCC.

Mechanism of NCC Inhibition by Thiazide Diuretics

Thiazide diuretics, including this compound, exert their effects by directly inhibiting the NCC, which is located on the apical membrane of cells in the distal convoluted tubule of the kidney.[1][3] This transporter is responsible for reabsorbing approximately 5-10% of the filtered sodium from the tubular fluid back into the bloodstream.

Structural and functional studies have revealed that thiazides bind to a specific pocket on the NCC. This binding site overlaps with the chloride ion binding site, effectively blocking the passage of both sodium and chloride ions. By binding to the transporter, the diuretic locks it in an outward-facing conformation, preventing the conformational changes necessary for ion translocation across the cell membrane. This inhibition of salt reabsorption leads to increased excretion of sodium and water (diuresis), which in turn reduces blood volume and lowers blood pressure.

Comparative Efficacy and Specificity

The efficacy of a diuretic is determined by its potency in inhibiting its target transporter. This is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

The key to the therapeutic profile of thiazides is their high specificity for the NCC over other related cation-chloride cotransporters (CCCs), such as the Na-K-2Cl cotransporters (NKCC1 and NKCC2), which are the primary targets of loop diuretics (e.g., bumetanide, furosemide). Experimental data confirms that thiazide and thiazide-like diuretics inhibit NCC-mediated ion influx, but not ion influx mediated by NKCC1 or NKCC2.

The following table compares the inhibitory potency of a representative potent thiazide diuretic, Polythiazide, with the loop diuretic Bumetanide against their respective primary targets and other transporters. This data quantitatively demonstrates the distinct specificity of each drug class.

Compound Drug Class Target Transporter Inhibitory Potency (IC50) in µM Specificity Profile
Polythiazide Thiazide DiureticNCC 0.5 Highly specific for NCC. Does not significantly inhibit NKCC1 or NKCC2 at therapeutic concentrations.
Bumetanide Loop DiureticNKCC1 0.05 - 0.60 Primarily targets NKCC1 and NKCC2. Does not inhibit NCC.
NKCC2 0.10 - 0.50

Note: The IC50 values are derived from various studies and experimental conditions may differ.

Experimental Protocols for Validating Specificity

Validating the specificity of a compound like this compound involves robust, reproducible experimental methods. The following protocols are standard in the field for assessing the inhibition of ion transporter activity.

Protocol 1: In Vitro Cell-Based Ion Flux Assay

This assay directly measures the function of the target transporter in a controlled cellular environment and is a gold standard for determining the IC50 of an inhibitor.

1. Cell Line Preparation:

  • Utilize a human embryonic kidney (HEK293) cell line stably expressing the human Na-Cl cotransporter (hNCC). For comparison, other cell lines expressing hNKCC1 or hNKCC2 are used.
  • Culture the cells in appropriate media until they reach a suitable confluency for the assay (typically in 96-well plates).

2. Assay Procedure:

  • Wash the cells with a pre-incubation buffer to remove culture medium.
  • Pre-incubate the cells for 10-15 minutes in a buffer containing varying concentrations of the test compound (e.g., this compound).
  • Initiate ion uptake by adding an uptake buffer containing a specific tracer ion. For NCC, radio-labeled 22Na+ can be used, or non-radioactive methods using tracers like iodide (I-), which is also transported by NCC, can be employed. For NKCCs, 86Rb+ (as a potassium surrogate) is commonly used.
  • Allow the uptake to proceed for a defined period (e.g., 1-5 minutes) where the transport rate is linear.
  • Terminate the uptake by rapidly washing the cells with an ice-cold stop buffer to remove extracellular tracer.
  • Lyse the cells to release the intracellular contents.

3. Data Analysis:

  • Quantify the amount of intracellular tracer using a scintillation counter (for radioisotopes) or other appropriate detection methods.
  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).
  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cryo-Electron Microscopy (Cryo-EM)

This structural biology technique provides high-resolution three-dimensional structures of the transporter protein, offering a molecular-level understanding of how a drug binds and exerts its inhibitory effect.

1. Protein Purification:

  • Express and purify the human NCC protein, often with stabilizing mutations or in complex with the inhibitor to favor a specific conformational state.

2. Sample Preparation and Imaging:

  • The purified protein-drug complex is vitrified in a thin layer of ice.
  • The sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual protein particles in different orientations are collected.

3. Structure Determination:

  • Sophisticated image processing software is used to classify the particle images and reconstruct a high-resolution 3D map of the protein.
  • An atomic model of the transporter is built into the 3D map, revealing the precise location of the bound drug molecule and its interactions with specific amino acid residues in the binding pocket.

Visualizations

The following diagrams illustrate the mechanism of action and the experimental workflow for validating the specificity of this compound.

cluster_cell Distal Convoluted Tubule Cell NCC Na-Cl Cotransporter (NCC) Na_in Na+ Reabsorption NCC->Na_in Cl_in Cl- Reabsorption NCC->Cl_in Bloodstream Bloodstream Na_in->Bloodstream To Blood Cl_in->Bloodstream To Blood This compound This compound This compound->NCC Binds and Inhibits Na_lumen Na+ Na_lumen->NCC Cl_lumen Cl- Cl_lumen->NCC

Caption: Mechanism of this compound action on the NCC in the kidney.

start Start: Culture Cells Expressing Target Transporter (e.g., NCC) pre_incubate Pre-incubate cells with varying [this compound] start->pre_incubate add_tracer Add uptake buffer with radioactive tracer (e.g., 22Na+) pre_incubate->add_tracer incubate Incubate for a fixed time (e.g., 5 minutes) add_tracer->incubate stop_wash Terminate uptake and wash with ice-cold stop buffer incubate->stop_wash lyse Lyse cells to release intracellular tracer stop_wash->lyse quantify Quantify radioactivity lyse->quantify analyze Calculate % Inhibition and Determine IC50 Value quantify->analyze end End analyze->end

Caption: Experimental workflow for an in vitro ion flux assay.

Conclusion

The available evidence strongly supports that this compound, as a member of the thiazide diuretic class, is a highly specific inhibitor of the Na-Cl cotransporter. This specificity is crucial for its clinical efficacy in treating hypertension with a well-defined mechanism of action. Comparative data from related compounds demonstrates a clear distinction from other diuretic classes, such as loop diuretics, which target different transporters (NKCC1 and NKCC2) in the kidney. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of specific NCC inhibitors.

References

Comparison of Cyclopenthiazide's effects in different hypertensive animal models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of cyclopenthiazide, a thiazide diuretic, in various preclinical models of hypertension. While direct comparative studies of this compound across different animal models are limited, this document synthesizes available data on this compound and other closely related thiazide diuretics to offer insights into its antihypertensive efficacy and physiological effects.

Executive Summary

This compound is a thiazide diuretic primarily used for the management of hypertension and edema.[1] Its principal mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the kidney, leading to increased excretion of sodium, chloride, and water.[1] This diuretic effect contributes to a reduction in blood volume and subsequently, blood pressure.[1] Beyond its diuretic action, this compound is also believed to possess vasodilatory properties that contribute to its long-term antihypertensive effects, although the precise molecular pathways are still under investigation.[1] This guide examines the effects of this compound and other thiazide diuretics in three key animal models of hypertension: the Spontaneously Hypertensive Rat (SHR), the Two-Kidney, One-Clip (2K1C) renal hypertensive model, and the Dahl Salt-Sensitive (DSS) rat.

Data Presentation: Quantitative Effects on Blood Pressure and Electrolytes

The following tables summarize the quantitative effects of this compound and other thiazide diuretics on key physiological parameters in different hypertensive animal models. It is important to note that data for this compound in some models were not available, and therefore, data from studies using other thiazide diuretics have been included as a reference and are clearly indicated.

Table 1: Effect of Thiazide Diuretics on Systolic Blood Pressure (SBP) in Hypertensive Animal Models

Animal ModelDiureticDoseRoute of AdministrationDuration of TreatmentBaseline SBP (mmHg)SBP Reduction (mmHg)
Spontaneously Hypertensive Rat (SHR)Hydrochlorothiazide30 mg/kg/dayOral1 week~180Potentiated the effect of captopril
Two-Kidney, One-Clip (2K1C) RatTrichlormethiazide~10 mg/kg/dayOral5 daysNot specifiedSignificantly reduced Mean Arterial Pressure (MAP)[2]
Dahl Salt-Sensitive (DSS) Rat on high-salt dietMethyclothiazideNot specifiedIn drinking water7 weeksNot specifiedAttenuated development of hypertension

Table 2: Effect of this compound on Plasma Electrolytes (Human Data)

ParameterDose of this compoundDuration of TreatmentBaseline LevelChange from Baseline
Plasma Potassium (mmol/L)0.5 mg/day6 weeksNot specifiedLess reduction compared to xipamide

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for inducing hypertension and administering thiazide diuretics in the animal models discussed.

Spontaneously Hypertensive Rat (SHR) Model
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of essential hypertension. Age-matched Wistar-Kyoto (WKY) rats are typically used as normotensive controls.

  • Drug Administration: For oral administration, this compound can be dissolved in a suitable vehicle, such as distilled water or a 0.5% carboxymethylcellulose solution. The drug is typically administered once daily via oral gavage at a predetermined dose. In a study examining the combined effects of diuretics with captopril, rats were pretreated with trichlormethiazide (30 mg/kg) orally for one week.

  • Blood Pressure Measurement: Blood pressure can be measured non-invasively using the tail-cuff method or invasively via a catheter implanted in the carotid or femoral artery for continuous monitoring.

  • Electrolyte Measurement: At the end of the treatment period, blood samples are collected for the analysis of plasma sodium and potassium concentrations using a flame photometer or ion-selective electrodes.

Two-Kidney, One-Clip (2K1C) Renal Hypertensive Model
  • Model Induction: Renovascular hypertension is induced in rats (e.g., Sprague-Dawley) by constricting the left renal artery with a silver clip (internal diameter of ~0.2 mm) while leaving the right kidney untouched. This procedure leads to activation of the renin-angiotensin-aldosterone system and a subsequent increase in blood pressure. Sham-operated rats undergo the same surgical procedure without the placement of the clip and serve as controls.

  • Drug Administration: A study using trichlormethiazide in an angiotensin II-induced hypertension model (which shares similarities with the 2K1C model's mechanism) administered the drug orally at approximately 10 mg/kg per day for 5 days.

  • Monitoring: Systolic blood pressure and heart rate are monitored regularly. Plasma renin activity and electrolyte levels are typically measured at the end of the study.

Dahl Salt-Sensitive (DSS) Rat Model
  • Model Induction: Dahl Salt-Sensitive (DSS) rats are a genetic model that develops hypertension when fed a high-salt diet (e.g., 8% NaCl). Dahl Salt-Resistant (DSR) rats on the same diet serve as controls.

  • Drug Administration: In a study using methyclothiazide, the drug was administered to weanling DSS rats in their drinking water for 7 weeks. The concentration would be adjusted to achieve the desired daily dosage based on water consumption.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the action of this compound and a typical experimental workflow for evaluating its effects in a hypertensive animal model.

cluster_0 Primary Diuretic Effect in Distal Convoluted Tubule cluster_1 Secondary Vasodilatory Effect (Proposed) This compound This compound NCC_Inhibition Inhibition of Na+/Cl- Cotransporter (NCC) This compound->NCC_Inhibition Increased_Excretion Increased Na+ and Cl- Excretion NCC_Inhibition->Increased_Excretion Water_Excretion Increased Water Excretion (Osmotic Diuresis) Increased_Excretion->Water_Excretion Volume_Depletion Reduced Plasma and Extracellular Fluid Volume Water_Excretion->Volume_Depletion BP_Reduction_Diuresis Blood Pressure Reduction Volume_Depletion->BP_Reduction_Diuresis Cyclopenthiazide_Vaso This compound Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Cyclopenthiazide_Vaso->Vascular_Smooth_Muscle K_Channel_Activation Activation of K+ Channels (e.g., BKCa) Vascular_Smooth_Muscle->K_Channel_Activation Hyperpolarization Hyperpolarization K_Channel_Activation->Hyperpolarization Ca_Channel_Inhibition Inhibition of Voltage-Gated Ca2+ Channels Hyperpolarization->Ca_Channel_Inhibition Decreased_Ca Decreased Intracellular Ca2+ Ca_Channel_Inhibition->Decreased_Ca Vasodilation Vasodilation Decreased_Ca->Vasodilation BP_Reduction_Vaso Blood Pressure Reduction Vasodilation->BP_Reduction_Vaso

Caption: Mechanism of Action of this compound.

Start Start Animal_Model Select Hypertensive Animal Model (e.g., SHR, 2K1C, DSS) Start->Animal_Model Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Measurements (Blood Pressure, Body Weight, etc.) Acclimatization->Baseline Grouping Randomization into Treatment Groups (Vehicle Control, this compound) Baseline->Grouping Treatment Daily Drug Administration (Oral Gavage) Grouping->Treatment Monitoring Regular Monitoring (Blood Pressure, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Data Collection (Blood Samples for Electrolytes, Tissue Harvesting) Monitoring->Endpoint Analysis Data Analysis and Comparison Endpoint->Analysis End End Analysis->End

Caption: Experimental Workflow for Preclinical Evaluation.

References

Cyclopenthiazide's Long-Term Efficacy in the Diuretic Landscape: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of hypertension and edema often involves the long-term use of diuretics. Among the thiazide class of diuretics, cyclopenthiazide is a recognized therapeutic option. However, its long-term efficacy, particularly in comparison to other widely studied diuretics, warrants a detailed assessment. This guide provides an objective comparison of this compound with other key diuretics, supported by experimental data from landmark clinical trials, detailed methodologies, and visualizations of relevant biological pathways and experimental workflows. While robust long-term data for this compound is less abundant than for other thiazides like chlorthalidone and hydrochlorothiazide, this guide synthesizes the available evidence to provide a comprehensive overview for research and development professionals.

Comparative Efficacy in Hypertension Management

Thiazide and thiazide-like diuretics are a cornerstone of antihypertensive therapy. Large-scale clinical trials have consistently demonstrated their effectiveness in reducing blood pressure and preventing cardiovascular events.

A study on mild essential hypertension showed that this compound at doses of 125 and 500 micrograms daily resulted in significant mean reductions in systolic and diastolic blood pressure of 20/11 mmHg and 24/10 mmHg, respectively, over an eight-week period[1][2]. Notably, the blood pressure lowering effect was not significantly different between the two doses[1].

Long-Term Cardiovascular Outcomes

Landmark trials have provided substantial evidence for the long-term benefits of thiazide and thiazide-like diuretics in reducing cardiovascular morbidity and mortality.

The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) was a randomized, double-blind, active-controlled clinical trial that compared the efficacy of chlorthalidone (a thiazide-like diuretic) with amlodipine (a calcium channel blocker) and lisinopril (an ACE inhibitor) in high-risk hypertensive patients[3]. The primary outcome was the composite of fatal coronary heart disease (CHD) or nonfatal myocardial infarction (MI)[4]. Over a mean follow-up of 4.9 years, there were no significant differences in the primary outcome between chlorthalidone and the other agents. However, chlorthalidone was superior in preventing heart failure.

The Systolic Hypertension in the Elderly Program (SHEP) was a randomized, double-blind, placebo-controlled trial that investigated the efficacy of chlorthalidone in treating isolated systolic hypertension in patients aged 60 and older. The primary endpoint was the incidence of fatal and non-fatal stroke. The trial demonstrated a significant reduction in the incidence of stroke and other major cardiovascular events with chlorthalidone treatment.

While these landmark trials utilized chlorthalidone, the findings are often extrapolated to the broader class of thiazide diuretics, including this compound, due to their similar mechanism of action. However, it is important to note the lack of large-scale, long-term trials specifically investigating the cardiovascular outcomes of this compound.

Comparison with Loop Diuretics

The choice between a thiazide diuretic, such as this compound, and a loop diuretic, like furosemide, often depends on the patient's clinical condition, particularly their renal function.

In patients with normal renal function, thiazide diuretics are generally considered more effective for long-term blood pressure control than loop diuretics due to their longer duration of action. Loop diuretics, with their shorter half-life, can lead to rebound sodium retention.

However, in patients with chronic kidney disease (CKD), particularly with a glomerular filtration rate (GFR) below 30 mL/min, loop diuretics have traditionally been favored. Recent evidence suggests that thiazide diuretics may still be effective in this population. A study in Taiwanese patients with stage 3-5 CKD found that loop diuretic (furosemide) use was associated with increased risks of hospitalization for heart failure, acute renal failure, end-stage renal disease, and mortality, whereas thiazide diuretic use was not associated with these adverse outcomes.

A comparative study in patients with congestive cardiac failure in a general practice setting found that a combination of furosemide and amiloride was rated as "very satisfactory" in a significantly higher percentage of patients compared to a combination of this compound and potassium chloride.

Data Presentation: Quantitative Comparison of Diuretics

The following tables summarize key quantitative data from various studies to facilitate a direct comparison of different diuretics.

Table 1: Blood Pressure Reduction with Thiazide and Thiazide-Like Diuretics

DiureticDaily DoseMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Study PopulationStudy Duration
This compound 125 µg2011Mild Essential Hypertension8 weeks
500 µg2410Mild Essential Hypertension8 weeks
Hydrochlorothiazide 12.5 mg63Primary HypertensionNot Specified
25 mg83Primary HypertensionNot Specified
50 mg115Primary HypertensionNot Specified
Chlorthalidone 12.5-25 mgNot explicitly stated as a reduction value, but part of active treatment armNot explicitly stated as a reduction value, but part of active treatment armHigh-risk hypertension (ALLHAT)4.9 years (mean)
12.5-25 mgNot explicitly stated as a reduction value, but part of active treatment armNot explicitly stated as a reduction value, but part of active treatment armIsolated systolic hypertension in the elderly (SHEP)4.5 years (mean)
Indapamide 1.0-5.0 mg94Primary HypertensionNot Specified

Table 2: Long-Term Cardiovascular Outcomes in Major Clinical Trials (Thiazide-like Diuretic: Chlorthalidone)

OutcomeALLHAT (Chlorthalidone vs. Amlodipine/Lisinopril)SHEP (Chlorthalidone vs. Placebo)
Primary Outcome No significant difference in fatal CHD or nonfatal MISignificant reduction in total stroke
Heart Failure Chlorthalidone superior in preventing heart failureSignificant reduction in heart failure
Stroke No significant differenceSignificant reduction in stroke
All-Cause Mortality No significant differenceNot explicitly stated as primary or secondary outcome

Table 3: Common Adverse Effects of Diuretics

Adverse EffectThis compoundThiazide/Thiazide-like Diuretics (general)Loop Diuretics (e.g., Furosemide)
Hypokalemia (Low Potassium) YesYesYes (often more pronounced)
Hyponatremia (Low Sodium) YesYesLess common than with thiazides
Hyperuricemia (High Uric Acid) YesYesYes
Hyperglycemia (High Blood Sugar) YesYesLess common than with thiazides
Hypercalcemia (High Calcium) YesYesNo (can cause hypocalcemia)
Hypomagnesemia (Low Magnesium) YesYesYes
Dizziness YesYesYes
Increased Urination YesYesYes (often more pronounced)

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for the landmark ALLHAT and SHEP trials.

ALLHAT (Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial)
  • Study Design: Randomized, double-blind, active-controlled clinical trial.

  • Participants: 42,418 high-risk hypertensive patients aged 55 years or older with at least one other coronary heart disease risk factor.

  • Interventions: Patients were randomized to receive chlorthalidone (12.5-25 mg/day), amlodipine (2.5-10 mg/day), lisinopril (10-40 mg/day), or doxazosin (2-8 mg/day). The doxazosin arm was terminated early.

  • Primary Outcome: A composite of fatal coronary heart disease and nonfatal myocardial infarction.

  • Secondary Outcomes: All-cause mortality, stroke, combined CHD, and combined cardiovascular disease.

  • Follow-up: Mean follow-up of 4.9 years.

SHEP (Systolic Hypertension in the Elderly Program)
  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: 4,736 individuals aged 60 years and older with isolated systolic hypertension (systolic BP 160-219 mmHg and diastolic BP <90 mmHg).

  • Interventions: Patients were randomized to receive chlorthalidone (12.5 or 25 mg/day) or a matching placebo. If needed, a second-step drug (atenolol or reserpine) could be added.

  • Primary Endpoint: Incidence of fatal and non-fatal stroke.

  • Follow-up: Average of 4.5 years.

Mandatory Visualization

Signaling Pathways of Diuretic Action

The following diagrams illustrate the mechanisms of action for thiazide and loop diuretics at the cellular level within the kidney.

Thiazide_Diuretic_Mechanism Mechanism of Thiazide Diuretics cluster_tubule Distal Convoluted Tubule Cell Lumen {Tubular Lumen | Na+ | Cl-} NCC Na+/Cl- Cotransporter (NCC) Lumen->NCC:f0 Na+ Cl- Blood {Blood (Interstitial Fluid) | Na+ | K+} NaK_ATPase Na+/K+ ATPase Blood->NaK_ATPase:f0 2 K+ NCC:f0->NaK_ATPase:f0 Na+ NaK_ATPase:f0->Blood 3 Na+ Thiazide Thiazide Diuretic (e.g., this compound) Thiazide->NCC:f0 Inhibits

Caption: Thiazide diuretics inhibit the Na+/Cl- cotransporter in the distal convoluted tubule.

Loop_Diuretic_Mechanism Mechanism of Loop Diuretics cluster_loop Thick Ascending Limb Cell Lumen {Tubular Lumen | Na+ | K+ | 2Cl-} NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Lumen->NKCC2:f0 Na+ K+ 2Cl- Blood {Blood (Interstitial Fluid) | Na+ | K+} NaK_ATPase Na+/K+ ATPase Blood->NaK_ATPase:f0 2 K+ NKCC2:f0->NaK_ATPase:f0 Na+ NaK_ATPase:f0->Blood 3 Na+ Loop_Diuretic Loop Diuretic (e.g., Furosemide) Loop_Diuretic->NKCC2:f0 Inhibits

Caption: Loop diuretics inhibit the Na+/K+/2Cl- cotransporter in the thick ascending limb.

Experimental Workflow of a Large-Scale Clinical Trial

The following diagram outlines the typical workflow of a large-scale, randomized controlled trial, such as ALLHAT or SHEP.

Clinical_Trial_Workflow Generalized Workflow of a Large-Scale Clinical Trial cluster_treatment Treatment Arms Start Study Design and Protocol Development Recruitment Patient Recruitment and Screening Start->Recruitment Consent Informed Consent Recruitment->Consent Randomization Randomization Consent->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Other Diuretic/Placebo) Randomization->Treatment_B Follow_up Long-Term Follow-up (Data Collection on Efficacy and Safety) Treatment_A->Follow_up Treatment_B->Follow_up Analysis Data Analysis Follow_up->Analysis Conclusion Conclusion and Reporting Analysis->Conclusion

Caption: Generalized workflow of a large-scale clinical trial.

Conclusion

This compound is an effective antihypertensive agent with a mechanism of action characteristic of the thiazide diuretic class. While direct, long-term, large-scale clinical trial data specifically for this compound on cardiovascular outcomes are limited, the extensive evidence from trials like ALLHAT and SHEP using the thiazide-like diuretic chlorthalidone provides strong support for the beneficial effects of this class of drugs in reducing blood pressure and preventing major cardiovascular events, particularly stroke and heart failure.

In comparison to loop diuretics, thiazides like this compound are generally preferred for hypertension management in patients with normal renal function due to their longer duration of action. The choice of diuretic should be individualized based on patient characteristics, including renal function and comorbidities.

The common adverse effects of this compound are in line with other thiazide diuretics and include electrolyte disturbances and metabolic changes that warrant regular monitoring.

For drug development professionals, the proven long-term benefits of the thiazide and thiazide-like diuretic class underscore their continued importance in cardiovascular therapy. Future research could focus on direct, long-term comparative efficacy studies involving this compound to further delineate its specific risk-benefit profile in various patient populations.

References

Safety Operating Guide

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Cyclopenthiazide

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe management, handling, and disposal of Cyclopenthiazide are critical for protecting researchers, scientists, and drug development professionals from potential hazards. this compound is classified as a hazardous substance, harmful if swallowed, and may cause skin and eye irritation.[1] It is also suspected of causing harm to unborn children or affecting fertility and may lead to organ damage through prolonged or repeated exposure.[1] Adherence to stringent safety measures is therefore mandatory.

This guide provides detailed operational and disposal plans to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationPurpose
Hand Protection Double gloving with powder-free, disposable nitrile gloves. The outer glove should cover the lab coat cuff.[1]Prevents skin contact with the compound and provides an extra layer of protection.[1]
Eye Protection Tightly fitting safety goggles with side-shields or chemical splash goggles.[2]Protects eyes from splashes or airborne particles of the compound.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator should be used when handling the powder outside of a containment system.Minimizes the risk of inhaling the powdered compound.
Body Protection A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs.Protects the body and personal clothing from contamination.
Foot Protection Closed-toe shoes.Protects feet from potential spills.

For situations with a higher risk of exposure, such as cleaning up a large spill, a higher level of PPE may be required. This can range from Level C, which includes chemical-resistant clothing and a full- or half-mask air-purifying respirator, to Level A, a fully encapsulating chemical-protective suit with a self-contained breathing apparatus (SCBA).

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure.

1. Preparation:

  • Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Have spill cleanup materials readily accessible.

2. Donning PPE:

  • Put on all required PPE as specified in the table above.

  • Ensure gloves are properly fitted and the outer glove overlaps the cuff of the lab coat.

3. Weighing and Aliquoting:

  • Perform all manipulations of powdered this compound within a chemical fume hood or a powder containment hood to minimize dust generation.

  • Use appropriate tools, such as spatulas and weighing paper, to handle the compound.

4. Solution Preparation:

  • When dissolving the compound, add the solvent to the powder slowly to prevent splashing.

5. Doffing PPE:

  • Remove PPE in a manner that avoids self-contamination.

  • Gloves should be removed first, followed by the lab coat, eye protection, and respirator.

  • Wash hands thoroughly with soap and water after removing all PPE.

prep_area Prepare Work Area (Chemical Fume Hood) check_ppe Inspect and Gather PPE spill_kit Ensure Spill Kit is Accessible don_ppe Don Appropriate PPE spill_kit->don_ppe weigh Weigh/Aliquot Powder in Containment don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution doff_ppe Doff PPE Safely prepare_solution->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands decontaminate Decontaminate Work Surfaces wash_hands->decontaminate dispose Dispose of Waste decontaminate->dispose end dispose->end start start->prep_area

This compound Handling Workflow

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Collect all this compound waste, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and empty containers, in a designated and clearly labeled hazardous waste container.

  • The container must be sealable and made of a material compatible with the chemical.

2. Waste Labeling:

  • Clearly label the waste container with "Hazardous Waste" and "this compound".

3. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, separate from incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

5. Decontamination of Work Area:

  • After handling and packaging the waste, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

In the event of a spill, evacuate the area and wear appropriate PPE, including respiratory protection if dust is present. Avoid generating dust and collect the spilled material using non-sparking tools, placing it in a sealed container for disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopenthiazide
Reactant of Route 2
Reactant of Route 2
Cyclopenthiazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.